molecular formula C21H26O6 B1630398 Crovatin

Crovatin

Cat. No.: B1630398
M. Wt: 374.4 g/mol
InChI Key: GRJSIUBKDJRQIL-OEGUFJNYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crovatin is a natural product found in Croton levatii and Chrozophora oblongifolia with data available.

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate

InChI

InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3/t11?,13?,14-,15-,16+,18+,19+,20?,21?/m0/s1

InChI Key

GRJSIUBKDJRQIL-OEGUFJNYSA-N

Isomeric SMILES

CC1CCC23[C@H]4C15C[C@H](O[C@@H]5O[C@H]2OC([C@@H]3C(=O)OC)CC4)C6=COC=C6

Canonical SMILES

CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6

Origin of Product

United States

Foundational & Exploratory

Crovatin: A Technical Guide to its Chemical Structure, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crovatin is a naturally occurring clerodane diterpenoid isolated from the plant Croton oblongifolius. This technical guide provides a comprehensive overview of the chemical structure of this compound, its isolation from natural sources, and its potential as an anti-tumor agent. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its cytotoxic activity against various cancer cell lines. Furthermore, a plausible signaling pathway for its anti-tumor mechanism is proposed based on the known activities of related clerodane diterpenoids. This document is intended to serve as a valuable resource for researchers interested in the therapeutic potential of this compound and other natural products.

Chemical Structure and Properties

This compound is a complex diterpenoid characterized by a fused ring system. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₂₆O₆[1][2]
Molecular Weight 374.43 g/mol [2]
IUPAC Name methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylate[1]
SMILES CC1CCC23[C@H]4C15C--INVALID-LINK--C6=COC=C6[2]
InChI Key GRJSIUBKDJRQIL-OEGUFJNYSA-N[1]
CAS Number 142409-09-4[3]
Class Diterpenoid, Clerodane[2][4]

Table 2: Spectroscopic Data for this compound

While a complete set of raw spectral data is not publicly available, the structural elucidation of this compound was achieved using standard spectroscopic techniques. The following table summarizes the types of data that would be expected and are referenced in the literature.

Spectroscopic TechniqueKey Features for Structure Elucidation
¹H NMR Signals corresponding to methyl groups, olefinic protons, protons adjacent to oxygen atoms, and the furan ring. Coupling patterns reveal the connectivity of protons in the molecule.
¹³C NMR Resonances for carbonyl carbons, olefinic carbons, carbons bonded to oxygen, and aliphatic carbons, confirming the carbon skeleton.
Mass Spectrometry (MS) Determination of the molecular weight and fragmentation pattern, which provides information about the different structural motifs within the molecule.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule, including the absolute stereochemistry of the chiral centers.[2]

Isolation and Purification

This compound is isolated from the stem bark of Croton oblongifolius. The general workflow for its isolation involves extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound

The following is a generalized protocol based on methods for isolating clerodane diterpenoids from Croton species:

  • Plant Material Collection and Preparation:

    • Collect the stem bark of Croton oblongifolius.

    • Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered bark with a suitable organic solvent (e.g., hexane, dichloromethane, or ethanol) at room temperature for an extended period (e.g., 3-7 days), with occasional shaking.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation (Optional but Recommended):

    • The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.

  • Chromatographic Purification:

    • Subject the crude extract or the most active fraction to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), until a pure compound is obtained.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_extraction Extraction cluster_purification Purification Plant_Material Powdered Bark of Croton oblongifolius Extraction Maceration with Organic Solvent Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Loading onto column Fraction_Collection Fraction Collection (TLC Monitoring) Column_Chromatography->Fraction_Collection Further_Purification Preparative TLC or HPLC Fraction_Collection->Further_Purification Pure_this compound Pure this compound Further_Purification->Pure_this compound

Figure 1. General workflow for the isolation and purification of this compound.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit anti-tumor activity. Studies on this compound and related clerodane diterpenoids from Croton species have demonstrated their cytotoxicity against various human cancer cell lines.

Table 3: Reported Cytotoxic Activity of Clerodane Diterpenoids from Croton Species

CompoundCancer Cell LineIC₅₀ (µM)Reference
CroblongifolinHEP-G2, SW620, CHAGO, KATO3, BT474Significant cytotoxicity[2]
Mallotucin DHepG2-[5]
trans-dehydrocrotoninEhrlich carcinoma16[6]
trans-crotoninEhrlich carcinoma16[6]
Megalocarpodolide DA549, MCF763.8 ± 13.8, 136.2 ± 22.7[7]
12-epi-megalocarpodolide DA549, MCF7Moderately active[7]
Proposed Signaling Pathway for Anti-Tumor Activity

While the precise signaling pathway for this compound's anti-tumor activity has not been fully elucidated, studies on other clerodane diterpenoids from Croton suggest potential mechanisms. For instance, Mallotucin D, another clerodane diterpenoid from Croton crassifolius, has been shown to induce autophagic cell death and pyroptosis in HepG2 cells by promoting mitochondrial-related ROS production and inhibiting the PI3K/AKT/mTOR signaling pathway.[5] Based on this, a plausible mechanism for this compound could involve the induction of cellular stress pathways leading to cancer cell death.

G cluster_cell Cancer Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress PI3K PI3K This compound->PI3K Inhibits (?) ROS ROS Production Mitochondria->ROS Autophagy Autophagy ROS->Autophagy Induces Pyroptosis Pyroptosis ROS->Pyroptosis Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Autophagy Inhibits Cell_Death Cell Death Autophagy->Cell_Death Pyroptosis->Cell_Death

Figure 2. Proposed signaling pathway for this compound's anti-tumor activity.
Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the anti-tumor activity of this compound, a standard in vitro cytotoxicity assay such as the MTT assay can be performed.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well).

    • Allow the cells to adhere overnight.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

G start Start cell_culture Culture Cancer Cell Lines start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat with this compound (and controls) cell_seeding->treatment mtt_assay Perform MTT Assay treatment->mtt_assay data_analysis Analyze Data (Calculate IC₅₀) mtt_assay->data_analysis end End data_analysis->end

Figure 3. Experimental workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

This compound, a clerodane diterpenoid from Croton oblongifolius, has demonstrated potential as an anti-tumor agent. This guide has provided a detailed overview of its chemical structure, isolation, and a plausible mechanism of action. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. In vivo studies are also necessary to evaluate its efficacy and safety in animal models. The development of a total synthesis route for this compound would also be beneficial for producing larger quantities for preclinical and clinical studies, as well as for generating analogs with improved therapeutic properties. The information presented here serves as a foundation for future investigations into the promising therapeutic applications of this natural product.

References

Unveiling Crovatin: A Technical Guide to its Natural Origins, Isolation, and Anti-Tumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Crovatin, a diterpenoid of significant interest to the scientific community, particularly for its potential applications in oncology. This document details its natural sources, provides a plausible methodology for its extraction and isolation, summarizes its known biological activities with a focus on its anti-tumor effects, and explores the current understanding of its mechanism of action.

Natural Source and Plant Origin

This compound is a diterpenoid with the molecular formula C₂₁H₂₆O₆. It has been identified in several plant species, primarily belonging to the Euphorbiaceae and Fabaceae families. The principal botanical sources of this compound include:

  • Croton levatii

  • Chrozophora oblongifolia

  • Crotalaria retusa

  • Croton caudatus Geisel.var.tomentosus Hook

While this compound is found in these plants, the concentration and ease of extraction may vary depending on the plant part, geographical location, and harvesting season.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₂₁H₂₆O₆
Molecular Weight 374.43 g/mol
IUPAC Name methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylate
CAS Number 142409-09-4

Experimental Protocols

General Methodology for Extraction and Isolation of Diterpenoids from Croton and Chrozophora Species

While a specific, detailed protocol for the isolation of this compound has not been extensively published, a general methodology for the extraction and isolation of diterpenoids from Croton and Chrozophora species can be adapted. The following workflow (Figure 1) outlines a plausible experimental approach.

Extraction_and_Isolation_Workflow Start Plant Material (e.g., air-dried, powdered aerial parts) Extraction Maceration with Methanol (MeOH) at room temperature Start->Extraction Filtration Filtration and Concentration (under reduced pressure) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Solvent_Partitioning Successive Solvent Partitioning Crude_Extract->Solvent_Partitioning Fractions Hexane, Chloroform (CHCl3), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH) Fractions Solvent_Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Select active fraction (e.g., CHCl3 or EtOAc) Elution Gradient Elution (e.g., Hexane-EtOAc) Column_Chromatography->Elution Fractions_Collection Collection of Fractions Elution->Fractions_Collection TLC_Analysis Thin Layer Chromatography (TLC) Analysis of Fractions Fractions_Collection->TLC_Analysis Purification Further Purification (e.g., Preparative HPLC or Sephadex LH-20) TLC_Analysis->Purification Combine fractions containing this compound Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Figure 1. Generalized workflow for the extraction and isolation of this compound.

Detailed Steps:

  • Plant Material Preparation: The air-dried and powdered plant material (e.g., aerial parts of Chrozophora oblongifolia) is subjected to extraction.

  • Extraction: Maceration is performed with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the compound of interest (preliminarily identified by techniques like TLC) is subjected to column chromatography on silica gel.

  • Gradient Elution: A gradient solvent system (e.g., a mixture of n-hexane and ethyl acetate with increasing polarity) is used to elute the compounds from the column.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the target compound are combined and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or gel filtration chromatography (e.g., Sephadex LH-20), to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The anti-tumor activity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow Start Cancer Cell Lines (e.g., MCF-7, Huh-7) Seeding Seed cells in 96-well plates Start->Seeding Incubation1 Incubate for 24h Seeding->Incubation1 Treatment Treat with varying concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis Result Quantitative assessment of cytotoxicity Data_Analysis->Result Proposed_Signaling_Pathway_Investigation This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell PI3K_Akt PI3K/Akt Pathway Cancer_Cell->PI3K_Akt Modulation? MAPK MAPK Pathway Cancer_Cell->MAPK Modulation? NF_kB NF-κB Pathway Cancer_Cell->NF_kB Modulation? Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation_Inhibition Inhibition of Proliferation MAPK->Proliferation_Inhibition NF_kB->Apoptosis NF_kB->Proliferation_Inhibition

An In-depth Technical Guide to the Putative Biosynthesis of Crovatin in Crotalaria Species

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the complete biosynthetic pathway of Crovatin in Crotalaria species has not been elucidated in published scientific literature. The following guide is a comprehensive overview of a putative pathway, constructed based on established principles of diterpenoid biosynthesis in plants. The experimental protocols provided are generalized methods for the elucidation of such pathways.

Introduction

This compound, a complex diterpenoid with the chemical formula C₂₁H₂₆O₆, has been isolated from Crotalaria species, notably from the stem bark of Crotalaria oblongifolius. Diterpenoids are a large and diverse class of natural products synthesized from a C₂₀ precursor, geranylgeranyl pyrophosphate (GGPP). They exhibit a wide range of biological activities, and this compound itself has been noted for its anti-tumor properties. This guide provides a hypothetical framework for the biosynthesis of this compound, intended to serve as a resource for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of complex diterpenoids in plants is a modular process, generally proceeding through three distinct stages:

  • Module I: Diterpene Skeleton Formation: Cyclization of the universal precursor, GGPP, to form the foundational carbon skeleton.

  • Module II: Oxidation: A series of reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), that decorate the skeleton with oxygen-containing functional groups.

  • Module III: Post-Modification: Further enzymatic modifications, such as acylation or glycosylation, to yield the final natural product.

Based on the structure of this compound, a putative biosynthetic pathway is proposed, likely involving an initial cyclization to an abietane-type skeleton, followed by extensive oxidative modifications.

The biosynthesis is initiated from GGPP, which is produced through the methylerythritol 4-phosphate (MEP) pathway in the plastids of plant cells.

  • GGPP to (+)-Copalyl Diphosphate (CPP): The linear GGPP is first cyclized by a class II diterpene synthase (diTPS), specifically a (+)-copalyl diphosphate synthase (CPS), to form the bicyclic intermediate, (+)-copalyl diphosphate.

  • (+)-CPP to Miltiradiene: A class I diTPS, likely a miltiradiene synthase, then catalyzes the further cyclization and rearrangement of (+)-CPP to form the tricyclic abietane diterpene, miltiradiene. This is a key intermediate in the biosynthesis of many bioactive diterpenoids in other plant species.[1][2]

Following the formation of the miltiradiene skeleton, a series of oxidative reactions, catalyzed by various CYPs, are required to introduce the multiple oxygen-containing functionalities and the furan ring characteristic of this compound. This phase is highly speculative.

  • Hydroxylations of Miltiradiene: A cascade of hydroxylation reactions at various positions on the miltiradiene core is initiated by specific CYPs.

  • Further Oxidations and Ring Formations: Subsequent oxidations could lead to the formation of ketone and carboxylic acid moieties. The formation of the ether linkages and the furan ring likely involves highly specific CYPs that catalyze intramolecular cyclizations and rearrangements.

  • Methylation: The final step would likely be a methylation reaction, catalyzed by a methyltransferase, to form the methyl ester group present in this compound.

A proposed logical flow of these transformations is depicted in the following diagram.

Hypothetical this compound Biosynthesis Pathway cluster_0 Module I: Skeleton Formation cluster_1 Module II & III: Oxidative Modifications GGPP GGPP CPP (+)-Copalyl Diphosphate GGPP->CPP CPS Miltiradiene Miltiradiene CPP->Miltiradiene Miltiradiene Synthase Oxidized_Intermediates Series of Oxidized Abietane Intermediates Miltiradiene->Oxidized_Intermediates Multiple CYPs Crovatin_Precursor This compound Precursor (Carboxylic Acid) Oxidized_Intermediates->Crovatin_Precursor CYPs This compound This compound Crovatin_Precursor->this compound Methyltransferase

A putative biosynthetic pathway for this compound.

Quantitative Data

As the enzymes in the this compound biosynthetic pathway are yet to be identified and characterized, no specific quantitative data is available. The following table provides an example of the types of data that would be collected for the key enzymes, with placeholder values derived from studies of analogous enzymes in other diterpenoid pathways.

Enzyme ClassExample EnzymeSubstrateKcat (s⁻¹)Km (µM)Reference
Class II diTPS (+)-Copalyl Diphosphate SynthaseGGPP0.1 - 5.01 - 15Hypothetical
Class I diTPS Miltiradiene Synthase(+)-CPP0.05 - 2.00.5 - 10Hypothetical
Cytochrome P450 CYP76AH-like (oxidoreductase)Miltiradiene0.01 - 1.01 - 50Hypothetical
Methyltransferase O-methyltransferaseThis compound Precursor0.5 - 105 - 100Hypothetical

Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway like that of this compound involves a multi-step process, from gene discovery to in vitro characterization of enzymes.

The overall strategy involves identifying candidate genes in Crotalaria species, followed by functional characterization of the encoded enzymes.

Experimental Workflow RNA_Seq 1. RNA-Seq of Crotalaria tissue Gene_Mining 2. Transcriptome Assembly & Gene Mining RNA_Seq->Gene_Mining Sequence Data Cloning 3. Cloning of Candidate diTPS & CYP genes Gene_Mining->Cloning Candidate Genes Heterologous_Expression 4. Heterologous Expression (E. coli / N. benthamiana) Cloning->Heterologous_Expression Expression Plasmids Enzyme_Assays 5. In Vitro / In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assays Recombinant Protein Product_Analysis 6. Product Identification (GC-MS, LC-MS, NMR) Enzyme_Assays->Product_Analysis Reaction Products Pathway_Reconstitution 7. Pathway Reconstitution in a Heterologous Host Product_Analysis->Pathway_Reconstitution Validated Enzymes

A general workflow for elucidating the this compound pathway.
  • Plant Material: Collect tissues from Crotalaria oblongifolius, such as stem bark where this compound is known to accumulate, as well as leaf and root tissues for comparison.

  • RNA Extraction: Extract total RNA from the collected tissues using a suitable plant RNA extraction kit or a TRIzol-based method.

  • Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina sequencing).

  • Bioinformatic Analysis:

    • Assemble the sequencing reads into a de novo transcriptome.

    • Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

    • Identify candidate diterpene synthase (diTPS) and cytochrome P450 (CYP) genes based on annotation.

    • Perform differential expression analysis to identify genes that are highly expressed in the this compound-accumulating tissue.

  • Cloning: Amplify the full-length coding sequences of candidate diTPS genes from Crotalaria cDNA and clone them into an appropriate expression vector (e.g., pET28a for E. coli).

  • Heterologous Expression in E. coli:

    • Transform the expression plasmids into an E. coli strain engineered for terpenoid production (e.g., a strain expressing a GGPP synthase).

    • Grow the bacterial cultures and induce protein expression with IPTG.

    • Continue incubation at a lower temperature (e.g., 16-18°C) for 48-72 hours.

  • Product Extraction: Extract the diterpene products from the culture by adding an organic solvent overlay (e.g., hexane) and shaking for 1-2 hours.

  • GC-MS Analysis: Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products based on their mass spectra and retention times compared to authentic standards or library data.[3][4]

  • Cloning: Clone the full-length coding sequences of candidate CYP genes into a yeast or plant expression vector. Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Heterologous Expression:

    • Yeast (S. cerevisiae): Co-transform the CYP and CPR expression plasmids into a yeast strain. Grow the culture and provide the substrate (e.g., miltiradiene identified from diTPS characterization).

    • Transient Expression in Nicotiana benthamiana: Infiltrate leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression constructs for the CYP, CPR, and the substrate-producing diTPSs.[5]

  • Metabolite Extraction: After 3-5 days of incubation, harvest the yeast cells or plant leaves and extract the metabolites using an appropriate solvent (e.g., ethyl acetate).

  • LC-MS Analysis: Analyze the extracts by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the oxidized products. Further structural elucidation may require purification of the products and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Regulation of Diterpenoid Biosynthesis

While the specific regulatory mechanisms for this compound are unknown, the biosynthesis of plant diterpenoids is generally regulated at multiple levels:

  • Transcriptional Regulation: The expression of diTPS and CYP genes is often controlled by transcription factors from families such as WRKY, AP2/ERF, and bHLH. These transcription factors can be activated by developmental cues or in response to environmental stimuli.

  • Hormonal Regulation: Plant hormones, particularly jasmonates, are known to be potent elicitors of specialized terpenoid biosynthesis as part of the plant's defense response.

  • Subcellular Compartmentalization: The initial steps of diterpenoid biosynthesis, from IPP to GGPP and the formation of the diterpene skeleton, are typically localized in the plastids. Subsequent oxidative modifications by CYPs usually occur on the endoplasmic reticulum, requiring the transport of intermediates between cellular compartments.

Conclusion

The biosynthesis of this compound in Crotalaria species represents an exciting area for future research. Although the pathway remains to be discovered, the principles of diterpenoid biosynthesis provide a solid foundation for its elucidation. The methodologies outlined in this guide, combining transcriptomics, heterologous expression, and analytical chemistry, are powerful tools that will undoubtedly be instrumental in unraveling the enzymatic steps leading to this complex and potentially valuable natural product. The identification of the this compound biosynthetic genes will not only advance our understanding of plant specialized metabolism but also open the door for metabolic engineering approaches to produce this compound and novel derivatives for pharmaceutical applications.

References

An In-depth Technical Guide to the Diterpenoid Crovatin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This technical guide provides a comprehensive overview of Crovatin, a natural product of significant interest to the scientific community. While sometimes miscategorized, this compound is chemically classified as a diterpenoid, not an alkaloid. This distinction is based on its biosynthetic origin from geranylgeranyl pyrophosphate and the absence of a nitrogen atom within a heterocyclic ring, a defining feature of most alkaloids. This guide will delve into the chemical properties, biological activities, and experimental protocols related to this compound, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of this compound

This compound is a complex pentacyclic diterpenoid isolated from plants of the Croton genus. Its chemical structure and properties have been elucidated through various spectroscopic and analytical techniques. The quantitative data for this compound are summarized in the table below for clear reference and comparison.

PropertyValue
Molecular Formula C₂₁H₂₆O₆
Molecular Weight 374.43 g/mol [1]
IUPAC Name methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylate[2]
CAS Number 142409-09-4[1]
Appearance Crystalline solid[]
Density (Predicted) 1.32 ± 0.1 g/cm³[1][]
Boiling Point (Predicted) 484.2 ± 45.0 °C[1]
Purity (Commercial) >98%[]

Biological Activity

This compound has been primarily investigated for its potential anti-tumor properties.[1] Studies on diterpenoids isolated from Croton species have demonstrated cytotoxic effects against various cancer cell lines. For instance, diterpenoids from Croton tonkinensis have been shown to reduce the viability of oral squamous cell carcinoma cells and act as potential radiation sensitizers.[4][5] The underlying mechanism of action for some Croton diterpenoids involves the downregulation of the AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[5] While the specific molecular targets of this compound are a subject of ongoing research, its structural complexity and demonstrated bioactivity make it a promising candidate for further investigation in cancer therapy.

Experimental Protocols

The isolation and characterization of this compound from its natural sources, such as the stem bark of Croton oblongifolius or Croton caudatus, involve a series of well-established phytochemical techniques.[1][] A generalized experimental workflow is detailed below.

Plant Material Extraction
  • Preparation: The dried and powdered plant material (e.g., stem bark) is subjected to extraction to isolate the crude mixture of secondary metabolites.

  • Solvent Extraction: Sequential extraction with solvents of increasing polarity is commonly employed. A typical sequence would be:

    • Defatting: Extraction with a non-polar solvent like hexane or petroleum ether to remove lipids and waxes.

    • Active Constituent Extraction: Subsequent extraction with a more polar solvent, such as methanol, ethanol, or a mixture of dichloromethane and methanol, to extract the diterpenoids.[6]

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Separation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate this compound.

  • Column Chromatography:

    • Adsorbent: Silica gel is a commonly used stationary phase for the initial separation of the crude extract.[7]

    • Elution: A gradient elution system is employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).[7][8] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Gel Filtration:

    • Fractions enriched with this compound may be further purified using size exclusion chromatography, such as with Sephadex LH-20, to separate compounds based on their molecular size.[6]

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using preparative or semi-preparative HPLC, typically with a reversed-phase column (e.g., C18).[7] A gradient of methanol and water is a common mobile phase.[7]

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure of this compound.

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.[8]

  • X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis provides unambiguous confirmation of its absolute stereochemistry.[6]

Visualizations

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation plant_material Dried & Powdered Croton Plant Material defatting Defatting (Hexane) plant_material->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring fraction_pooling Fraction Pooling tlc_monitoring->fraction_pooling sephadex Sephadex LH-20 fraction_pooling->sephadex hplc Preparative HPLC sephadex->hplc pure_this compound Pure this compound hplc->pure_this compound mass_spec Mass Spectrometry (MS) pure_this compound->mass_spec nmr NMR Spectroscopy (1D & 2D) pure_this compound->nmr xray X-ray Crystallography pure_this compound->xray final_structure Confirmed Structure of this compound mass_spec->final_structure nmr->final_structure xray->final_structure

Caption: Workflow for the isolation and structural elucidation of this compound.

logical_relationship cluster_classification Chemical Classification cluster_bioactivity Reported Biological Activity natural_product Natural Product terpenoid Terpenoid natural_product->terpenoid alkaloid Alkaloid (Nitrogen-containing) natural_product->alkaloid diterpenoid Diterpenoid terpenoid->diterpenoid This compound This compound (C₂₁H₂₆O₆) diterpenoid->this compound misconception Common Misconception This compound->misconception alkaloid->misconception crovatin_bio This compound anti_tumor Anti-tumor Activity crovatin_bio->anti_tumor cytotoxicity Cytotoxicity in Cancer Cells anti_tumor->cytotoxicity akt_mtor Potential Modulation of AKT/mTOR Pathway cytotoxicity->akt_mtor

References

Preliminary biological screening of Crovatin extracts

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper: A Comprehensive Guide

Preliminary Biological Screening of Crovatin Extracts

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. This document provides a comprehensive technical overview of the preliminary biological screening of ethanolic and aqueous extracts of this compound, a hypothetical plant species. It details the methodologies employed to assess its phytochemical composition, antioxidant, antimicrobial, cytotoxic, and enzyme-inhibitory properties. The findings, presented herein, reveal significant biological activities, including potent free-radical scavenging, broad-spectrum antimicrobial action, selective cytotoxicity against human adenocarcinoma cells (A549), and notable α-glucosidase inhibition. This guide serves as a methodological framework for researchers engaged in the initial phases of natural product screening and drug development, emphasizing standardized protocols and clear data presentation.

Introduction

The plant kingdom represents a vast and largely untapped reservoir of structurally diverse chemical compounds, many of which have formed the basis for developing new therapeutic agents.[1] The initial step in this discovery process involves a systematic biological screening to identify and characterize the pharmacological potential of plant extracts.[1][2] This preliminary phase employs a battery of in vitro assays designed to detect a wide range of activities, from general antioxidant and antimicrobial effects to more specific actions like cytotoxicity against cancer cell lines and enzyme inhibition.[2][3] This whitepaper outlines a structured approach to the initial biological evaluation of extracts from this compound, a plant of hypothetical interest, providing detailed experimental protocols and data interpretation frameworks relevant to drug development professionals.

Experimental Protocols

Overall Experimental Workflow

The screening process follows a logical progression from crude extract preparation to a multi-assay evaluation to identify key biological activities.

G A This compound Plant Material (Dried) B Solvent Extraction (Ethanol & Aqueous) A->B C Crude Extracts B->C D Phytochemical Screening C->D E Antioxidant Assays (DPPH/ABTS) C->E F Antimicrobial Screening C->F G Cytotoxicity MTT Assay C->G H Enzyme Inhibition (α-Glucosidase) C->H I Data Analysis & Hit Identification D->I E->I F->I G->I H->I

Caption: Overall workflow for the biological screening of this compound extracts.

Plant Material and Extract Preparation

The aerial parts of this compound were collected, identified, and shade-dried at room temperature for 14 days. The dried material was coarsely powdered using a mechanical grinder. Two types of extracts were prepared:

  • Ethanolic Extract: 100 g of powdered material was extracted with 1 L of 95% ethanol using a Soxhlet apparatus for 24 hours.[4]

  • Aqueous Extract: 100 g of powdered material was macerated in 1 L of sterile distilled water for 48 hours at 4°C with intermittent shaking.[5]

Both extracts were filtered, and the solvent was removed under reduced pressure using a rotary evaporator at 40°C. The resulting crude extracts were stored at -20°C.

Preliminary Phytochemical Screening

Qualitative chemical tests were conducted on both extracts to identify the presence of various classes of phytochemicals, including alkaloids, flavonoids, tannins, saponins, steroids, and phenols, using standard procedures.[4][5][6][7]

In Vitro Antioxidant Activity

The antioxidant activity was measured based on the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[8][9]

  • A 0.1 mM solution of DPPH in methanol was prepared.

  • 1.0 mL of various concentrations of the extracts (31.25 to 500 µg/mL) was added to 2.0 mL of the DPPH solution.

  • The mixture was shaken vigorously and incubated for 30 minutes in the dark at room temperature.[9]

  • The absorbance was measured at 517 nm against a blank. Ascorbic acid was used as the positive control.

  • The percentage of scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay was also performed.[8][10]

  • The ABTS radical cation (ABTS•+) was produced by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and keeping the mixture in the dark at room temperature for 12-16 hours.[9][10]

  • The ABTS•+ solution was diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • 0.1 mL of various concentrations of the extracts was added to 3.9 mL of the diluted ABTS•+ solution.[8]

  • The absorbance was recorded at 734 nm after 6 minutes of incubation. Quercetin was used as the standard.

  • The percentage of inhibition was calculated as described for the DPPH assay.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the extracts was determined using the agar well diffusion method.[11][12][13][14]

  • Muller Hinton Agar (MHA) plates were prepared and swabbed with standardized microbial inoculums (0.5 McFarland standard) of test bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans).

  • Wells of 6 mm diameter were aseptically punched into the agar plates.[12]

  • 100 µL of the extract solution (at a concentration of 200 mg/mL) was added to each well.[15]

  • Dimethyl Sulfoxide (DMSO) was used as a negative control, and standard antibiotics (e.g., Ciprofloxacin, Fluconazole) were used as positive controls.

  • The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Antimicrobial activity was evaluated by measuring the diameter of the zone of inhibition (in mm).[12]

Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was used to assess the cytotoxic effects of the extracts on human lung adenocarcinoma (A549) and normal human lung fibroblast (MRC-5) cell lines.[3][16][17][18]

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The medium was replaced with fresh medium containing various concentrations of the extracts (10 to 200 µg/mL) and incubated for 72 hours.[17]

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.

  • The medium was removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

Enzyme Inhibition Assay

The inhibitory effect of the extracts on α-glucosidase was determined to assess potential anti-diabetic activity.[19][20][21]

  • In a 96-well plate, 20 µL of α-glucosidase solution (0.1 U/mL) was pre-incubated with 20 µL of the extract at various concentrations for 15 minutes at 37°C.[22]

  • The reaction was initiated by adding 20 µL of 1 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate solution.[19]

  • The mixture was incubated for another 20 minutes at 37°C.[19]

  • The reaction was terminated by adding 80 µL of 0.2 M sodium carbonate solution.[22]

  • The absorbance of the released p-nitrophenol was measured at 405 nm. Acarbose was used as a positive control.

  • The percentage of inhibition was calculated as described previously.

Hypothetical Signaling Pathway Analysis

Based on the potent cytotoxic activity observed against the A549 cell line, a hypothetical mechanism involving the induction of apoptosis via the intrinsic (mitochondrial) pathway is proposed.

G This compound This compound Extract Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) This compound->Bax Activation Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Results

All quantitative data are presented as the mean ± standard deviation (SD) of triplicate experiments.

Phytochemical Composition

Table 1: Qualitative Phytochemical Analysis of this compound Extracts.

Phytochemical Class Ethanolic Extract Aqueous Extract
Alkaloids + +
Flavonoids ++ +
Tannins ++ ++
Saponins + -
Phenols ++ +
Steroids + -
Terpenoids ++ -

Key: ++ (Strongly Present), + (Present), - (Absent)

Antioxidant Activity

Table 2: IC50 Values for Antioxidant Assays of this compound Extracts.

Extract/Standard DPPH IC50 (µg/mL) ABTS IC50 (µg/mL)
Ethanolic Extract 94.83 ± 4.11 179.80 ± 9.25
Aqueous Extract 111.40 ± 6.52 334.30 ± 15.80
Ascorbic Acid 15.50 ± 1.05 N/A
Quercetin N/A 12.75 ± 0.88

Lower IC50 values indicate higher antioxidant activity.[23]

Antimicrobial Activity

Table 3: Zone of Inhibition (mm) of this compound Extracts (200 mg/mL).

Test Organism Ethanolic Extract Aqueous Extract Positive Control
S. aureus (G+) 18 ± 1.0 mm 11 ± 0.8 mm 25 mm (Cipro)
E. coli (G-) 14 ± 0.5 mm 9 ± 1.1 mm 22 mm (Cipro)

| C. albicans (Fungus) | 16 ± 1.2 mm | 10 ± 0.7 mm | 20 mm (Flucon) |

Cytotoxicity

Table 4: Cytotoxic Activity (IC50) of this compound Extracts after 72h.

Extract A549 (Cancer) IC50 (µg/mL) MRC-5 (Normal) IC50 (µg/mL) Selectivity Index (SI)
Ethanolic Extract 35.7 ± 2.5 > 200 > 5.6
Aqueous Extract 152.4 ± 11.8 > 200 > 1.3
Cisplatin 8.9 ± 0.7 15.2 ± 1.1 1.7

Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)

α-Glucosidase Inhibition

Table 5: α-Glucosidase Inhibitory Activity of this compound Extracts.

Extract/Standard IC50 (µg/mL)
Ethanolic Extract 138.95 ± 10.5
Aqueous Extract 345.60 ± 21.2
Acarbose 193.37 ± 15.1

Lower IC50 values indicate higher inhibitory activity.

Note: The data presented in this document is hypothetical and for illustrative purposes only, designed to provide a framework for reporting on the biological screening of a novel plant extract.

References

In Silico Prediction of Bioactivity for Novel Natural Products: A Technical Guide Featuring Crovatin and a Crocin Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available bioactivity data for Crovatin, this guide utilizes Crocin, a well-researched natural product with similar therapeutic indications, as a comprehensive case study to illustrate the in silico prediction workflow. The methodologies presented are broadly applicable to novel natural products like this compound.

Introduction

The discovery of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. This compound, a diterpenoid isolated from the stem bark of Croton oblongifolius, has been identified as a compound with potential anti-tumor effects. However, as is common with newly discovered natural products, a comprehensive biological and mechanistic profile is not yet available. This technical guide outlines a systematic in silico workflow to predict the bioactivity, mechanism of action, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of such compounds.

To provide a practical and detailed exposition of these computational methods, we will use Crocin, the primary bioactive carotenoid from saffron (Crocus sativus), as an illustrative case study. Crocin has well-documented anti-cancer and neuroprotective properties, making it an excellent model to demonstrate how in silico tools can be applied to elucidate signaling pathways and predict biological activity, thereby accelerating the drug discovery process for novel compounds like this compound.

Chapter 1: Initial Characterization of this compound

The first step in any drug discovery pipeline is the thorough characterization of the lead compound. For this compound, the available physicochemical data provides the foundation for all subsequent computational analysis.

PropertyValueSource
PubChem CID 375033PubChem[1]
Molecular Formula C₂₁H₂₆O₆PubChem[1]
Molecular Weight 374.4 g/mol PubChem[1]
IUPAC Name methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylatePubChem[1]
Known Bioactivity Anti-tumor effectGeneral Literature

Chapter 2: A Framework for In Silico Bioactivity Prediction

The in silico prediction of a molecule's bioactivity is a multi-step process that funnels a compound through various computational filters to generate hypotheses about its function and safety. This workflow is designed to be efficient, cost-effective, and to provide a strong rationale for subsequent in vitro and in vivo testing.

In_Silico_Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation Ligand Ligand Preparation (this compound 3D Structure) Docking Molecular Docking (Binding Affinity Prediction) Ligand->Docking ADMET ADMET Prediction (Safety & PK Profile) Ligand->ADMET Target Target Identification (Literature, Databases) Target->Docking Pharm Pharmacophore Modeling (Feature Identification) Docking->Pharm MD Molecular Dynamics (Complex Stability) Docking->MD QSAR QSAR Analysis (Activity Prediction) Pharm->QSAR Validation In Vitro & In Vivo Assays (e.g., Western Blot, Cell Viability) MD->Validation ADMET->Validation

A generalized workflow for in silico bioactivity prediction.

Chapter 3: Case Study: Predicting the Bioactivity of Crocin

Known Bioactivities of Crocin

Crocin is known to exhibit a range of biological activities, with its anti-cancer and neuroprotective effects being the most studied. Quantitative data from various in vitro studies provide a baseline for validating in silico predictions.

Cell LineCancer TypeIC₅₀ Value (48h)Reference
A549 Lung Cancer5.48 mmol/LKim, S. H., et al. (2014)[2][3]
SPC-A1 Lung Cancer5.28 mg/mLSun, Y., et al. (2018)[4]
HepG2 Liver Cancer2.87 mmol/LKim, S. H., et al. (2014)[2][3]
HCT116 Colon Cancer1.99 mmol/LKim, S. H., et al. (2014)[2][3]
HeLa Cervical Cancer3.58 mmol/LKim, S. H., et al. (2014)[2][3]
MCF-7 Breast Cancer12.5 µg/mLMousavi, S. H., et al. (2015)[5]
A172 Glioblastoma2.19 mg/mLTarantilis, P. A., et al. (2022)[6]
Experimental Protocols for In Silico Analysis

This protocol outlines the general steps for predicting the binding affinity and interaction of a ligand (e.g., this compound or Crocin) with a protein target.

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the structure.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of the ligand (e.g., from PubChem CID 375033 for this compound).[1]

    • Convert the structure to a 3D format.

    • Assign rotatable bonds and perform energy minimization.

  • Grid Generation:

    • Define the binding site (active site) on the protein target. This can be based on the location of a co-crystallized ligand or predicted using binding site identification tools.

    • Generate a grid box that encompasses the defined binding site, within which the docking algorithm will search for favorable ligand poses.

  • Docking Execution:

    • Run the docking algorithm (e.g., AutoDock, Vina) to place the ligand in various conformations and orientations within the grid box.

    • The software calculates a binding energy or docking score for each pose, predicting the most stable binding mode.

  • Analysis of Results:

    • Analyze the top-ranked poses based on their binding energy (a lower negative value typically indicates stronger binding).

    • Visualize the protein-ligand complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

This protocol is used when the structure of the target protein is unknown, relying on a set of known active molecules to build a model of essential interaction features.[7]

  • Training Set Selection:

    • Compile a structurally diverse set of molecules with known high activity against the target of interest.

    • Include a set of known inactive molecules (decoys) for model validation.

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for each molecule in the training set, as the bioactive conformation is often unknown.

  • Feature Identification and Alignment:

    • Identify common chemical features among the active molecules. Standard features include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (H), Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) groups.[7]

    • Align the conformers of the active molecules so that these common features overlap in 3D space.

  • Pharmacophore Model Generation:

    • Generate a hypothesis that represents the 3D arrangement of these essential features. The model includes feature types and the distances between them.

  • Model Validation:

    • Validate the generated model by using it to screen the set of known inactive and active compounds. A good model should correctly identify the majority of active compounds while rejecting the inactive ones.

Chapter 4: Elucidating Signaling Pathways (Crocin Case Study)

In silico predictions often point towards the modulation of specific cellular signaling pathways. For Crocin, extensive research has validated its interaction with key pathways involved in cell survival and proliferation.

The PI3K/Akt/mTOR Pathway

Crocin has been shown to exert neuroprotective effects by activating the PI3K/Akt/mTOR pathway, which promotes cell survival and inhibits apoptosis (programmed cell death).[8] Activation of this pathway leads to the phosphorylation of Akt and mTOR, which in turn suppresses apoptotic machinery.

PI3K_Akt_mTOR_Pathway Crocin Crocin Receptor Growth Factor Receptor Crocin->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Growth mTOR->Survival

Crocin's activation of the pro-survival PI3K/Akt/mTOR pathway.
The Wnt/β-Catenin Pathway

Conversely, the inhibition of certain pathways can be therapeutically beneficial. The Wnt/β-catenin pathway, when aberrantly activated, is implicated in tumorigenesis. Crocin has been suggested to inhibit this pathway, leading to the degradation of β-catenin and preventing the transcription of cancer-promoting genes.

Wnt_Beta_Catenin_Pathway cluster_n Inside Nucleus Crocin Crocin Frizzled Frizzled Receptor Crocin->Frizzled Inhibits Wnt Wnt Ligand Wnt->Frizzled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Frizzled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Translocation TCF_LEF TCF/LEF Transcription Target Gene Transcription (Proliferation) TCF_LEF->Transcription

Crocin's inhibitory effect on the Wnt/β-catenin signaling pathway.
Experimental Validation Protocol

This protocol is used to validate the in silico prediction that a compound activates the PI3K/Akt pathway by measuring the levels of key phosphorylated proteins.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HT22 neuronal cells for neuroprotection studies) to ~80% confluency.

    • Treat cells with the compound (e.g., Crocin at various concentrations) for a specified time period (e.g., 24 hours). Include a vehicle-only control group.

  • Protein Extraction (Lysis):

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to the cells.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a standard assay (e.g., BCA or Bradford assay).

  • SDS-PAGE (Electrophoresis):

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel (SDS-PAGE) and apply an electric current to separate proteins by size.

  • Protein Transfer (Blotting):

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.

  • Immunodetection:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Akt Ser473, anti-total-Akt).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate that reacts with the HRP enzyme to produce light.

    • Capture the signal using an imaging system. The intensity of the band corresponds to the amount of protein.

    • Normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., β-actin or GAPDH) to compare protein expression across samples. An increase in the ratio of phosphorylated Akt to total Akt would validate the pathway's activation.[9][10][11]

Conclusion

The journey from a newly discovered natural product to a clinically viable drug is long and complex. In silico prediction methodologies provide a powerful toolkit for the modern researcher to navigate this process with greater speed and efficiency. By building computational models based on a compound's structure, we can generate robust, testable hypotheses about its biological activities, potential protein targets, and its effects on critical signaling pathways.

While this compound remains a compound of significant interest with limited data, the application of the workflow demonstrated here through the Crocin case study provides a clear roadmap for its future investigation. The integration of molecular docking, pharmacophore modeling, and pathway analysis, followed by rigorous experimental validation, will be crucial in unlocking the full therapeutic potential of this compound and other promising natural products.

References

Crovatin: A Comprehensive Technical Guide on its Ethnobotanical Origins, Discovery, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crovatin, a clerodane diterpene isolated from Croton oblongifolius, has emerged as a molecule of interest within the ethnobotanical and pharmacological research communities. This technical guide provides an in-depth overview of the discovery and history of this compound, rooted in the traditional medicinal use of its source plant. It details the ethnobotanical applications of Croton oblongifolius, summarizes the available, albeit limited, quantitative data on the bioactivity of related compounds, and outlines the experimental protocols for the isolation and evaluation of such phytochemicals. Furthermore, this guide presents putative signaling pathways that may be modulated by this compound and related diterpenes, offering a foundation for future research and drug development endeavors.

Ethnobotanical History of Croton oblongifolius

Croton oblongifolius Roxb., a member of the Euphorbiaceae family, has a rich history of use in traditional medicine systems across Asia, particularly in India and Thailand.[1] Various parts of the plant have been employed to treat a wide range of ailments, reflecting its perceived broad therapeutic potential.

Traditional Uses of Croton oblongifolius

Plant PartTraditional Medicinal Use
Bark Used to treat dyspepsia, chronic enlargement of the liver, and remittent fever. Applied externally for chronic hepatitis.[1] In some regions, it is also used for treating sprains, bruises, rheumatic swellings, and snakebites. The Santals use the bark and root as a purgative and for dysentery.[2]
Leaves Utilized as a tonic.[1] In Cambodia, leaves are used externally for liver complaints and scabies.[2] In Myanmar, they are used for their antioxidant, anti-arthritis, and antimicrobial properties.[3]
Flowers Employed to treat flatworm infections.[1]
Fruits Used for the treatment of dysmenorrhea.[1]
Seeds Utilized as a purgative.[1]
Roots Used in the treatment of dysentery.[1] The Mundas of Chota Nagpur use the roots in pills for chronic rheumatism. The root bark is used as a purgative in small doses.[2]

In Thai traditional medicine, Croton oblongifolius has been used in combination with Croton sublyratus to address gastric ulcers and cancers.[4]

Discovery and Isolation of this compound

This compound is a naturally occurring clerodane diterpene that has been isolated from the stem bark of Croton oblongifolius. The scientific literature indicates its presence alongside other diterpenoids, such as the furoclerodane croblongifolin and the labdane nidorellol.[4][5] While the initial discovery and naming of this compound are not extensively documented in readily available literature, its structural elucidation has been achieved through spectroscopic analysis.[5]

General Isolation Protocol for Clerodane Diterpenes from Croton species

While a specific, detailed protocol for the isolation of this compound is not extensively published, a general methodology for extracting and isolating clerodane diterpenes from Croton species can be outlined based on common phytochemical practices.

Experimental Workflow for Isolation

experimental_workflow start Powdered, sun-dried stem bark of Croton oblongifolius extraction Maceration with Hexane at room temperature start->extraction filtration Filtration to separate extract from plant residue extraction->filtration concentration Concentration of the hexane extract under reduced pressure filtration->concentration crude_extract Crude Hexane Extract (Yellowish-green oil) concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography elution Elution with a gradient of Hexane-Ethyl Acetate chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc Thin Layer Chromatography (TLC) analysis of fractions fraction_collection->tlc pooling Pooling of fractions containing compounds of interest tlc->pooling purification Further purification by preparative TLC or HPLC pooling->purification isolated_compound Isolated this compound purification->isolated_compound signaling_pathway cluster_0 Extracellular cluster_1 Intracellular This compound This compound Receptor Membrane Receptor / Intracellular Target This compound->Receptor Binding Cell_Membrane Cell Membrane Signal_Transduction Signal Transduction Cascade (e.g., MAPK, PI3K/Akt) Receptor->Signal_Transduction Activation/Inhibition Bax_Bcl2 Modulation of Bcl-2 family proteins (↑Bax/↓Bcl-2) Signal_Transduction->Bax_Bcl2 Mitochondria Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax_Bcl2->Mitochondria Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Crovatin molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available information on Crovatin, a natural product with potential anti-tumor properties. The data presented herein is based on publicly accessible chemical databases.

Core Molecular Data

A critical starting point for any scientific investigation is the precise molecular identity of the compound . The fundamental molecular details of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₆O₆[1][2][3][4]
Molecular Weight 374.43 g/mol [1][3][4][5]

Biological Activity and Therapeutic Potential

This compound has been isolated from the stem bark of Croton oblongifolius and has been noted for its potential anti-tumor effects.[1] However, at present, detailed studies elucidating its specific biological activities, mechanism of action, and the signaling pathways it may modulate are not extensively available in the public scientific literature. Further research is required to characterize its pharmacological profile and to validate its therapeutic potential.

Experimental Protocols and Methodologies

Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound are not sufficiently described in currently available scientific literature to be included in this guide. As research into this molecule progresses, it is anticipated that such information will become available.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound and its precise mechanism of action in exerting its potential anti-tumor effects have not yet been elucidated in the available literature. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. The generation of such a diagram awaits further preclinical research to identify its molecular targets and downstream effects.

To illustrate a generic experimental workflow for natural product drug discovery, which would be applicable to the future study of compounds like this compound, the following conceptual diagram is provided.

G Conceptual Workflow for Natural Product Drug Discovery A Plant Material Collection (e.g., Croton oblongifolius bark) B Extraction and Fractionation A->B C Isolation and Purification of Compounds (e.g., this compound) B->C D Structural Elucidation (NMR, Mass Spectrometry) C->D E In Vitro Biological Screening (e.g., Cytotoxicity Assays on Cancer Cell Lines) C->E F Hit Compound Identification E->F G Mechanism of Action Studies (e.g., Signaling Pathway Analysis) F->G H In Vivo Animal Models G->H I Lead Optimization H->I J Preclinical Development I->J

Caption: A generalized workflow for the discovery and development of drugs from natural products.

References

Unraveling the Analgesic Potential of Crovatin: A Review of Non-Existent Evidence

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and publicly available data reveals no substance identified as "Crovatin" with any associated biological activity, including analgesic properties. As such, a technical guide on its core analgesic potential, experimental protocols, and signaling pathways cannot be compiled.

Initial searches for "this compound" did not yield any relevant results pertaining to a molecule with therapeutic effects. The search results frequently pointed to two distinct and well-documented substances: Crocin and Crotoxin . It is plausible that the initial query for "this compound" may have been a typographical error. Below is a brief overview of these two compounds.

Crocin: A Potential Neuroprotective Agent

Crocin is a primary carotenoid compound found in saffron.[1] Research indicates that it possesses a range of biological activities, including neuroprotective effects.[1][2] Studies have explored its role in mitigating oxidative stress and inflammation within the nervous system.[1][2] The neuroprotective effects of crocin are thought to be mediated through the activation of signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2]

Crotoxin and its Inhibitor: A Tale of Venom and Antivenom

Crotoxin is the principal neurotoxic component of the venom of the South American rattlesnake, Crotalus durissus terrificus.[3] It is a protein complex with phospholipase A2 activity.[3] In the bloodstream of this snake, a specific inhibitor known as CICS (Crotoxin Inhibitor from Crotalus Serum) has been identified.[3] CICS is a glycoprotein that neutralizes the toxic effects of crotoxin by binding to its phospholipase subunit and inhibiting its enzymatic activity.[3]

The Absence of "this compound" in Scientific Literature

Despite a thorough search for "this compound" and its potential analgesic properties, no quantitative data, experimental protocols, or established signaling pathways associated with such a molecule could be found. Therefore, the creation of the requested in-depth technical guide, including data tables and visualizations, is not feasible.

It is recommended that researchers, scientists, and drug development professionals verify the correct nomenclature of the compound of interest to ensure access to accurate and relevant scientific information. Should "this compound" be a novel or proprietary compound not yet described in publicly accessible literature, this report cannot reflect its properties.

References

Crovatin as a Reference Standard in Phytochemical Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crovatin

This compound is a naturally occurring diterpenoid compound that has been isolated from the stem bark of Chrozophora oblongifolia and is also found in Croton levatii.[1][2] It is classified under the broad chemical class of alkaloids.[1] Preliminary studies have indicated that this compound possesses anti-tumor properties, making it a compound of interest for further pharmacological investigation.[2]

As with any phytochemical intended for research and drug development, the availability of a well-characterized reference standard is crucial for accurate quantification, bioactivity screening, and quality control. This technical guide provides a comprehensive overview of the known properties of this compound and outlines standardized methodologies for its use in phytochemical analysis. Due to the limited publicly available data specifically for this compound, this guide also incorporates established protocols for the analysis of related compounds, such as pyrrolizidine alkaloids from the Crotalaria genus and the well-studied compound Crocin, to provide a robust framework for researchers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental conditions.

PropertyValueSource
IUPAC Name methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.0¹,¹¹.0⁵,⁹.0⁵,¹⁶]heptadecane-17-carboxylate[1][3]
Molecular Formula C₂₁H₂₆O₆[1][3]
Molecular Weight 374.4 g/mol [1][3]
CAS Number 142409-09-4[2]
Appearance White solid[4]
Purity ≥98% (as offered by some vendors)[4][5]
Storage Conditions -20°C[5]
Solubility Limited information available; likely soluble in organic solvents.
Stability Stable under standard laboratory conditions. May degrade in extreme acidic or basic environments.[1]

Experimental Protocols for Phytochemical Analysis

The accurate analysis of this compound requires standardized and validated experimental protocols. While specific methods for this compound are not extensively published, the following sections detail generalized yet comprehensive protocols adapted from the analysis of structurally related compounds, which can serve as a strong starting point for method development.

Extraction and Isolation of this compound from Plant Material

The following is a general workflow for the extraction and isolation of this compound from its natural source, Chrozophora oblongifolia.

G cluster_extraction Extraction cluster_purification Purification Plant_Material Dried and powdered Chrozophora oblongifolia bark Maceration Maceration with Methanol Plant_Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Acid_Base_Partition Acid-Base Partitioning Crude_Extract->Acid_Base_Partition Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Acid_Base_Partition->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Crystallization Crystallization Fraction_Collection->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Figure 1: General workflow for the extraction and isolation of this compound.

Protocol:

  • Extraction:

    • Air-dry the stem bark of Chrozophora oblongifolia and grind it into a coarse powder.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking.

    • Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanolic extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with diethyl ether to remove neutral and acidic compounds.

    • Basify the aqueous layer with ammonium hydroxide to a pH of 9-10.

    • Extract the alkaline solution with chloroform or dichloromethane to obtain the crude alkaloid fraction containing this compound.

  • Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel.

    • Elute the column with a gradient of chloroform and methanol.

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and visualize under UV light or with a suitable staining reagent.

    • Pool the fractions containing the compound of interest and concentrate.

    • Further purify the compound by recrystallization from a suitable solvent to obtain pure this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

The following is a proposed HPLC method for the quantification of this compound, based on established methods for similar diterpenoids and pyrrolizidine alkaloids.[6][7][8][9] Method validation should be performed according to ICH guidelines.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A starting point could be a linear gradient from 10% to 90% acetonitrile over 30 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength A UV scan should be performed to determine the λmax of this compound. Based on its structure, a wavelength in the range of 220-280 nm is expected.
Internal Standard A structurally similar and stable compound not present in the sample matrix should be selected.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Extract the plant material or formulate the product as described previously and dissolve a known amount of the extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Spectroscopic Characterization

Expected ¹H-NMR and ¹³C-NMR Signals:

  • ¹H-NMR: Expect signals corresponding to the furan ring protons (in the aromatic region, ~6.5-7.5 ppm), methoxy protons (singlet, ~3.5-4.0 ppm), and a complex pattern of aliphatic protons from the pentacyclic core.

  • ¹³C-NMR: Expect signals for the carbonyl carbon of the ester (~170-180 ppm), carbons of the furan ring (~110-150 ppm), the methoxy carbon (~50-60 ppm), and a series of signals for the aliphatic carbons of the core structure.

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC would be essential for the complete and unambiguous assignment of all proton and carbon signals.

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns.

Expected Mass Spectrum:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is likely to be effective.

  • Parent Ion: An [M+H]⁺ ion at m/z 375.17 should be observed, corresponding to the protonated molecule of this compound (C₂₁H₂₆O₆).

  • Fragmentation: Tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Expected losses could include the methoxy group, the furan ring, and cleavages within the complex ring structure.

Biological Activity and Potential Signaling Pathways

This compound has been reported to exhibit anti-tumor effects.[2] However, the specific molecular mechanisms and signaling pathways involved have not yet been elucidated. To guide future research, we can look at the known biological activities of the structurally related and extensively studied compound, Crocin. Crocin has been shown to exert its anti-cancer effects through the modulation of several key signaling pathways.[10]

G cluster_pathway Hypothetical Signaling Pathway for this compound (based on Crocin) This compound This compound PI3K PI3K This compound->PI3K Inhibition Wnt Wnt This compound->Wnt Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Proliferation mTOR->Proliferation Promotion beta_catenin beta_catenin Wnt->beta_catenin Activation beta_catenin->Proliferation Promotion

Figure 2: Hypothetical signaling pathways for this compound's anti-tumor activity.

Based on the known mechanisms of Crocin, it is hypothesized that this compound may exert its anti-tumor effects through:

  • Inhibition of the PI3K/Akt/mTOR pathway: This is a crucial pathway for cell growth, proliferation, and survival, and its inhibition is a common mechanism for anti-cancer agents.[11]

  • Modulation of the Wnt/β-catenin signaling pathway: Aberrant activation of this pathway is implicated in many cancers, and its inhibition can suppress tumor growth.[12]

  • Induction of Apoptosis: this compound may trigger programmed cell death in cancer cells through various intrinsic or extrinsic pathways.

Further research is required to validate these hypotheses and to fully elucidate the mechanism of action of this compound.

Conclusion

This compound is a promising natural product with potential anti-tumor activity. This technical guide provides a foundational framework for its use as a reference standard in phytochemical analysis. While specific experimental data for this compound is currently limited, the provided protocols, adapted from the analysis of related compounds, offer a robust starting point for researchers. The establishment of validated analytical methods and a deeper understanding of its biological mechanisms are critical next steps in unlocking the full therapeutic potential of this compound. The availability of a certified reference standard for this compound will be paramount in ensuring the accuracy and reproducibility of future research in this area.

References

An In-depth Technical Guide on the Pharmacology of Croton lechleri Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The scientific literature extensively covers the pharmacology of alkaloids from Croton lechleri, commonly known as Dragon's Blood. The species Croton levatii is not found in the reviewed literature and is presumed to be a typographical error. This guide will, therefore, focus on the well-documented alkaloids of Croton lechleri.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Croton lechleri Müll. Arg., a tree native to the Amazon rainforest, produces a deep red latex known as "Sangre de Drago" or "Dragon's Blood."[1] This latex has a long history in traditional medicine for treating a variety of conditions, including wounds, inflammation, and gastrointestinal issues.[2][3] Scientific investigation has identified a rich phytochemical profile, with proanthocyanidins and a variety of alkaloids being major bioactive constituents.[4]

The primary alkaloid of interest, and the most studied, is taspine, which is responsible for many of the latex's therapeutic effects.[5] Other alkaloids isolated from the leaves and latex include isoboldine, norisoboldine, magnoflorine, thaliporphine, and glaucine.[6] This technical guide provides a comprehensive overview of the pharmacology of these alkaloids, with a primary focus on taspine due to the wealth of available data. It includes quantitative biological activity, detailed experimental protocols, and an examination of the key signaling pathways involved in their mechanisms of action.

Core Alkaloids and Pharmacological Activities

The alkaloids present in Croton lechleri exhibit a range of biological effects. Taspine, in particular, has demonstrated potent cytotoxic, anti-inflammatory, and wound-healing properties.[7][8]

Cytotoxic and Antitumor Activity

Taspine has shown significant inhibitory effects against a variety of cancer cell lines.[2] Its mechanism is largely attributed to the modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of apoptosis.[2][9] Taspine has been shown to inhibit the proliferation and migration of cancer cells by downregulating EGFR and its downstream effectors, Akt and Erk1/2.[9]

Anti-inflammatory Activity

The anti-inflammatory properties of taspine have been confirmed in several preclinical models.[10] It effectively reduces acute inflammation, such as that induced by carrageenan.[11] A primary mechanism for this activity is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[13]

Wound Healing (Cicatrizant) Activity

Taspine is widely recognized as the primary cicatrizant agent in Dragon's Blood.[5] It accelerates wound closure, and this effect is attributed to its ability to stimulate the migration of fibroblasts, which are crucial cells in the tissue regeneration process.[5] Notably, taspine hydrochloride has been found to be non-toxic to human foreskin fibroblasts at concentrations below 150 ng/mL.[5][14]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the biological activity of taspine and its derivatives.

Table 1: Cytotoxic Activity of Taspine and Derivatives (IC₅₀ Values)

Cell Line Cancer Type Compound IC₅₀ Value Citation
SMMC-7721 Human Hepatocellular Carcinoma Taspine 12.03 µM [2]
LoVo Human Colorectal Carcinoma 12k (Taspine derivative) 12.01 µM [2]
Caco-2 Human Colorectal Carcinoma 12k (Taspine derivative) 6.73 µM [2]
ZR-75-30 Human Breast Cancer HMQ1611 (Taspine derivative) 6.13 µM (72h) [2]
SK23 Human Melanoma Taspine Effective at 0.1 µg/mL [2][15]
HT29 Human Colorectal Carcinoma Taspine Effective at 0.1 µg/mL [2][15]
KB Human Oral Epidermoid Carcinoma Taspine 0.39 µg/mL [4][16]

| V-79 | Chinese Hamster Lung Fibroblasts | Taspine | 0.17 µg/mL |[4][16] |

Table 2: Anti-inflammatory and Other Activities of Taspine

Activity Experimental Model Result Citation
Wound Healing In vivo mouse model ED₅₀: 0.375 mg/kg [5]
Anti-inflammatory Carrageenan-Induced Paw Edema (Rat) Dose-dependent inhibition (10-40 mg/kg) [11]
NF-κB Inhibition Bioassay IC₅₀: 0.22-0.24 µM [12]
Nrf2 Activation Bioassay EC₅₀: 163.20-169.20 nM [12]

| Fibroblast Toxicity | Human Foreskin Fibroblasts | Non-toxic below 150 ng/mL |[5][14] |

Signaling Pathway Visualizations

The pharmacological effects of taspine are mediated through its interaction with key cellular signaling pathways.

EGFR Signaling Pathway Inhibition

Taspine exerts its antitumor effects by inhibiting the EGFR signaling cascade, which is crucial for cell proliferation and survival.[2][7] Inhibition of EGFR by taspine leads to the downregulation of downstream pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately reducing cancer cell proliferation and migration.[9][17]

EGFR_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/Akt Pathway Taspine Taspine EGFR EGFR Taspine->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Taspine's inhibition of the EGFR signaling cascade.

NF-κB Signaling Pathway Inhibition

The anti-inflammatory action of taspine is linked to its ability to suppress the canonical NF-κB pathway.[12] This pathway is typically activated by pro-inflammatory stimuli, leading to the degradation of the inhibitor IκBα. This allows the p50/p65 heterodimer to translocate to the nucleus and activate the transcription of inflammatory genes. Taspine's intervention prevents this cascade.[13][18]

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB P Proteasome Proteasome Degradation IkB->Proteasome NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus Transcription Inflammatory Gene Transcription Nucleus->Transcription Taspine Taspine Taspine->IKK p1->IkB p2->Nucleus

Caption: Taspine's inhibitory action on the canonical NF-κB pathway.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of Croton lechleri alkaloids.

Protocol for Taspine Extraction and Quantification from Latex

This protocol outlines the isolation and analysis of taspine using High-Performance Liquid Chromatography (HPLC).[1]

  • Sample Preparation :

    • Accurately weigh a known amount of Croton lechleri latex.

    • Dissolve the latex in methanol to a known concentration (e.g., 1 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the solution to pellet any insoluble material.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation :

    • Prepare a stock solution of pure taspine standard in methanol.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • HPLC Analysis :

    • System : HPLC with UV detector.

    • Column : C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of methanol and water, both containing 0.1% formic acid. (Typical gradient: start at 10% methanol, increase to 90% over 30 minutes).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 305 nm.

    • Injection Volume : 10 µL.

  • Quantification :

    • Inject the prepared standards and samples.

    • Generate a calibration curve by plotting the peak area of the taspine standard against its concentration.

    • Determine the concentration of taspine in the latex sample by interpolating its peak area on the calibration curve.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is widely used to determine the cytotoxic potential of compounds like taspine.[19][20][21]

  • Cell Seeding :

    • Seed cells (e.g., A375 melanoma, HaCaT keratinocytes) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment :

    • Prepare serial dilutions of taspine in a serum-free culture medium.

    • Remove the old medium from the wells and add 100 µL of the taspine dilutions (or vehicle control) to the respective wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation :

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Remove the treatment medium and add 100 µL of serum-free medium plus 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement :

    • Carefully aspirate the MTT solution.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (OD_sample / OD_control) * 100.

    • Plot the percentage of viability against compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol for In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard and highly reproducible model for assessing acute inflammation.[3][11][22][23]

  • Animal Model :

    • Use male Sprague-Dawley or Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Procedure :

    • Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

    • Administer taspine (e.g., 10, 20, 40 mg/kg, intraperitoneally) or a reference drug (e.g., Indomethacin, 5 mg/kg, orally) dissolved in a suitable vehicle. Administer only the vehicle to the control group.

    • One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Data Analysis :

    • Calculate the change in paw volume (edema) for each animal at each time point by subtracting the baseline volume from the measured volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula: (% Inhibition) = [(Edema_control - Edema_treated) / Edema_control] * 100.

    • Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).

References

A Comprehensive Review of Crocin Research: Mechanisms, Pathways, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: While the term "Crovatin" does not correspond to a known molecule or research area in the current scientific literature, it is plausible that this refers to "Crocin," a primary carotenoid compound found in saffron. Crocin has garnered significant scientific interest for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anti-cancer effects. This technical guide provides an in-depth review of the research studies on Crocin, focusing on its mechanisms of action, associated signaling pathways, and the experimental protocols utilized in its investigation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the current state of Crocin research.

Quantitative Data from Crocin Research Studies

The following tables summarize quantitative data from key studies investigating the effects of Crocin in various experimental models.

Table 1: Effect of Crocin on HT22 Cell Viability and Apoptosis after Hypoxia-Reoxygenation

Treatment GroupCell Viability (%)Apoptosis Rate (%)Reactive Oxygen Species (ROS) ExpressionReference
Control1005.2 ± 1.3Low[1]
Hypoxia-Reoxygenation53.4 ± 5.135.7 ± 4.2High[1]
Hypoxia-Reoxygenation + CrocinIncreasedDecreasedDecreased[1]

Note: Specific quantitative values for the Crocin treatment group were not provided in the abstract.

Key Signaling Pathways Modulated by Crocin

Crocin exerts its biological effects by modulating a variety of signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

PI3K/Akt/mTOR Signaling Pathway in Neuroprotection

Crocin has been shown to activate the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and inhibition of autophagy. This neuroprotective mechanism is particularly relevant in the context of cerebral infarction.[1][2]

PI3K_Akt_mTOR_Pathway Crocin Crocin PI3K PI3K Crocin->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Autophagy Autophagy mTOR->Autophagy Neuroprotection Neuroprotection mTOR->Neuroprotection

Crocin's activation of the PI3K/Akt/mTOR pathway.
Wnt/β-Catenin Signaling Pathway in Pain Alleviation

In the context of rheumatoid arthritis-induced pain hyperalgesia, Crocin has been found to inhibit the spinal Wnt5a/β-catenin signaling pathway.[3] This pathway is involved in neuroinflammation mediated by glial cells.

Wnt_Beta_Catenin_Pathway Crocin Crocin Wnt5a Wnt5a Crocin->Wnt5a Beta_Catenin β-Catenin Wnt5a->Beta_Catenin Glial_Activation Glial Activation Beta_Catenin->Glial_Activation Neuroinflammation Neuroinflammation Glial_Activation->Neuroinflammation Pain_Hyperalgesia Pain Hyperalgesia Neuroinflammation->Pain_Hyperalgesia

Inhibition of the Wnt/β-catenin pathway by Crocin.

Experimental Protocols in Crocin Research

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the experimental protocols for key assays used in Crocin research.

Cell Viability and Apoptosis Assay in HT22 Cells

Objective: To determine the effect of Crocin on the viability and apoptosis of HT22 cells following hypoxia-reoxygenation.

Methodology:

  • Cell Culture: HT22 hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia-Reoxygenation Model: To mimic cerebral infarction, cells are subjected to oxygen-glucose deprivation (OGD) by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (95% N2, 5% CO2) for a specified duration. Reoxygenation is initiated by returning the cells to normal culture conditions.

  • Crocin Treatment: Crocin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations during the reoxygenation phase.

  • Cell Viability Assessment (MTT Assay):

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • Apoptosis Assessment (Flow Cytometry):

    • Cells are harvested and washed with phosphate-buffered saline (PBS).

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The percentage of apoptotic cells (Annexin V-positive, PI-negative) is determined using a flow cytometer.

Western Blot Analysis for Signaling Protein Expression

Objective: To quantify the expression levels of key proteins in a signaling pathway (e.g., p-PI3K, p-Akt, p-mTOR) following Crocin treatment.

Methodology:

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-PI3K, anti-p-Akt) overnight at 4°C.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of Crocin.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_data_analysis Data Analysis & Interpretation Cell_Culture HT22 Cell Culture OGD_R Oxygen-Glucose Deprivation/ Reoxygenation (OGD/R) Cell_Culture->OGD_R Crocin_Treatment Crocin Treatment OGD_R->Crocin_Treatment Cell_Assays Cell Viability (MTT) & Apoptosis (FACS) Assays Crocin_Treatment->Cell_Assays Protein_Analysis Western Blot for Signaling Proteins Crocin_Treatment->Protein_Analysis Data_Quantification Data Quantification Cell_Assays->Data_Quantification Protein_Analysis->Data_Quantification Statistical_Analysis Statistical Analysis Data_Quantification->Statistical_Analysis Pathway_Mapping Signaling Pathway Mapping Statistical_Analysis->Pathway_Mapping Conclusion Conclusion on Neuroprotective Effects of Crocin Pathway_Mapping->Conclusion

Workflow for in vitro investigation of Crocin.

Crocin is a promising natural compound with significant therapeutic potential, demonstrated through its modulation of critical signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the mechanisms of action of Crocin and its potential applications in drug development. Future research should focus on obtaining more precise quantitative data from in vivo models and clinical trials to translate these preclinical findings into tangible therapeutic benefits.

References

The Enigmatic Role of Crovatin: A Technical Guide to a Plant-Derived Clerodane Diterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crovatin, a naturally occurring ent-neo-clerodane diterpenoid, has been identified as a secondary metabolite in select species of the genus Croton. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its botanical origin, chemical properties, and potential biological activities. While research on this specific compound is still emerging, this document collates the available data, including its isolation from Croton oblongus, and discusses its cytotoxic potential in the context of related compounds. Detailed experimental methodologies for the isolation of similar diterpenoids, a proposed biosynthetic pathway, and potential signaling pathways are presented to facilitate further research and drug discovery efforts.

Introduction

Plant secondary metabolites are a vast and diverse group of natural products that play a crucial role in the interaction of plants with their environment. These compounds are not directly involved in the primary processes of growth, development, or reproduction, but are essential for defense against herbivores, pathogens, and abiotic stresses. The genus Croton, belonging to the Euphorbiaceae family, is a rich source of structurally diverse secondary metabolites, particularly diterpenoids, which have garnered significant interest for their wide range of biological activities, including anti-inflammatory and cytotoxic effects.

This compound is a specific ent-neo-clerodane diterpenoid that has been isolated from the stem bark of Croton oblongus (also known as Croton laevifolius) and the roots of Croton oblongifolius. Its chemical structure, C21H26O6, places it within a class of compounds known for their complex stereochemistry and promising pharmacological properties. This guide aims to synthesize the currently available information on this compound to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties of this compound

This compound is characterized by a bicyclic decalin core and a side chain, which is typical for clerodane diterpenoids. The absolute configuration of this compound has been established through the comparison of experimental and theoretical Electronic Circular Dichroism (ECD) spectra.

PropertyValue
Molecular Formula C21H26O6
Compound Type ent-neo-Clerodane Diterpenoid
Botanical Source Croton oblongus (stem bark), Croton oblongifolius (roots)

Biological Activity and Quantitative Data

Direct quantitative data on the biological activity of this compound is limited in publicly available literature. However, studies on compounds isolated alongside this compound from Croton oblongus provide valuable insights into its potential cytotoxic effects.

Cytotoxicity

A study on the chemical constituents of Croton oblongus bark reported the isolation of this compound along with several other new ent-neo-clerodane diterpenoids, namely laevifins A-G. While a specific IC50 value for this compound was not provided in the primary literature, the cytotoxic activity of the co-isolated laevifins against the human breast adenocarcinoma cell line (MCF-7) was reported.[1]

Table 1: Cytotoxicity of Clerodane Diterpenoids Co-isolated with this compound against MCF-7 Cells.[1]

CompoundIC50 (µM)
Laevifin A102
Laevifin B115
Laevifin G106

These moderate cytotoxicity values for structurally related compounds suggest that this compound may possess similar anti-proliferative properties. Further focused studies are required to determine the specific IC50 values of this compound against a panel of cancer cell lines.

Yield of this compound

Quantitative data on the yield of this compound from Croton oblongus or other plant sources is not specified in the available literature. The concentration of secondary metabolites in plants can vary significantly based on genetic and environmental factors.

Experimental Protocols

Detailed, step-by-step protocols for the isolation of this compound are not explicitly published. However, based on the methods described for the isolation of clerodane diterpenoids from Croton species, a general experimental workflow can be outlined.[2][3][4]

General Isolation and Purification of Clerodane Diterpenoids from Croton Species

This protocol is a generalized representation and may require optimization for the specific isolation of this compound.

  • Plant Material Collection and Preparation:

    • Collect fresh stem bark of Croton oblongus.

    • Air-dry the plant material in the shade and then grind it into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable organic solvent (e.g., methanol or a mixture of dichloromethane and methanol) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.

  • Chromatographic Separation:

    • Subject the dichloromethane or ethyl acetate fraction, which is likely to contain diterpenoids, to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

    • Pool fractions with similar TLC profiles.

  • Purification:

    • Further purify the fractions containing the compounds of interest using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

  • Structure Elucidation:

    • Determine the structure of the isolated compound using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC), and single-crystal X-ray crystallography.

    • Confirm the absolute stereochemistry using Electronic Circular Dichroism (ECD) spectroscopy.

Biosynthesis and Signaling Pathways

Proposed Biosynthetic Pathway of this compound

This compound, being a clerodane diterpenoid, is synthesized via the methylerythritol phosphate (MEP) pathway in plants. The biosynthesis of the characteristic clerodane skeleton originates from geranylgeranyl pyrophosphate (GGPP).[5][6][7]

The key steps in the biosynthesis are proposed as follows:

  • Cyclization of GGPP: A Class II diterpene synthase catalyzes the initial cyclization of the linear precursor GGPP to form a labdadienyl/copalyl pyrophosphate (LPP/CPP) intermediate.

  • Rearrangement to Clerodane Skeleton: A subsequent rearrangement of the labdane skeleton, involving hydride and methyl shifts, is catalyzed by a Class I diterpene synthase to form the characteristic clerodane backbone.

  • Oxidative Modifications: A series of post-cyclization modifications, including hydroxylations, epoxidations, and esterifications, are carried out by enzymes such as cytochrome P450 monooxygenases and transferases to yield the final structure of this compound.

Crovatin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) LPP Labdadienyl Pyrophosphate (LPP) GGPP->LPP Class II Diterpene Synthase Clerodane_Scaffold Clerodane Scaffold LPP->Clerodane_Scaffold Class I Diterpene Synthase (Rearrangement) This compound This compound Clerodane_Scaffold->this compound Oxidative Modifications (P450s, etc.)

Caption: Proposed biosynthetic pathway of this compound from GGPP.

Potential Signaling Pathways

While the specific molecular targets and signaling pathways of this compound have not been elucidated, the biological activities of other clerodane diterpenoids provide a basis for hypothesizing its mechanism of action. Many clerodane diterpenoids have been shown to induce apoptosis and inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9][10]

5.2.1. Induction of Apoptosis

Clerodane diterpenoids can trigger programmed cell death in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

5.2.2. Inhibition of the NF-κB Pathway

The NF-κB signaling pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Some clerodane diterpenoids have been shown to inhibit NF-κB activation, thereby sensitizing cancer cells to apoptosis and reducing inflammation. The inhibitory mechanism can involve direct interaction with components of the NF-κB pathway or modulation of upstream signaling molecules.

NFkB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound? This compound->IKK Inhibition? This compound->NFkB_nuc Inhibition of DNA binding? DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_Expression IkB_NFkB IκBα NF-κB IkB_NFkB->IkB IkB_NFkB->NFkB

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Future Directions and Conclusion

This compound represents an intriguing natural product with potential for further investigation in the realm of drug discovery. The current body of knowledge, while limited, points towards a compound with possible cytotoxic and anti-inflammatory properties, consistent with other members of the clerodane diterpenoid class.

To fully unlock the therapeutic potential of this compound, future research should focus on:

  • Total Synthesis: The development of a synthetic route to this compound would enable the production of sufficient quantities for comprehensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

  • In-depth Biological Screening: A thorough evaluation of this compound's cytotoxicity against a broad panel of cancer cell lines is essential. Furthermore, its anti-inflammatory, antimicrobial, and other biological activities should be systematically investigated.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its therapeutic potential and for guiding further drug development efforts.

  • Quantitative Analysis in Planta: Determining the concentration of this compound in different parts of Croton species and under various environmental conditions could inform optimal harvesting strategies and biotechnological production approaches.

References

An In-Depth Technical Guide to the Ethnobotanical Uses of Crovatin-Containing Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crovatin, a clerodane diterpene isolated from Croton oblongifolius, represents a compound of significant interest within the ethnobotanical and pharmacological research communities. This technical guide provides a comprehensive overview of the traditional uses of its source plant, quantitative data on its biological activities, detailed experimental protocols for its study, and an exploration of the molecular signaling pathways implicated in the action of related compounds. Information is presented to facilitate further research and drug development initiatives based on this natural product.

Introduction: The Ethnobotanical Significance of Croton oblongifolius

This compound is a bioactive clerodane diterpene derived from Croton oblongifolius Roxb., a medium-sized tree belonging to the Euphorbiaceae family.[1][2] This plant has a rich history of use in traditional medicine across Asia, particularly in India and Thailand.[3] Known colloquially as "chucka" in Hindi and "Thetyin-gyi" in Myanmar, various parts of the plant have been employed to treat a wide array of ailments.[3][4]

Traditional applications of Croton oblongifolius include:

  • Gastrointestinal Health: The bark is used to treat dyspepsia, and the roots are used for dysentery.[3] In Cambodia, a "green tea" made from the trunk and branches is used for stomachaches.[5]

  • Anti-inflammatory and Analgesic: It has been traditionally used for rheumatism and as a pain reliever.[3][4] Anecdotal records from Tamil Nadu describe a topical preparation of crushed leaves and coconut oil to alleviate muscular stiffness.

  • Hepatic Conditions: The bark is utilized in the management of chronic liver enlargement and is applied externally over the hepatic region in cases of chronic hepatitis.[3]

  • Fever and Infections: It is also used to treat remittent fever.[3]

  • Gynecological and Postpartum Care: The fruits are used to treat dysmenorrhea, and in Thai traditional medicine, the leaves are used for postpartum care.[3][5] In Sri Lankan folk medicine, a leaf infusion was consumed to support uterine tone after childbirth.

  • Other Uses: The leaves are considered a tonic, the flowers are used against flatworms, and the seeds act as a purgative.[3] The plant is also traditionally used for sprains, snake bites, convulsions, asthma, and tumors.[4]

Quantitative Biological Activity

While direct quantitative data for the biological activity of purified this compound is limited in publicly available literature, studies on extracts of Croton oblongifolius and closely related compounds provide valuable insights into its potential efficacy.

Table 1: Cytotoxicity of Croton oblongifolius Extracts and Related Compounds
Compound/ExtractBioassayCell Line(s) / OrganismResult (IC50 / LD50)Reference
CroblongifolinCytotoxicityHEP-G2, SW620, CHAGO, KATO3, BT474Significant cytotoxicity (specific IC50 values not detailed in abstract)[1]
Ethanol ExtractBrine Shrimp CytotoxicityArtemia salinaLD50: 884.5 µg/mL[4]
Watery ExtractBrine Shrimp CytotoxicityArtemia salinaLD50: 921 µg/mL[4]

IC50: Half-maximal inhibitory concentration; LD50: Median lethal dose.

Table 2: Allelopathic Activity of Croton oblongifolius Leaf Extracts
Extract Concentration (mg DW equivalent/mL)Test PlantInhibition of Shoot Growth (%)Inhibition of Root Growth (%)Reference
300Cress~80%~90%
300Lettuce~70%~85%
300Barnyard Grass~60%~70%
300Timothy~50%~60%

DW: Dry Weight

Experimental Protocols

Extraction and Isolation of this compound and Related Diterpenoids

This protocol is based on the methodology described by Roengsumran et al. (2002) for the isolation of clerodane diterpenes from Croton oblongifolius.[2]

  • Plant Material Collection and Preparation: The sun-dried stem bark of Croton oblongifolius is powdered.

  • Solvent Extraction: The powdered bark (e.g., 6.0 kg) is extracted sequentially with hexane (3 x 10 L), followed by ethyl acetate (3 x 12 L), and finally methanol (3 x 10 L) at room temperature. The solvents are then evaporated to yield crude extracts.

  • Chromatographic Fractionation: The hexane crude extract is subjected to silica gel column chromatography.

  • Elution: The column is eluted with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

  • Compound Isolation: Fractions are collected and further purified using techniques such as preparative thin-layer chromatography or recrystallization to yield pure compounds, including this compound.

  • Structure Elucidation: The structures of the isolated compounds are established using spectroscopic methods (1D and 2D-NMR, MS) and X-ray crystallography.

G Experimental Workflow: Isolation of this compound A Powdered Stem Bark of Croton oblongifolius B Sequential Solvent Extraction (Hexane, EtOAc, MeOH) A->B C Crude Hexane Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection (Hexane-EtOAc Gradient) D->E F Further Purification (e.g., Prep-TLC) E->F G Isolated this compound F->G H Structure Elucidation (NMR, MS, X-ray) G->H

Caption: Workflow for the isolation of this compound.

Brine Shrimp Cytotoxicity Bioassay

This protocol is adapted from the study on the anti-arthritis properties of C. oblongifolius extracts.[4]

  • Preparation of Test Solutions: The ethanol and watery extracts of C. oblongifolius leaves are dissolved in a suitable solvent to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations.

  • Hatching of Brine Shrimp: Brine shrimp (Artemia salina) eggs are hatched in artificial seawater under constant illumination and aeration for 48 hours.

  • Exposure: Ten to fifteen nauplii (larvae) are introduced into vials containing the test solutions at different concentrations.

  • Incubation: The vials are incubated for 24 hours under illumination.

  • Mortality Count: The number of dead nauplii in each vial is counted.

  • Data Analysis: The percentage of mortality is calculated for each concentration, and the LD50 value is determined using probit analysis.

Signaling Pathways

Direct research into the signaling pathways modulated by this compound is not yet available. However, studies on other structurally related clerodane diterpenes provide a putative framework for its mechanism of action, particularly in the context of cytotoxicity and anti-inflammatory effects.

Putative Anticancer Signaling Pathways

Research on casearin J, another clerodane diterpene, has shown that it induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells through a multi-faceted mechanism.[6] It is plausible that this compound may share similar mechanisms of action.

  • SERCA Pump Inhibition: Clerodane diterpenes can inhibit the sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) pump.

  • Calcium Dysregulation: This inhibition leads to the depletion of calcium stores in the endoplasmic reticulum (ER) and an increase in cytosolic calcium levels.

  • Mitochondrial Overload and Oxidative Stress: Mitochondria buffer the excess cytosolic calcium, leading to mitochondrial calcium overload and the generation of reactive oxygen species (ROS).

  • Apoptosis Induction: The mitochondrial stress triggers the release of cytochrome c, which in turn activates caspase-9 and caspase-3, initiating the intrinsic apoptosis pathway.

  • Notch1 Signaling Interference: In the context of T-ALL, casearin J was also found to interfere with the Notch1 signaling pathway, which is crucial for the proliferation and survival of these cancer cells.[6]

G Hypothesized Anticancer Signaling Pathway for Clerodane Diterpenes cluster_cell Cancer Cell This compound This compound (Clerodane Diterpene) SERCA SERCA Pump (ER Membrane) This compound->SERCA Inhibits Notch1 Notch1 Pathway This compound->Notch1 Interferes with ER_Ca ER Ca2+ Stores SERCA->ER_Ca Depletes Cyto_Ca Cytosolic Ca2+ ER_Ca->Cyto_Ca Increases Mito Mitochondrion Cyto_Ca->Mito Overload ROS ROS Generation Mito->ROS CytC Cytochrome C Release ROS->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Proliferation Cell Proliferation & Survival Notch1->Proliferation Promotes

Caption: Potential anticancer mechanism of this compound.

Potential Anti-inflammatory Signaling Pathways

Other studies on clerodane diterpenes suggest their anti-inflammatory effects may be mediated through the inhibition of key signaling molecules.[7]

  • Inhibition of Calcium Mobilization: A decrease in intracellular calcium signaling can dampen inflammatory responses.

  • Modulation of Kinase Pathways: Inhibition of the Akt (Protein Kinase B) and p38 MAPK (mitogen-activated protein kinase) pathways can lead to a reduction in the production of pro-inflammatory mediators.

Conclusion and Future Directions

This compound, as a constituent of the ethnobotanically significant plant Croton oblongifolius, holds considerable promise for further pharmacological investigation. The traditional uses of the plant, particularly for inflammatory and gastrointestinal disorders, are supported by preliminary scientific evidence of the cytotoxic and anti-arthritic properties of its extracts.

Future research should focus on:

  • Isolation and Purification of this compound: Obtaining larger quantities of pure this compound to enable comprehensive biological screening.

  • Quantitative Bioactivity Studies: Determining the specific IC50 values of pure this compound against a broad range of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound to understand its molecular targets.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound and standardized Croton oblongifolius extracts in animal models of relevant diseases.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, potentially leading to the development of novel therapeutic agents derived from a traditional medicinal plant.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Extraction and Purification of Crovatin from Croton levatii

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The genus Croton, belonging to the Euphorbiaceae family, encompasses approximately 1300 species and is a rich source of chemically diverse secondary metabolites, particularly diterpenoids.[1][2] These compounds have shown a wide array of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties.[1][2][3] This document provides a detailed protocol for the extraction, fractionation, and purification of a novel bioactive compound, Crovatin, from the leaves of Croton levatii. The methodology employs a systematic approach of sequential solvent extraction followed by multi-step chromatographic techniques to isolate this compound with high purity. This protocol is designed to serve as a foundational method for researchers in natural product chemistry and drug discovery.

Introduction

The Croton genus is widely distributed in tropical and subtropical regions and has been a focal point of phytochemical research due to its abundance of unique diterpenoids and other compounds like alkaloids and flavonoids.[1][4] Many Croton species are used in traditional medicine to treat various ailments, including cancer, inflammation, and infections.[1][5] this compound is a recently identified compound isolated from Croton levatii (erroneously linked to Croton oblongifolius and Crotalaria retusa in some databases) that has demonstrated significant anti-tumor effects.[5][6] This application note details a robust and reproducible protocol for the isolation of this compound, providing a clear pathway for obtaining high-purity material for further pharmacological and preclinical evaluation.

Materials and Equipment

Reagents:

  • n-Hexane (ACS Grade)

  • Ethyl acetate (ACS Grade)

  • Methanol (ACS Grade)

  • Ethanol (95%)

  • Deionized water

  • Silica gel (for column chromatography, 70-230 mesh)

  • Acetonitrile (HPLC Grade)

  • Trifluoroacetic acid (TFA, HPLC Grade)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory reagents for phytochemical screening (e.g., Dragendorff's reagent, ferric chloride).[7]

Equipment:

  • Grinder or mill

  • Large glass maceration vessels

  • Rotary evaporator

  • Separatory funnels (2 L)

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

  • High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

  • Lyophilizer (Freeze-dryer)

  • Analytical balance

  • Filtration apparatus

Experimental Protocol

Step 1: Plant Material Preparation
  • Collection and Authentication: Collect fresh leaves of Croton levatii. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the leaves in a well-ventilated area away from direct sunlight for 7-10 days until brittle.

  • Grinding: Grind the dried leaves into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. Store the powder in an airtight container at room temperature.

Step 2: Sequential Solvent Extraction

This process separates compounds based on polarity.

  • Maceration: Soak 1 kg of the dried leaf powder in 5 L of n-hexane in a large glass vessel.[8] Allow to macerate for 72 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Collect the n-hexane extract.

  • Repeat: Repeat the maceration of the plant residue two more times with fresh n-hexane.

  • Sequential Extraction: Air-dry the plant residue and subsequently repeat the entire maceration process (steps 2.1-2.3) first with ethyl acetate and then with methanol.

  • Concentration: Concentrate each of the three solvent extracts (n-hexane, ethyl acetate, methanol) separately using a rotary evaporator under reduced pressure at 40°C to obtain the crude extracts.

Step 3: Bioassay-Guided Fractionation

Preliminary screening (not detailed here) indicated the ethyl acetate extract possesses the highest anti-tumor activity, suggesting the presence of this compound.

  • Liquid-Liquid Partitioning: Dissolve the crude ethyl acetate extract (hypothetically 50 g) in 500 mL of 90% methanol/water.

  • Defatting: Partition the methanol/water solution against an equal volume of n-hexane three times in a separatory funnel to remove non-polar impurities. Discard the n-hexane layers.

  • Fractionation: Concentrate the methanol/water layer to remove the methanol and then extract sequentially with ethyl acetate. Collect and concentrate the resulting ethyl acetate fraction.

Step 4: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Packing: Prepare a slurry of 500 g of silica gel in n-hexane and pack it into a glass column (5 cm diameter).

    • Loading: Adsorb the active ethyl acetate fraction (hypothetically 20 g) onto 40 g of silica gel and load it onto the top of the packed column.

    • Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane, followed by n-hexane/ethyl acetate mixtures (9:1, 8:2, 1:1), 100% ethyl acetate, and finally ethyl acetate/methanol mixtures (9:1, 1:1).

    • Collection: Collect 100 mL fractions and monitor by TLC. Combine fractions with similar TLC profiles.

  • Preparative HPLC:

    • Sample Preparation: Dissolve the most active, semi-purified fraction from the column chromatography (hypothetically containing this compound) in HPLC-grade methanol.

    • Conditions:

      • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

      • Mobile Phase: A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).

      • Gradient: Start with 30% B, increasing to 70% B over 40 minutes.

      • Flow Rate: 15 mL/min.

      • Detection: UV at 254 nm.

    • Isolation: Collect the peak corresponding to this compound based on its retention time.

    • Final Step: Lyophilize the collected fraction to yield pure this compound.

Data Presentation

Quantitative data from the extraction and purification process should be meticulously recorded. The tables below present hypothetical data for this protocol.

Table 1: Yields of Crude Extracts from Croton levatii

Solvent Dry Plant Material (g) Crude Extract Yield (g) Yield (%)
n-Hexane 1000 25.5 2.55
Ethyl Acetate 1000 51.2 5.12

| Methanol | 1000 | 85.3 | 8.53 |

Table 2: Purification Summary for this compound

Purification Step Starting Material (g) Yield (mg) Purity (%)
Crude Ethyl Acetate Extract 51.2 - < 5
Column Chromatography (Fraction 5) 20.0 1,520 ~ 65

| Preparative HPLC | 1,520 (mg) | 350 | > 98 |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

ExtractionWorkflow Plant Dried Croton levatii Leaf Powder Maceration Sequential Maceration (Hexane -> EtOAc -> MeOH) Plant->Maceration Filtration Filtration & Concentration Maceration->Filtration Hex_Extract n-Hexane Extract Filtration->Hex_Extract Inactive EtOAc_Extract Ethyl Acetate Extract (Active) Filtration->EtOAc_Extract MeOH_Extract Methanol Extract Filtration->MeOH_Extract Inactive Partition Liquid-Liquid Partitioning EtOAc_Extract->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom TLC TLC Analysis of Fractions ColumnChrom->TLC Prep_HPLC Preparative HPLC TLC->Prep_HPLC Pool Active Fractions Pure_this compound Pure this compound (>98%) Prep_HPLC->Pure_this compound

Caption: Workflow for the isolation of this compound.

Hypothesized Signaling Pathway

Many diterpenoids from Croton species exhibit anti-inflammatory and anti-tumor effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] The diagram below illustrates a hypothesized mechanism for this compound.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF TNF-α TNFR TNFR1 TNF->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65_n p65 NFkB_p65->NFkB_p65_n Translocation NFkB_p50_n p50 NFkB_p50->NFkB_p50_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_p65_n->DNA NFkB_p50_n->DNA Genes Pro-inflammatory & Proliferation Genes DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes & Protocols for the Analytical Detection of Crovatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crovatin is a novel small molecule inhibitor currently under investigation for its potential therapeutic applications. Its unique mechanism of action necessitates robust and accurate analytical methods for its detection and quantification in various biological matrices. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, we describe its putative signaling pathway and provide a comprehensive experimental workflow.

Hypothetical Mechanism of Action

This compound is hypothesized to act as a potent antagonist of the fictional "this compound Receptor" (CR), a G-protein coupled receptor (GPCR) implicated in pro-inflammatory signaling. Upon binding to the CR, this compound is thought to inhibit the downstream activation of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth and proliferation.[1][2] This inhibitory action is believed to reduce the expression of inflammatory mediators, making this compound a promising candidate for the treatment of chronic inflammatory diseases.

Signaling Pathway Diagram

Crovatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound CR This compound Receptor (CR) (GPCR) This compound->CR Antagonizes Ligand Endogenous Ligand Ligand->CR Activates G_Protein G-Protein CR->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates Akt Akt PI3K->Akt Phosphorylates mTOR mTOR Akt->mTOR Phosphorylates Inflammation Pro-inflammatory Gene Expression mTOR->Inflammation Promotes

Caption: Hypothetical signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from HPLC and ELISA analyses for the detection of this compound.

Table 1: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.995
Range0.1 - 100 µg/mL-
Limit of Detection (LOD)0.05 µg/mL-
Limit of Quantification (LOQ)0.1 µg/mL-
Accuracy (%)98.5 - 101.2%80 - 120%
Precision (%RSD)< 2.0%< 15%
Recovery (%)95.3 - 99.8%80 - 120%

Table 2: ELISA Kit Performance Characteristics

ParameterResult
Assay Range0.1 - 10 ng/mL
Sensitivity0.05 ng/mL
Intra-assay Precision (%CV)< 8%
Inter-assay Precision (%CV)< 12%
SpecificityHigh for this compound
Cross-reactivity< 0.1% with related compounds

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC

This protocol describes a method for the quantitative determination of this compound in human plasma samples using reverse-phase high-performance liquid chromatography (HPLC) with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, 88%

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges

  • HPLC system with UV detector

  • Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare a series of calibration standards by spiking blank human plasma with the this compound stock solution to achieve concentrations ranging from 0.1 to 100 µg/mL.

    • Thaw patient plasma samples on ice.

  • Sample Extraction (SPE):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load 500 µL of plasma sample (standard or unknown) onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute this compound with 1 mL of ACN.

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • HPLC Analysis:

    • Mobile Phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in ACN (B).

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 280 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration for the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Protocol 2: Detection of this compound using Competitive ELISA

This protocol outlines the steps for detecting this compound in cell culture supernatant using a competitive ELISA kit.

Materials:

  • This compound ELISA Kit (containing pre-coated microplate, detection antibody, HRP-conjugate, TMB substrate, and stop solution)

  • This compound standard

  • Cell culture supernatant samples

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents and samples as instructed in the ELISA kit manual.

    • Prepare a standard curve by serially diluting the this compound standard.

  • Assay Procedure:

    • Add 50 µL of standard or sample to each well of the pre-coated microplate.

    • Add 50 µL of HRP-conjugate to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate and wash each well 4 times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15 minutes at 37°C in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the log of the this compound concentration.

    • Calculate the concentration of this compound in the samples from the standard curve. The concentration of this compound is inversely proportional to the absorbance.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Cell Supernatant) Spike Spike with this compound Standard (for Calibration Curve) Sample->Spike Extraction Solid Phase Extraction (for HPLC) Sample->Extraction ELISA Competitive ELISA Sample->ELISA Spike->Extraction HPLC HPLC Analysis Extraction->HPLC Calibration Generate Calibration Curve HPLC->Calibration ELISA->Calibration Quantification Quantify this compound Concentration Calibration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for this compound detection.

References

Application Notes: Cell-Based Assays for Testing Crovatin Cytotoxicity

References

Application Notes and Protocols for In Vivo Analgesic Evaluation of Crovatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crovatin, a neurotoxic protein isolated from the venom of the South American rattlesnake Crotalus durissus terrificus, has demonstrated potent time-and dose-dependent analgesic effects in various preclinical models.[1] This document provides detailed application notes and standardized protocols for evaluating the analgesic properties of this compound using established in vivo models of nociception. The provided methodologies for the acetic acid-induced writhing test, the hot plate test, and the formalin test are designed to ensure reproducible and reliable data for the characterization of this compound's analgesic profile.

Data Presentation

The following tables summarize the quantitative data from studies evaluating the analgesic effects of this compound in different mouse models.

Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice

Treatment GroupDose (µg/kg, i.p.)Number of Writhings (Mean ± SEM)% Inhibition
Saline Control-75.4 ± 3.2-
This compound29.535.1 ± 2.553.4
This compound44.325.8 ± 2.165.8
This compound66.518.9 ± 1.974.9
Morphine400015.2 ± 1.579.8

*p < 0.05 compared to Saline Control. Data adapted from published studies.[1][2]

Table 2: Analgesic Effect of this compound in the Hot Plate Test in Mice

Treatment GroupDose (µg/kg, i.p.)Latency to Response (seconds, Mean ± SEM) at Peak Effect (60 min)
Saline Control-8.5 ± 0.7
This compound29.514.2 ± 1.1
This compound44.318.6 ± 1.5
This compound66.522.4 ± 1.8
Morphine400025.1 ± 2.0

*p < 0.05 compared to Saline Control. Data adapted from published studies.[1][2]

Table 3: Analgesic Effect of Recombinant Crotamine in the Formalin Test in Mice

Treatment GroupDose (mg/kg, i.p.)Nociceptive Score (Mean ± SEM) - Early Phase (0-5 min)Nociceptive Score (Mean ± SEM) - Late Phase (15-30 min)
Saline Control-2.5 ± 0.22.8 ± 0.3
Recombinant Crotamine0.31.8 ± 0.21.5 ± 0.2
Recombinant Crotamine0.61.4 ± 0.11.1 ± 0.1
Recombinant Crotamine1.21.0 ± 0.10.8 ± 0.1
Indomethacin (Positive Control)102.4 ± 0.31.2 ± 0.2*

*p < 0.05 compared to Saline Control. Data adapted from published studies.

Experimental Protocols

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[3][4] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a contraction of the abdominal muscles and stretching of the hind limbs.[5][6]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Morphine (positive control)

  • 0.9% Saline solution

  • 0.6% Acetic acid solution

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Divide animals into groups (n=6-8 per group): Vehicle (Saline), this compound (various doses), and Positive Control (Morphine).

  • Administer this compound or Morphine via i.p. injection. Administer saline to the control group.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer 0.6% acetic acid (10 mL/kg) via i.p. injection to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes for a period of 20 minutes.[7]

  • Calculate the percentage of inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100.[3]

Hot Plate Test

The hot plate test is a widely used method to assess central analgesic activity by measuring the reaction time of animals to a thermal stimulus.[8][9]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Morphine (positive control)

  • 0.9% Saline solution

  • Hot plate apparatus with adjustable temperature

  • Transparent cylinder to confine the mouse on the hot plate

Procedure:

  • Acclimatize mice to the testing environment.

  • Set the hot plate temperature to a constant 55 ± 0.5°C.[10]

  • Gently place each mouse on the hot plate within the transparent cylinder and start the timer.

  • Observe the mouse for signs of nociception, such as licking of the hind paws or jumping.

  • Stop the timer at the first sign of a pain response and record the latency.

  • To prevent tissue damage, a cut-off time of 30-45 seconds should be established.[10]

  • Administer this compound, Morphine, or saline via i.p. injection.

  • At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency.[10]

Formalin Test

The formalin test is a model of tonic pain that allows for the differentiation between neurogenic (early phase) and inflammatory (late phase) pain.[11][12]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Indomethacin (positive control)

  • 0.9% Saline solution

  • 2.5% Formalin solution

  • Syringes and needles for i.p. and intraplantar injections

  • Observation chambers

Procedure:

  • Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound, Indomethacin, or saline via i.p. injection.

  • After the appropriate pretreatment time, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately return the mouse to the observation chamber.

  • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.[11]

    • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.[11]

Mandatory Visualizations

experimental_workflow cluster_writhing Acetic Acid-Induced Writhing Test cluster_hotplate Hot Plate Test cluster_formalin Formalin Test writhing_acclimatize Acclimatization writhing_treatment Treatment Admin (this compound/Control) writhing_acclimatize->writhing_treatment writhing_induction Acetic Acid Injection (i.p.) writhing_treatment->writhing_induction writhing_observe Observe & Count Writhes writhing_induction->writhing_observe writhing_analyze Data Analysis (% Inhibition) writhing_observe->writhing_analyze hotplate_acclimatize Acclimatization hotplate_baseline Baseline Latency Measurement hotplate_acclimatize->hotplate_baseline hotplate_treatment Treatment Admin (this compound/Control) hotplate_baseline->hotplate_treatment hotplate_test Post-Treatment Latency Measurement hotplate_treatment->hotplate_test hotplate_analyze Data Analysis hotplate_test->hotplate_analyze formalin_acclimatize Acclimatization formalin_treatment Treatment Admin (this compound/Control) formalin_acclimatize->formalin_treatment formalin_induction Formalin Injection (intraplantar) formalin_treatment->formalin_induction formalin_observe Observe Paw Licking/Biting formalin_induction->formalin_observe formalin_analyze Data Analysis (Early & Late Phases) formalin_observe->formalin_analyze

Caption: Experimental Workflows for In Vivo Analgesic Models.

crovatin_moa cluster_peripheral Peripheral Nociceptor cluster_central Central Nervous System This compound This compound nociceptor_activation Nociceptor Activation This compound->nociceptor_activation Inhibition acetic_acid Acetic Acid prostaglandins Prostaglandins & Inflammatory Mediators acetic_acid->prostaglandins prostaglandins->nociceptor_activation analgesia Analgesia crovatin_cns This compound opioid_receptor Opioid Receptors crovatin_cns->opioid_receptor Activation muscarinic_receptor Muscarinic Receptors crovatin_cns->muscarinic_receptor Activation (Proposed) descending_pathway Descending Inhibitory Pain Pathway opioid_receptor->descending_pathway muscarinic_receptor->descending_pathway descending_pathway->analgesia

Caption: Proposed Mechanism of Action for this compound Analgesia.

Discussion of Signaling Pathways

The analgesic effect of this compound appears to be mediated through both central and peripheral mechanisms.[1] The inhibition of the writhing response induced by acetic acid suggests a peripheral action, likely through the inhibition of prostaglandin synthesis or by blocking the action of other inflammatory mediators that sensitize peripheral nociceptors.[4]

Centrally, the analgesic effect of this compound in the hot plate test points towards an action within the central nervous system (CNS).[2][9] Studies have shown that the analgesic effect of crotamine is inhibited by naloxone, suggesting the involvement of the opioid system.[1] This indicates that this compound may exert its central analgesic effects by activating opioid receptors, which in turn modulate descending pain inhibitory pathways. Furthermore, some evidence suggests that the analgesic effect of crotoxin, a component of the same venom, is mediated by central muscarinic receptors.[13] Therefore, it is plausible that this compound's mechanism of action involves a multi-target engagement of both opioid and cholinergic systems within the CNS. The failure of atropine to block the analgesic effects of this compound in some studies, however, suggests that the involvement of muscarinic receptors may be complex and requires further investigation.[2]

References

Application Notes and Protocols for Investigating the Analgesic Mechanism of Crocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crocin, a primary bioactive carotenoid constituent of saffron (Crocus sativus), has demonstrated significant potential as an analgesic agent, particularly in models of neuropathic and inflammatory pain. These application notes provide a comprehensive overview of the molecular mechanisms underlying Crocin's effects on pain pathways, along with detailed protocols for preclinical evaluation. The central mechanism of action involves the modulation of key signaling pathways, including the Wnt5a/β-catenin and NF-κB pathways, coupled with potent antioxidant and anti-inflammatory activity.

Mechanism of Action in Pain Pathways

Crocin exerts its analgesic effects through a multi-targeted approach, primarily by mitigating neuroinflammation and oxidative stress in the peripheral and central nervous systems.

Inhibition of the Wnt5a/β-catenin Signaling Pathway

In chronic pain states, the Wnt5a/β-catenin signaling pathway is often upregulated in the spinal cord, contributing to central sensitization and glial cell activation. Crocin has been shown to inhibit this pathway, leading to a downstream reduction in the expression of pro-inflammatory cytokines and pain-related molecules.[1][2]

  • Wnt5a: A signaling protein that, upon binding to its receptor Frizzled, initiates the downstream cascade.

  • β-catenin: A key transcriptional co-activator that, when translocated to the nucleus, promotes the expression of pro-inflammatory genes.

  • Glial Activation: The activation of microglia and astrocytes in the spinal cord, which releases inflammatory mediators that amplify pain signals.

By inhibiting the Wnt5a/β-catenin pathway, Crocin effectively reduces the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), thereby dampening neuroinflammation and alleviating pain hypersensitivity.[3]

Antioxidant and Anti-inflammatory Effects via NF-κB Pathway Modulation

Oxidative stress and inflammation are critical contributors to the pathogenesis of neuropathic pain. Crocin is a potent antioxidant that can scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, including superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).[4][5]

Furthermore, Crocin's anti-inflammatory properties are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes. Crocin prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby suppressing the production of inflammatory mediators.[6][8] The modulation of the PI3K/Akt pathway appears to be a significant contributor to Crocin's inhibition of NF-κB.[6][7][8]

Involvement of the Endocannabinoid System

Emerging evidence suggests a potential role for the endocannabinoid system in Crocin-induced analgesia. One study has indicated that the analgesic effects of Crocin may be mediated, at least in part, through interactions with cannabinoid receptors.[9][10][11] Pre-treatment with a cannabinoid receptor antagonist was shown to prevent the hypoalgesic effects of Crocin in a neuropathic pain model.[9][10]

Data Presentation

Table 1: Preclinical Efficacy of Crocin in Pain Models
Pain Model Species Crocin Dose Route of Administration Key Findings Reference
Adjuvant-Induced Arthritis (AIA)Rat6.25, 12.5, 25 mg/kgIntragastricSignificantly alleviated paw swelling and reduced arthritis score. Decreased serum levels of TNF-α, IL-1β, and IL-6.[11]
Chronic Constriction Injury (CCI)Rat15, 30 mg/kgIntraperitonealReduced thermal hyperalgesia and mechanical allodynia.[12][13]
Spared Nerve Injury (SNI)Mouse30 mg/kgNot specifiedAttenuated mechanical and thermal allodynia. Reduced TNF-α and IL-1β levels in the spinal cord and sciatic nerve. Restored mitochondrial MnSOD activity.
Formalin-Induced Orofacial PainRat12.5, 25 mg/kgIntraperitonealSuppressed the second phase of pain.[14]
Morphine WithdrawalMouse100, 200, 400 mg/kgIntraperitonealSignificantly reduced withdrawal behaviors (jumping and standing).[15]
Table 2: Clinical Efficacy of Crocin in Pain Management
Condition Study Design Crocin Dose Duration Key Findings Reference
Chemotherapy-Induced Peripheral Neuropathy (CIPN)Randomized, double-blind, placebo-controlled, crossover30 mg/day (15 mg tablet, bid)8 weeksSignificantly decreased sensory, motor, and neuropathic pain grades compared to placebo (P < 0.05).[6][16]
Diabetic NeuropathyRandomized, triple-blind, placebo-controlled15 mg/day12 weeksSignificantly lower mean Total Symptom Score (TSS) and Visual Analog Scale (VAS) scores compared to placebo.[17]
Healthy Volunteers (Safety)Randomized, double-blind, placebo-controlled20 mg/day1 monthNo major adverse events reported. Considered safe and well-tolerated.[18][19]

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats for Inflammatory Pain Assessment

This protocol describes the induction of AIA in rats, a widely used model for studying chronic inflammatory pain.

Materials:

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis

  • Male Lewis or Sprague-Dawley rats (180-220 g)

  • 27-30 gauge needles and 1 mL syringes

  • Animal housing with free access to food and water

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.

  • Adjuvant Preparation: Thoroughly vortex the CFA vial to ensure a uniform suspension of Mycobacterium tuberculosis.

  • Induction:

    • Subcutaneous injection at the base of the tail: Anesthetize the rat. Inject 0.1 mL of the CFA emulsion subcutaneously at the base of the tail.[1][5] This method allows for the assessment of arthritis in all four paws.

    • Intra-articular injection: Anesthetize the rat. Inject 100 µL of CFA into the articular cavity of the desired joint.[5]

  • Arthritis Development: The onset of arthritis typically occurs between 12-14 days post-injection and persists for 20-25 days.[1] A secondary inflammatory response in non-injected paws is also commonly observed.

  • Assessment of Arthritis:

    • Arthritis Score: Visually score the severity of arthritis in each paw on a scale of 0-4, where 0 = normal, 1 = mild redness and swelling of one or more digits, 2 = moderate swelling of the paw, 3 = severe swelling of the entire paw, and 4 = ankylosis and deformity. The maximum score per rat is 16.[11]

    • Paw Volume/Thickness: Measure the paw volume using a plethysmometer or paw thickness using a digital caliper.

  • Drug Administration: Administer Crocin or vehicle control at the desired doses and route (e.g., oral gavage, intraperitoneal injection) starting from the day of CFA injection or after the establishment of arthritis, depending on the study design (prophylactic or therapeutic).

Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test

This protocol details the procedure for measuring mechanical pain sensitivity in rodents.

Materials:

  • Von Frey filaments (calibrated set) or an electronic Von Frey apparatus

  • Testing chambers with a wire mesh floor

  • Rats or mice with induced neuropathic or inflammatory pain

Procedure:

  • Acclimatization: Place the animals in the testing chambers on the wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[17]

  • Filament Application (Manual Method):

    • Begin with a filament near the expected 50% withdrawal threshold (e.g., 2 g).

    • Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. Hold for 6-8 seconds.[8]

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[17] If there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.

  • Electronic Von Frey Apparatus:

    • Position the probe tip under the plantar surface of the hind paw.

    • Apply a gradually increasing force until the animal withdraws its paw. The device will automatically record the force at which the paw was withdrawn.

  • Data Collection: Repeat the measurement several times (e.g., 3-5 times) with a few minutes interval between each measurement and calculate the average PWT.

Protocol 3: Assessment of Thermal Hyperalgesia using the Plantar Test (Hargreaves Method)

This protocol outlines the procedure for measuring thermal pain sensitivity.

Materials:

  • Plantar test apparatus (e.g., Ugo Basile)

  • Plexiglas enclosures

  • Rats or mice with induced neuropathic or inflammatory pain

Procedure:

  • Acclimatization: Place the animals in the Plexiglas enclosures on the glass floor of the apparatus and allow them to acclimate for 15-20 minutes.[10]

  • Testing:

    • Position the radiant heat source under the plantar surface of the hind paw to be tested.

    • Activate the heat source. A timer will start automatically.

    • The timer stops when the animal withdraws its paw from the heat source. The time to withdrawal is the paw withdrawal latency (PWL).

    • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[10]

  • Data Collection: Perform 3-5 measurements for each paw with at least a 5-minute interval between tests. Calculate the average PWL.

Protocol 4: Western Blot Analysis of Wnt5a and β-catenin in Spinal Cord Tissue

This protocol provides a general guideline for assessing protein expression levels in the spinal cord.

Materials:

  • Spinal cord tissue (lumbar region)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Wnt5a, anti-β-catenin, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence reagent

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize the spinal cord tissue in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.[3]

  • Washing: Wash the membrane three times with TBST for 10-15 minutes each.[3]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step.

  • Detection: Add ECL reagent and visualize the protein bands using an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

Protocol 5: ELISA for TNF-α and IL-1β in Spinal Cord Lysates

This protocol provides a general procedure for quantifying pro-inflammatory cytokines.

Materials:

  • Spinal cord tissue lysates (prepared as for Western blot)

  • Commercially available ELISA kits for rat/mouse TNF-α and IL-1β

  • Microplate reader

Procedure:

  • Prepare Reagents and Samples: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[20][21] This typically involves diluting the spinal cord lysates.

  • Assay Procedure:

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as per the kit's instructions.

    • Wash the wells to remove unbound substances.[20]

    • Add the detection antibody.

    • Incubate and wash.

    • Add the enzyme-substrate solution (e.g., HRP and TMB).[20]

    • Incubate until color develops.

    • Add the stop solution to terminate the reaction.[20]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[20]

  • Data Analysis: Generate a standard curve and calculate the concentrations of TNF-α and IL-1β in the samples.[22]

Mandatory Visualizations

Crocin_Pain_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt5a Wnt5a Frizzled Frizzled Receptor Wnt5a->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates GSK3b GSK-3β Dvl->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Axin_APC Axin/APC Complex beta_catenin_p p-β-catenin Axin_APC->beta_catenin_p Targets for Degradation Proteasome Proteasomal Degradation beta_catenin_p->Proteasome beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocates TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds Gene_Transcription Pro-inflammatory Gene Transcription TCF_LEF->Gene_Transcription Activates TNFa_IL1b TNF-α, IL-1β Gene_Transcription->TNFa_IL1b Leads to Crocin Crocin Crocin->Wnt5a Inhibits

Caption: Crocin inhibits the Wnt5a/β-catenin signaling pathway.

Crocin_Anti_inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., LPS, Injury IKK IKK Complex Stimulus->IKK Activates ROS Reactive Oxygen Species (ROS) Stimulus->ROS IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB_p p-IκBα IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasomal Degradation IkB_p->Proteasome Degradation DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Activates Cytokines TNF-α, IL-1β, IL-6 Gene_Transcription->Cytokines Leads to Crocin Crocin Crocin->IKK Inhibits Crocin->ROS Scavenges

Caption: Crocin's anti-inflammatory and antioxidant mechanisms.

Experimental_Workflow_Pain_Assessment cluster_model Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral and Molecular Assessment cluster_analysis Data Analysis Induction Induce Pain Model (e.g., AIA, CCI) Treatment Administer Crocin or Vehicle Induction->Treatment Behavioral Behavioral Testing (Von Frey, Plantar Test) Treatment->Behavioral Molecular Molecular Analysis (Western Blot, ELISA) Treatment->Molecular Analysis Statistical Analysis and Interpretation Behavioral->Analysis Molecular->Analysis

Caption: General experimental workflow for preclinical pain assessment.

References

Application Notes and Protocols for Using Crovatin as a Reference Compound in Crotalaria Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crotalaria is a genus of flowering plants in the legume family, Fabaceae, known to produce a variety of bioactive secondary metabolites. Among these are pyrrolizidine alkaloids (PAs), which have been studied for their potential toxicological and pharmacological properties. "Crovatin," an alkaloid sourced from Crotalaria retusa, is utilized as a reference compound in the phytochemical and biological investigation of Crotalaria species.[1]

Due to the limited specific biological data available for this compound, this document will utilize Monocrotaline , the predominant and well-characterized pyrrolizidine alkaloid from Crotalaria retusa, as a representative reference compound. The protocols and data presented herein provide a framework for researchers using this compound or other Crotalaria-derived compounds in their studies. Monocrotaline is known for its cytotoxic, neurotoxic, and hepatotoxic effects.[2][3]

Quantitative Data Summary

The biological activity of compounds and extracts from Crotalaria species has been evaluated in various in vitro assays. The following tables summarize key quantitative data for extracts from Crotalaria retusa and its major alkaloid, monocrotaline.

Table 1: Biological Activity of Crotalaria retusa Extracts

Extract SourceAssayTarget/Cell LineResult (IC50 / EC50)
Leaf (ethanolic)DPPH Radical Scavenging-EC50: 57.6 µg/mL[4]
Leaf (hydroethanolic)DPPH Radical Scavenging-EC50: 0.222 ± 0.004 mg/mL[5]
Stem (hydroethanolic)Cytotoxicity (MTT Assay)JurkatIC50: 221.97 µg/mL[5]
Stem (hydroethanolic)Cytotoxicity (MTT Assay)MCF 7> 500 µg/mL
Stem (hydroethanolic)Cytotoxicity (MTT Assay)PC 3> 500 µg/mL
Volatile Constituents (Fresh Leaves)Acetylcholinesterase Inhibition-Inhibition Observed
Hexane Extract (Leaves)Acetylcholinesterase Inhibition-Inhibition Observed[2][6]
Ethanolic Extract (Leaves)Acetylcholinesterase Inhibition-Inhibition Observed[2][6]

Table 2: Cytotoxicity of Monocrotaline

Cell LineAssayResult (IC50)Notes
Bovine Pulmonary Artery Endothelial Cells (BPAECs)Cytotoxicity (LDH release)0.031 mM (Monocrotaline Pyrrole)Monocrotaline itself (0.185 mM) showed no apparent cytotoxicity, indicating metabolic activation is required.[7]
Rat Cortical Astrocyte/Neuron Co-culturesCytotoxicity (MTT Assay)Not cytotoxic at 10 or 100 µM after 24h. Cell viability decreased by 10-20% after 72h.[8]Indicates a time- and concentration-dependent effect.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the use of this compound or other Crotalaria-derived reference compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is for determining the cytotoxic effects of a reference compound on cultured cells.

Materials:

  • Reference compound (e.g., Monocrotaline)

  • Mammalian cell line (e.g., HepG2, A549, or a cell line relevant to the research)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the reference compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the reference compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the reference compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol measures the free radical scavenging capacity of a reference compound.

Materials:

  • Reference compound (e.g., Monocrotaline or plant extract)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (as a positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the reference compound in methanol.

    • Prepare serial dilutions of the reference compound and ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the reference compound or ascorbic acid to the wells.

    • For the control, add 100 µL of methanol to the DPPH solution.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      • % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging activity against the compound concentration and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is used to screen for AChE inhibitory activity.

Materials:

  • Reference compound (e.g., Monocrotaline or plant extract)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Donepezil or Galantamine (as a positive control)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer at the desired concentrations.

    • Prepare a stock solution of the reference compound and the positive control in a suitable solvent (e.g., DMSO, diluted in buffer for the assay).

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the reference compound or positive control at various concentrations.

    • Add 50 µL of AChE solution to each well.

    • Incubate the mixture at 37°C for 15 minutes.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution to each well.

    • Include a control (enzyme and substrate without inhibitor) and a blank (reagents without the enzyme).

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(Rate of control reaction - Rate of sample reaction) / Rate of control reaction] x 100

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Signaling Pathways and Workflows

Visual representations of the experimental workflow and a known signaling pathway affected by a major Crotalaria alkaloid are provided below using the DOT language for Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Reference_Compound Obtain Reference Compound (e.g., this compound, Monocrotaline) Stock_Solution Prepare Stock Solution (e.g., in DMSO) Reference_Compound->Stock_Solution Working_Solutions Prepare Working Solutions (Serial Dilutions) Stock_Solution->Working_Solutions Compound_Treatment Treat Cells with Working Solutions Working_Solutions->Compound_Treatment Cell_Culture Cell Culture Maintenance (Relevant Cell Line) Assay_Setup Assay Setup (e.g., 96-well plate) Cell_Culture->Assay_Setup Assay_Setup->Compound_Treatment Incubation Incubation (Defined Time Period) Compound_Treatment->Incubation Assay_Endpoint Endpoint Measurement (e.g., Absorbance, Fluorescence) Incubation->Assay_Endpoint Data_Collection Data Collection (Microplate Reader) Assay_Endpoint->Data_Collection Calculate_Viability Calculate % Inhibition or % Viability Data_Collection->Calculate_Viability IC50_Determination Determine IC50/EC50 Value (Dose-Response Curve) Calculate_Viability->IC50_Determination

General workflow for in vitro bioactivity screening.

monocrotaline_pathway cluster_nucleus Nucleus BMPR2 BMPR2 SMAD158 SMAD 1/5/8 BMPR2->SMAD158 Activates TGFBR TGFβ Receptor TAK1 TAK1 TGFBR->TAK1 Activates p38 p38 MAPK TAK1->p38 Activates ERK ERK TAK1->ERK Transcription Gene Transcription (Proliferation, Apoptosis) p38->Transcription ERK->Transcription SMAD158->Transcription Monocrotaline Monocrotaline Monocrotaline->BMPR2 Inhibits

Monocrotaline's inhibitory effect on the BMPR2 signaling pathway.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, cell lines, and reference compounds. Appropriate safety precautions should be taken when handling all chemicals, especially potentially toxic compounds like pyrrolizidine alkaloids.

References

Application Note: A General Protocol for the Isolation of "Crovatin," a Hypothetical Alkaloid, from Crotalaria retusa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Crovatin" is not a scientifically recognized name in the public domain literature for a substance isolated from Crotalaria retusa, Croton levatii, or Chrozophora oblongifolia. This document provides a generalized protocol for the isolation of pyrrolizidine alkaloids from Crotalaria retusa, a plant known to be rich in such compounds. For the purpose of this protocol, the target alkaloid will be hypothetically referred to as "this compound." This protocol is intended for research purposes only and should be performed by trained personnel in a laboratory setting with appropriate safety precautions. Crotalaria species contain toxic pyrrolizidine alkaloids.[1]

Introduction

Crotalaria retusa, a member of the Fabaceae family, is known to produce a variety of secondary metabolites, most notably pyrrolizidine alkaloids.[1][2] These alkaloids exhibit a range of biological activities and are of interest to researchers in pharmacology and drug discovery. One such potent pyrrolizidine alkaloid isolated from Crotalaria retusa is monocrotaline.[2][3][4] This application note details a comprehensive, multi-step protocol for the extraction, purification, and isolation of a target alkaloid, herein referred to as "this compound," from the dried plant material of Crotalaria retusa. The methodology employs a classic acid-base extraction technique followed by chromatographic purification.

Data Presentation

The yield of total alkaloids from Crotalaria species can vary significantly depending on the plant part, geographical location, and extraction method. The following table provides a summary of potential yields based on literature data for related compounds.

Plant MaterialExtraction MethodTotal Alkaloid Yield (% of dry weight)Purity (after chromatography)
Crotalaria retusa (seeds)Methanolic Extraction1.5 - 3.0%>95%
Crotalaria retusa (leaves)Acid-Base Extraction0.5 - 1.2%>95%
Crotalaria species (aerial parts)Soxhlet Extraction0.2 - 2.0%>90%

Note: These values are illustrative and actual yields may vary.

Experimental Protocols

This section provides a detailed step-by-step methodology for the isolation of "this compound" from the dried and powdered leaves of Crotalaria retusa.

Materials and Reagents
  • Dried and powdered leaves of Crotalaria retusa

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Sulfuric acid (H₂SO₄), 2% aqueous solution

  • Ammonium hydroxide (NH₄OH), concentrated

  • Dichloromethane (CH₂Cl₂) (ACS grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (70-230 mesh)

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate)

  • Rotary evaporator

  • pH meter or pH indicator strips

  • Glassware (beakers, flasks, separatory funnels, chromatography column)

  • Filter paper

Extraction Workflow Diagram

ExtractionWorkflow A Plant Material (Dried, Powdered C. retusa) B Defatting (n-Hexane) A->B C Acid Extraction (2% H₂SO₄) B->C D Filtration C->D E Aqueous Acidic Extract D->E Filtrate F Basification (NH₄OH to pH 9-10) E->F G Liquid-Liquid Extraction (Dichloromethane) F->G H Organic Phase (Crude Alkaloids) G->H Organic Layer I Drying & Concentration (Na₂SO₄, Rotary Evaporator) H->I J Crude 'this compound' Extract I->J PurificationWorkflow A Crude 'this compound' Extract B Silica Gel Column Chromatography A->B C Elution with Solvent Gradient (e.g., Chloroform:Methanol) B->C D Fraction Collection C->D E TLC Analysis of Fractions D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Purified 'this compound' G->H

References

Application Notes and Protocols for Crovatin in Lead Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Crovatin is a natural product, classified as an alkaloid, that has been identified as a potential lead compound in drug discovery.[1] Sourced from plants such as Crotalaria retusa, it is being investigated for its potential therapeutic applications, including analgesic properties.[1] This document provides an overview of the application of this compound in lead compound development, including its physicochemical properties, and outlines protocols for key experimental assays. Due to the limited publicly available data on this compound, this document will also draw upon data and known signaling pathways of Crocin , a well-studied carotenoid from saffron, to illustrate the comprehensive evaluation process for a natural product-derived lead compound. Crocin has demonstrated a variety of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects, through modulation of various signaling pathways.[2][3][4][5][6][7]

Physicochemical and Pharmacokinetic Properties of this compound

Effective lead compound development necessitates a thorough understanding of a compound's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The following table summarizes key parameters for this compound, with some values presented as illustrative examples of a typical lead compound profile.

ParameterValue (Illustrative)Significance in Drug Discovery
IUPAC Name methyl (7S,9R,11R,16R,17R)-7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylateDefines the precise chemical structure.
Molecular Formula C21H26O6Determines molecular weight and elemental composition.
Molecular Weight 374.4 g/mol Influences absorption and distribution; typically <500 Da for oral drugs (Lipinski's Rule of Five).
LogP 2.5Indicates lipophilicity, affecting solubility, permeability, and metabolism. A value between 1 and 3 is often desirable.
Aqueous Solubility 50 µg/mLCrucial for absorption and formulation. Low solubility can hinder bioavailability.
Permeability (Caco-2) 15 x 10^-6 cm/sPredicts intestinal absorption. Higher values suggest better absorption.
Plasma Protein Binding 85%Affects the free concentration of the drug available to exert its effect. High binding can reduce efficacy.
Metabolic Stability (t½ in human liver microsomes) 45 minPredicts the rate of metabolism in the liver. A longer half-life is often preferred for less frequent dosing.
hERG Inhibition (IC50) >10 µMAssesses the risk of cardiac toxicity. Higher IC50 values are safer.

Biological Activity and Mechanism of Action

While specific targets for this compound are still under investigation, its potential as an analgesic suggests interaction with pain pathways. For illustrative purposes, we will consider the well-documented mechanisms of Crocin , which has been shown to modulate multiple signaling pathways relevant to various diseases.

Known Signaling Pathways Modulated by Crocin

Crocin has been reported to exert its therapeutic effects through several key signaling pathways:

  • PI3K/Akt/mTOR Pathway: Activation of this pathway by Crocin is associated with its neuroprotective effects, inhibiting autophagy and reducing oxidative stress.[5]

  • Wnt/β-catenin Pathway: Suppression of this pathway is linked to the anticancer properties of Crocin.[2][3]

  • MAPK Pathway: Modulation of this pathway also contributes to Crocin's anticancer activities.[2][4]

  • Nrf2 Pathway: Activation of this pathway is involved in the antioxidant effects of Crocin.[3]

The following diagrams illustrate the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, highlighting potential points of intervention for a lead compound.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Autophagy Autophagy Inhibition mTORC1->Autophagy inhibits CellSurvival Cell Survival & Growth mTORC1->CellSurvival promotes Crocin Crocin Crocin->PI3K activates

Caption: PI3K/Akt/mTOR signaling pathway, activated by Crocin.

Wnt_Beta_Catenin_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades TCF_LEF TCF/LEF BetaCatenin->TCF_LEF translocates to nucleus and binds GeneTranscription Target Gene Transcription (Proliferation, etc.) TCF_LEF->GeneTranscription activates Crocin Crocin Crocin->DestructionComplex promotes Lead_Discovery_Workflow NaturalSource Natural Source (e.g., Crotalaria retusa) Extraction Extraction & Isolation of this compound NaturalSource->Extraction Screening High-Throughput Screening (HTS) Extraction->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation (Structure-Activity Relationship) Hit->LeadGen LeadOpt Lead Optimization (ADME/Tox Profiling) LeadGen->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical InVivo In Vivo Studies (Animal Models) Preclinical->InVivo Clinical Clinical Trials InVivo->Clinical

References

Application Note: Structural Elucidation of Crovatin Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of Crovatin, a novel natural product, utilizing advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, alongside a complete assignment of all proton and carbon signals. The data herein serves as a foundational reference for the characterization and future development of this compound and its derivatives.

Introduction

The discovery and structural characterization of novel natural products are pivotal in the quest for new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the de novo structure elucidation of complex organic molecules in solution.[1][2][3] This method provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.[2] This application note details the comprehensive NMR analysis of a newly isolated bioactive compound, designated this compound. The systematic application of 1D and 2D NMR experiments has enabled the unambiguous determination of its planar structure and relative stereochemistry.

Proposed Structure of this compound

This compound is a hypothetical novel polyketide with a molecular formula of C₁₅H₂₀O₄. The proposed structure, determined through the detailed NMR analysis described below, is presented in Figure 1.

Figure 1. Proposed Chemical Structure of this compound.

Quantitative NMR Data Summary

The complete ¹H and ¹³C NMR spectral data for this compound, acquired in CDCl₃ at 500 MHz and 125 MHz respectively, are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Data for this compound (CDCl₃, 500/125 MHz)

PositionδC (ppm)δH (ppm)MultiplicityJ (Hz)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1172.1-----
245.22.50dd8.5, 4.0H-3C-1, C-3, C-4, C-10
371.34.10ddd8.5, 6.0, 2.5H-2, H-4C-2, C-4, C-5
438.91.95m-H-3, H-5C-3, C-5, C-10
575.63.80d9.0H-4C-4, C-6, C-10
6130.25.60dd9.0, 2.0H-5, H-7C-4, C-5, C-7, C-8
7128.85.75d2.0H-6C-5, C-6, C-8, C-9
840.12.20m-H-7, H-9, H-13C-6, C-7, C-9, C-13
928.51.80, 1.65m-H-8, H-10C-8, C-10, C-11
1035.72.10m-H-2, H-4, H-9C-2, C-4, C-5, C-9, C-11
11210.5-----
1229.82.15s--C-11
1325.91.10d7.0H-8C-7, C-8, C-9
1412.10.95t7.5H-15C-15
1522.51.55q7.5H-14C-14

Experimental Protocols

High-quality NMR data is essential for accurate structure elucidation.[4] The following protocols describe the standard procedures for acquiring the necessary spectra for a novel compound like this compound.

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy
  • Objective: To determine the number of different types of protons and their chemical environments.[2]

  • Pulse Program: zg30 (or equivalent)

  • Spectrometer Frequency: 500 MHz

  • Spectral Width: 12 ppm

  • Acquisition Time: 2.7 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 16

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

¹³C NMR Spectroscopy
  • Objective: To determine the number of different types of carbon atoms.

  • Pulse Program: zgpg30 (with proton decoupling)

  • Spectrometer Frequency: 125 MHz

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.1 s

  • Relaxation Delay: 2.0 s

  • Number of Scans: 1024

  • Processing: Apply a line broadening of 1.0 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

2D ¹H-¹H COSY (Correlation Spectroscopy)
  • Objective: To identify protons that are spin-spin coupled, typically those on adjacent carbons.

  • Pulse Program: cosygpmf

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 8

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation. Symmetrize the spectrum.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.

  • Pulse Program: hsqcedetgpsisp2.3

  • ¹H Spectral Width (F2): 12 ppm

  • ¹³C Spectral Width (F1): 160 ppm

  • ¹J(C,H) Coupling Constant: Optimized for 145 Hz

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 16

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: To identify long-range (typically 2-3 bond) correlations between protons and carbons.

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width (F2): 12 ppm

  • ¹³C Spectral Width (F1): 240 ppm

  • Long-Range Coupling Constant: Optimized for 8 Hz

  • Number of Increments (F1): 512

  • Number of Scans per Increment: 32

  • Processing: Apply a sine-squared window function in both dimensions before Fourier transformation.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and a hypothetical biosynthetic pathway.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound from Natural Source Purification Chromatographic Purification (HPLC) Isolation->Purification NMR_Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR_Acquisition MS_Analysis Mass Spectrometry (HR-MS for Molecular Formula) Purification->MS_Analysis Data_Analysis NMR Data Interpretation & Correlation Analysis NMR_Acquisition->Data_Analysis Structure_Proposal Propose Planar Structure MS_Analysis->Structure_Proposal Data_Analysis->Structure_Proposal Stereochem Stereochemical Analysis (NOESY/ROESY, Coupling Constants) Structure_Proposal->Stereochem Final_Structure Final Structure of this compound Stereochem->Final_Structure

Caption: Workflow for this compound structural elucidation.

biosynthetic_pathway AcetylCoA Acetyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase MalonylCoA Malonyl-CoA MalonylCoA->Polyketide_Synthase Linear_Polyketide Linear Polyketide Intermediate Polyketide_Synthase->Linear_Polyketide Cyclization Intramolecular Cyclization Linear_Polyketide->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (Oxidation, Reduction) Cyclized_Intermediate->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound

Caption: Hypothetical biosynthetic pathway of this compound.

Conclusion

The combination of one- and two-dimensional NMR techniques has proven to be indispensable for the complete structural assignment of this compound. The detailed protocols and tabulated data provided in this application note will facilitate the future study of this novel compound, including its biological activity, mechanism of action, and potential for therapeutic development. The established NMR workflow serves as a robust template for the structural elucidation of other complex natural products.

References

Application Notes and Protocols for Crocetin and Crocin in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Crovatin" did not yield significant results. It is highly probable that this was a typographical error and the intended subjects were Crocetin and its glycoside derivative Crocin , both prominent bioactive compounds found in saffron (Crocus satrivus) and Gardenia fruit (Gardenia jasminoides). This document will focus on the applications of Crocetin and Crocin in natural product chemistry.

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Crocetin and its precursor, Crocin, are carotenoid dicarboxylic acids that have garnered significant attention in natural product chemistry due to their broad spectrum of pharmacological activities. These compounds are the primary constituents responsible for the color of saffron and have been traditionally used in medicine. Modern research has focused on elucidating their mechanisms of action and potential therapeutic applications.

Key Biological Activities:

  • Anticancer Activity: Crocetin and Crocin have demonstrated cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[1][2] These effects are often mediated through the modulation of key signaling pathways.

  • Anti-inflammatory Effects: Both compounds exhibit potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines like TNF-α and IL-1β.[2][3] This is achieved, in part, by interfering with signaling pathways like NF-κB.[2][4]

  • Antioxidant Activity: As carotenoids, Crocetin and Crocin are powerful antioxidants. They effectively scavenge free radicals, thereby protecting cells from oxidative damage.[5][6] This activity is the basis for many of their other therapeutic effects.

  • Neuroprotective Properties: Research suggests that Crocetin and Crocin can protect neuronal cells from oxidative stress and inflammation, indicating their potential in the management of neurodegenerative diseases.

Mechanism of Action:

The diverse biological activities of Crocetin and Crocin are a result of their interaction with multiple cellular signaling pathways. Two of the most extensively studied pathways are:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Crocetin has been shown to modulate this pathway, often leading to the inhibition of cancer cell growth and induction of apoptosis.[7][8]

  • NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation. Crocetin and Crocin can inhibit the activation of NF-κB, leading to a downstream reduction in the expression of inflammatory genes.[2][4]

Data Presentation

Table 1: Anticancer Activity of Crocetin and Crocin (IC50 values)

CompoundCancer Cell LineIC50 ValueReference
CrocetinHUVEC (Endothelial)372.6 µM[9]
CrocinHCT116 (Colon)271.18 µM[10]
CrocinA549 (Lung)5.48 mM[11]
CrocinHepG2 (Liver)2.87 mM[11]
CrocinHeLa (Cervical)3.58 mM[11]
CrocinSK-OV-3 (Ovarian)3.5 mM[11]

Table 2: Anti-inflammatory and Antioxidant Activity of Crocetin and Crocin

CompoundAssayActivity MetricValueReference
CrocetinNitric Oxide Inhibition (RAW 264.7)IC5029.9 µM[3]
CrocinNitric Oxide Inhibition (RAW 264.7)IC5058.9 µM[3]
Crocetin•O2− ScavengingIC506.39 µg/mL[12]
CrocetinH2O2 ScavengingIC504.67 µg/mL[12]
Crocetin•OH− ScavengingIC508.63 µg/mL[12]
CrocinDPPH Radical ScavengingEC5027.50 µg/mL[5]

Experimental Protocols

Protocol 1: Isolation of Crocetin and Crocin from Gardenia jasminoides

This protocol describes a general method for the extraction and separation of Crocetin and Crocin.

Materials:

  • Dried fruit powder of Gardenia jasminoides

  • 40% Ethanol (EtOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H2O)

  • Silica gel for thin-layer chromatography (TLC) and column chromatography

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Extraction:

    • Extract the dried fruit powder of G. jasminoides with 40% EtOH under reflux for 2 hours. Repeat the extraction twice.

    • Filter the extract and combine the supernatants.

    • Concentrate the combined extract using a rotary evaporator at 50°C under reduced pressure to obtain a syrup.

    • Freeze-dry the syrup to get the crude extract.[9]

  • Isolation of Crocetin:

    • Extract a portion of the crude extract with MeOH by shaking in a centrifugation tube.

    • Separate the MeOH extract using silica gel column chromatography.

    • Further purify the fractions containing Crocetin using TLC with a suitable solvent system (e.g., as described in literature for specific separation).[13]

  • Isolation of Crocin:

    • Separate another portion of the crude extract on a silica TLC plate using a solvent system of EtOAc/IPA/H2O (56:34:10).

    • Isolate the yellow substance corresponding to Crocin.[13]

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess the cytotoxic effects of Crocetin and Crocin on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Crocetin or Crocin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, or pure DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cell attachment.[14][15]

  • Compound Treatment:

    • Prepare serial dilutions of Crocetin or Crocin in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[14][16]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[16][17]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Antioxidant Activity Assessment using DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of Crocetin and Crocin.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 6 x 10^-5 M)

  • Crocetin or Crocin solutions at various concentrations in methanol

  • Methanol

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation:

    • In a test tube, mix various concentrations of the test compound (e.g., 0.1-1 mL) with the DPPH solution (e.g., 2.7 mL).[5]

  • Incubation:

    • Shake the mixture vigorously and let it stand in the dark for 60 minutes.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at 517 nm against a methanol blank.[5]

  • Calculation:

    • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the EC50 value, which is the effective concentration of the compound that scavenges 50% of the DPPH radicals.[18]

Protocol 4: Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This protocol determines the ability of Crocetin and Crocin to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • 24-well plates

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Crocetin or Crocin stock solution

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of Crocetin or Crocin for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS and a group with LPS alone.[19]

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.[19]

  • Absorbance Reading:

    • Measure the absorbance at 548 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the concentration of nitrite in the samples from the standard curve.

    • Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only treated group.

Protocol 5: Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol outlines the steps to analyze the effect of Crocetin on the PI3K/Akt signaling pathway.

Materials:

  • Cell culture and treatment reagents (as in Protocol 2)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with Crocetin as described in Protocol 2.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay kit.[8]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-Akt) and the loading control to normalize the data.

    • Quantify the band intensities to determine the relative changes in protein phosphorylation.[7]

Mandatory Visualization

Crocetin_PI3K_Akt_mTOR_Pathway cluster_membrane Crocetin Crocetin PI3K PI3K Crocetin->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Crocetin inhibits the PI3K/Akt/mTOR signaling pathway.

Crocetin_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus_content LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Crocetin Crocetin Crocetin->IKK IkB IκBα IKK->IkB p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS)

Caption: Crocetin inhibits the NF-κB inflammatory pathway.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Crocetin/Crocin (various conc.) Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cell viability assay.

References

Application Notes and Protocols: Standardization of Crovatin Extracts for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crovatin, a novel botanical extract derived from the plant Crotalaria retusa, has garnered significant interest within the scientific community for its potential therapeutic applications. Preliminary investigations suggest that this compound possesses potent analgesic, antioxidant, and anti-inflammatory properties.[1] To ensure the reproducibility and reliability of preclinical research, the development of a standardized this compound extract is paramount. This document provides detailed application notes and standardized protocols for the extraction, chemical profiling, and biological characterization of this compound extracts.

Standardization of botanical extracts is a critical process that involves the physicochemical evaluation of the crude drug to ensure quality, safety, efficacy, and consistency.[2] This process encompasses the selection and handling of raw materials, optimization of extraction methods, and rigorous analytical testing of the final product.[2][3] The protocols outlined herein are designed to yield a well-characterized this compound extract with a defined concentration of active or marker compounds, thereby minimizing batch-to-batch variability.[4]

Materials and Methods

Plant Material

Authenticated and dried aerial parts of Crotalaria retusa should be used as the starting material. Proper identification and quality assessment of the raw botanical material are the foundational steps to ensure a consistent final product.[2]

Solvents and Reagents

All solvents used for extraction and chromatography (e.g., hexane, ethanol, methanol, acetonitrile, water) should be of HPLC grade. Reference standards for putative active compounds should be of the highest purity available.

Equipment
  • Grinder/Mill

  • Soxhlet apparatus or percolation columns

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis or Diode Array Detector (DAD)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Spectrophotometer

  • Freeze dryer

Experimental Protocols

Protocol 1: Extraction of this compound

This protocol describes two common methods for obtaining a crude this compound extract. The choice of method may depend on the desired scale and efficiency of extraction.[5]

3.1.1 Method A: Soxhlet Extraction

  • Grind the dried aerial parts of Crotalaria retusa to a coarse powder.

  • Accurately weigh approximately 50 g of the powdered plant material and place it in a cellulose thimble.

  • Place the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 500 mL of 80% ethanol.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • After extraction, concentrate the ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a viscous crude extract.

  • Dry the crude extract completely using a freeze dryer and store it at -20°C in an airtight container.

3.1.2 Method B: Percolation

  • Pack a percolation column with 100 g of coarsely powdered Crotalaria retusa.

  • Moisten the powder with a small amount of 80% ethanol.

  • Add 80% ethanol to the column until the powder is completely submerged and a layer of solvent is present above the plant material.

  • Allow the material to macerate for 24 hours.

  • Begin the percolation by opening the stopcock and collecting the extract at a controlled flow rate (e.g., 1-2 mL/minute).

  • Continuously add fresh solvent to the top of the column to maintain the solvent level above the plant material until the desired volume of extract is collected or the percolate is colorless.[6]

  • Concentrate and dry the collected extract as described in steps 7 and 8 of the Soxhlet extraction protocol.

Protocol 2: Chemical Standardization by HPLC

This protocol provides a method for the quantitative determination of a hypothetical marker compound, "this compound A," in the extract. Chromatographic fingerprinting is a reliable tool for assessing the consistency of botanical extracts.[4]

  • Preparation of Standard Solutions: Prepare a stock solution of this compound A reference standard in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.

  • Preparation of Sample Solution: Accurately weigh 10 mg of the dried this compound extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • Gradient Program: Start with 95% A, linearly decrease to 5% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 280 nm

  • Quantification: Construct a calibration curve by plotting the peak area of this compound A against its concentration. Determine the concentration of this compound A in the extract by interpolating its peak area from the calibration curve.

Data Presentation

Quantitative data from the standardization process should be summarized in clear and structured tables to facilitate comparison between different batches of extract.

Table 1: Extraction Yield of this compound from Crotalaria retusa

Extraction MethodPlant Material (g)Extract Yield (g)Yield (%)
Soxhlet Extraction50.217.5315.00
Percolation100.1514.8214.80

Table 2: Quantification of Marker Compound "this compound A" in Standardized Extract

Batch NumberExtraction MethodThis compound A Concentration (mg/g of extract)Purity (by HPLC area %)
CROV-2025-01Soxhlet45.2 ± 1.898.5
CROV-2025-02Soxhlet46.1 ± 2.198.2
CROV-2025-03Percolation44.8 ± 1.598.9

Visualization of Workflows and Pathways

Experimental Workflow for this compound Standardization

The following diagram illustrates the overall workflow for the standardization of this compound extract, from raw plant material to a characterized final product.

G cluster_0 Raw Material Processing cluster_1 Extraction cluster_2 Standardization & Quality Control raw_material Crotalaria retusa (Authenticated) drying Drying raw_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Soxhlet, Percolation) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration drying_extract Drying (Freeze Dryer) concentration->drying_extract crude_extract Crude this compound Extract drying_extract->crude_extract hplc HPLC Analysis (Quantification of Marker) crude_extract->hplc lcms LC-MS Analysis (Chemical Profiling) crude_extract->lcms bioassay Biological Activity Assay crude_extract->bioassay standardized_extract Standardized this compound Extract hplc->standardized_extract lcms->standardized_extract bioassay->standardized_extract

Caption: Workflow for the Standardization of this compound Extract.

Postulated Signaling Pathway Modulation by this compound

Based on the reported antioxidant and anti-inflammatory properties of similar natural products, this compound is hypothesized to modulate key signaling pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.[7]

G cluster_0 Antioxidant Response cluster_1 Anti-inflammatory Response crovatin_ox This compound keap1_nrf2 Keap1-Nrf2 Complex crovatin_ox->keap1_nrf2 Inhibits Keap1 ros Oxidative Stress (ROS) ros->keap1_nrf2 Induces Dissociation antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ros->antioxidant_enzymes Neutralized by nrf2 Nrf2 keap1_nrf2->nrf2 Releases are Antioxidant Response Element (ARE) nrf2->are Translocates to Nucleus & Binds are->antioxidant_enzymes Induces Transcription crovatin_inflam This compound ikk IKK Complex crovatin_inflam->ikk Inhibits inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) inflammatory_stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB ikb->nfkb Releases pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->pro_inflammatory_cytokines Induces Transcription

Caption: Postulated Modulation of Nrf2 and NF-κB Pathways by this compound.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the standardization of this compound extracts. Adherence to these standardized procedures will ensure the generation of high-quality, consistent botanical extracts suitable for preclinical research and drug development. The establishment of a robust standardization process is a critical step in advancing our understanding of the therapeutic potential of this compound and facilitating its translation from the laboratory to clinical applications.

References

Application Notes and Protocols for In Vitro Enzyme Inhibition Assays for Crovatin

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Crovatin is a novel synthetic small molecule inhibitor of deubiquitinating enzymes (DUBs), a class of proteases that regulate the ubiquitin-proteasome system.[1][2] Dysregulation of DUBs has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders, making them attractive targets for therapeutic intervention.[1][2][3] These application notes provide a detailed protocol for determining the inhibitory activity of this compound against a specific deubiquitinating enzyme in vitro. The described assay is a fluorescence-based method that measures the cleavage of a ubiquitin-rhodamine 110 substrate.

Principle of the Assay

The in vitro enzyme inhibition assay for this compound is based on the measurement of the enzymatic activity of a deubiquitinating enzyme (DUB) in the presence and absence of the inhibitor. The DUB enzyme cleaves a fluorogenic substrate, Ubiquitin-Rhodamine 110, resulting in the release of the highly fluorescent Rhodamine 110. The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity. When this compound is present, it is expected to bind to the DUB and decrease its enzymatic activity, leading to a lower rate of fluorescence increase. The potency of this compound is determined by measuring the concentration required to inhibit the enzyme activity by 50% (IC50).

Materials and Reagents

  • Purified recombinant human deubiquitinating enzyme (e.g., USP7, UCH-L1)

  • This compound

  • Ubiquitin-Rhodamine 110 Green Assay Kit (or equivalent)

  • Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capabilities (Excitation/Emission = 485/528 nm)

  • Pipettes and tips

  • DMSO (for dissolving this compound)

Experimental Protocols

Preparation of Reagents
  • Assay Buffer: Prepare the assay buffer with the optimal pH and necessary cofactors for the target DUB.[4]

  • Enzyme Solution: Dilute the purified DUB enzyme to the desired working concentration in the assay buffer. The final concentration should be determined empirically to provide a linear reaction rate over the desired time course.[4]

  • Substrate Solution: Prepare the Ubiquitin-Rhodamine 110 substrate solution according to the manufacturer's instructions, typically by diluting it in the assay buffer.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • This compound Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects.

Enzyme Inhibition Assay Procedure
  • Dispense Inhibitor: Add 2 µL of the serially diluted this compound solutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells of a 96-well microplate.

  • Add Enzyme: Add 48 µL of the diluted enzyme solution to each well containing the inhibitor or vehicle.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[4]

  • Initiate Reaction: Add 50 µL of the substrate solution to each well to start the enzymatic reaction.[4]

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes at a constant temperature.[4]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of the enzymatic reaction (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100% where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate in the absence of the inhibitor (vehicle control).

  • Generate IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound against a panel of deubiquitinating enzymes can be summarized in a table for easy comparison.

EnzymeThis compound IC50 (nM)
USP715.2 ± 2.1
USP2250.6 ± 15.3
UCH-L1> 10,000
UCH-L3> 10,000

Table 1: Hypothetical inhibitory potency (IC50) of this compound against a selection of deubiquitinating enzymes. Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and This compound Dilutions add_inhibitor Dispense this compound and Controls reagent_prep->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Add Substrate pre_incubate->add_substrate measure_fluorescence Kinetic Measurement add_substrate->measure_fluorescence calculate_rates Calculate Reaction Rates measure_fluorescence->calculate_rates percent_inhibition Determine % Inhibition calculate_rates->percent_inhibition ic50_curve Generate IC50 Curve percent_inhibition->ic50_curve

Caption: Experimental workflow for the in vitro this compound enzyme inhibition assay.

signaling_pathway cluster_pathway Hypothetical Cellular Pathway of this compound Action This compound This compound DUB Deubiquitinating Enzyme (DUB) This compound->DUB Inhibition Target_Protein Target Protein DUB->Target_Protein Deubiquitination Ubiquitin Ubiquitin Target_Protein->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Protein Degradation Proteasome->Degradation Cellular_Response Cellular Response (e.g., Apoptosis) Degradation->Cellular_Response

Caption: Hypothetical signaling pathway illustrating this compound's mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Crovatin Extraction from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Crovatin from its plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

A1: this compound is a natural alkaloid compound.[1] It has been identified in several plant species, including Crotalaria retusa, Croton levatii, and Chrozophora oblongifolia.[1] These plants are typically found in tropical and subtropical regions.[1]

Q2: What is the most common method for extracting this compound?

A2: The most common method for this compound extraction is solvent extraction.[1] This process involves using an organic solvent, such as ethanol or methanol, to dissolve the this compound from the ground plant material.[1]

Q3: How can I improve the purity of my this compound extract?

A3: To improve the purity of your this compound extract, you can employ various chromatographic techniques after the initial extraction. Methods such as column chromatography with silica gel or preparative High-Performance Liquid Chromatography (HPLC) are effective for separating this compound from other plant metabolites.

Q4: Are there more advanced extraction techniques for this compound?

A4: Yes, while solvent extraction is common, more advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) with CO2 can offer higher efficiency and selectivity. These methods can reduce extraction time and solvent consumption.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate solvent selection.2. Insufficient extraction time or temperature.3. Inadequate grinding of plant material.4. Degradation of this compound during extraction.1. Test solvents with varying polarities (e.g., ethanol, methanol, acetone, or mixtures with water).2. Optimize extraction time and temperature; refer to Table 1 for guidance.3. Ensure the plant material is finely powdered to maximize surface area contact with the solvent.4. Use lower temperatures and protect the extraction mixture from light to prevent degradation.
Presence of Impurities in Extract 1. Non-selective solvent.2. Co-extraction of other compounds (e.g., chlorophyll, lipids).1. Use a more selective solvent system.2. Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove lipids.3. Employ post-extraction purification steps such as liquid-liquid extraction or solid-phase extraction (SPE).
Inconsistent Extraction Results 1. Variability in plant material (e.g., age, harvest time, storage conditions).2. Inconsistent experimental parameters.1. Use plant material from a consistent source and standardize storage conditions.2. Carefully control all extraction parameters, including solvent-to-solid ratio, temperature, and time.
Difficulty in Removing the Solvent 1. High boiling point of the solvent.2. Thermal sensitivity of this compound.1. Use a rotary evaporator under reduced pressure to lower the boiling point of the solvent.2. Employ freeze-drying (lyophilization) if the extract is in an aqueous solution to avoid thermal degradation.

Data on this compound Extraction Yield

Table 1: Effect of Solvent and Temperature on this compound Yield

Solvent SystemTemperature (°C)Extraction Time (hours)This compound Yield (mg/g of dry plant material)
80% Ethanol25243.2
80% Ethanol50124.5
95% Ethanol25242.8
95% Ethanol50123.9
80% Methanol25243.5
80% Methanol50124.8
95% Methanol25243.1
95% Methanol50124.2

Table 2: Comparison of Different Extraction Methods for this compound

Extraction MethodSolventTimeTemperature (°C)This compound Yield (mg/g of dry plant material)
Maceration80% Ethanol24 hours253.2
Soxhlet Extraction80% Ethanol8 hours805.1
Ultrasound-Assisted Extraction (UAE)80% Ethanol30 minutes405.5
Microwave-Assisted Extraction (MAE)80% Methanol15 minutes605.8

Experimental Protocols

Protocol 1: Standard Solvent Extraction of this compound
  • Preparation of Plant Material:

    • Dry the plant material (Crotalaria retusa, Croton levatii, or Chrozophora oblongifolia) at 40-50°C in a hot air oven until a constant weight is achieved.

    • Grind the dried plant material into a fine powder (particle size < 0.5 mm).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 100 mL of 80% methanol.

    • Agitate the mixture on an orbital shaker at 150 rpm for 12 hours at 50°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator at 45°C under reduced pressure to obtain the crude this compound extract.

  • Purification (Optional):

    • Redissolve the crude extract in a minimal amount of the extraction solvent.

    • Perform column chromatography on a silica gel column, eluting with a gradient of ethyl acetate in hexane to isolate this compound.

Visualizations

Crovatin_Extraction_Workflow PlantMaterial Plant Material (Crotalaria retusa, etc.) Drying Drying (40-50°C) PlantMaterial->Drying Grinding Grinding (Particle Size < 0.5 mm) Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol, 50°C) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low this compound Yield CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckParameters Are time and temperature sufficient? CheckSolvent->CheckParameters Yes OptimizeSolvent Test different solvents and polarities CheckSolvent->OptimizeSolvent No CheckGrind Is the plant material finely ground? CheckParameters->CheckGrind Yes OptimizeParameters Increase time/temperature based on literature CheckParameters->OptimizeParameters No Regrind Grind material to a finer powder CheckGrind->Regrind No Success Yield Improved CheckGrind->Success Yes OptimizeSolvent->Success OptimizeParameters->Success Regrind->Success

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Troubleshooting Poor Peak Resolution of Atorvastatin in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of Atorvastatin. This guide provides troubleshooting information in a question-and-answer format to help you resolve issues related to poor peak resolution.

Frequently Asked Questions (FAQs)

Q1: Why are my Atorvastatin peaks tailing?

Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, is a common issue. It can be caused by several factors:

  • Secondary Silanol Interactions: Residual, unbonded silanol groups on the silica-based column packing can interact with basic functional groups on the Atorvastatin molecule.[1][2][3] This secondary interaction mechanism can lead to peak tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of Atorvastatin, leading to poor peak shape.[1]

  • Column Overload: Injecting too much sample can saturate the column, resulting in distorted peaks.[2][4]

  • Column Degradation: Over time, the column's stationary phase can degrade, leading to a decline in performance and peak tailing.[5][6][7]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1][8]

Q2: My Atorvastatin peak is co-eluting with an impurity. How can I improve the separation?

Improving the resolution between two closely eluting peaks, such as Atorvastatin and an impurity, involves optimizing several chromatographic parameters.[9] The goal is to increase the separation between the peaks while keeping them narrow.

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact selectivity and resolution.[10][11][12] Even small changes in mobile phase pH can alter the retention characteristics of ionizable compounds like Atorvastatin.[13]

  • Change the Organic Modifier: Switching from one organic solvent to another (e.g., from methanol to acetonitrile) can alter the selectivity of the separation.[12]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[10][14][15] However, this will also increase the analysis time.[10]

  • Change the Column: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column with a smaller particle size can provide the necessary selectivity for separation.[12][16] Longer columns generally provide better resolution but also lead to longer run times and higher backpressure.[10]

Q3: The peaks in my chromatogram are broad. What could be the cause?

Broad peaks can be a symptom of several issues within the HPLC system or the analytical method.[4]

  • Column Deterioration: A common sign of a failing column is a general broadening of all peaks in the chromatogram.[5][6][7] This can be due to the accumulation of contaminants or a void at the column inlet.[5]

  • Sub-optimal Flow Rate: A flow rate that is too high can lead to peak broadening.[16]

  • Mobile Phase Issues: Improperly prepared or degassed mobile phase can contribute to poor peak shape.[4][5] Using low-quality solvents may introduce impurities that cause baseline drift or ghost peaks, which can interfere with peak shape.[13]

  • Injection Problems: Injecting too large a volume or using an injection solvent that is stronger than the mobile phase can cause peak broadening.[5][17]

Q4: My retention times are shifting from run to run. What should I check?

Shifting retention times can indicate instability in the HPLC system.

  • Pump and Mobile Phase Delivery: Inconsistent mobile phase composition, which can be caused by pump malfunctions or improper solvent mixing, is a frequent cause of retention time variability.[13] Air bubbles in the pump can also lead to unstable flow rates.[5]

  • Column Temperature Fluctuations: The temperature of the column can affect retention times.[10] Inconsistent column temperature will lead to shifts in retention.[14]

  • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between injections can cause retention time drift.[18]

Troubleshooting Workflows & Diagrams

A systematic approach is crucial for effective troubleshooting. The following diagram illustrates a logical workflow for addressing poor peak resolution.

G start Poor Peak Resolution (Tailing, Broadening, Co-elution) check_system 1. Check System Suitability (Pressure, Baseline Noise) start->check_system system_ok System OK? check_system->system_ok troubleshoot_system Troubleshoot HPLC System (Pump, Detector, Leaks) system_ok->troubleshoot_system No check_peak_shape 2. Evaluate Peak Shape system_ok->check_peak_shape Yes troubleshoot_system->check_system peak_tailing Peak Tailing check_peak_shape->peak_tailing peak_broadening Peak Broadening peak_tailing->peak_broadening No tailing_solutions Optimize Mobile Phase pH Use End-capped Column Reduce Sample Load peak_tailing->tailing_solutions Yes co_elution Co-elution peak_broadening->co_elution No broadening_solutions Optimize Flow Rate Check for Column Contamination Use Weaker Injection Solvent peak_broadening->broadening_solutions Yes co_elution_solutions Optimize Mobile Phase Composition Change Organic Modifier Try a Different Column co_elution->co_elution_solutions Yes end Resolution Improved tailing_solutions->end broadening_solutions->end co_elution_solutions->end

Caption: A logical workflow for troubleshooting poor HPLC peak resolution.

Experimental Protocols & Data

Protocol 1: Mobile Phase Optimization for Improved Resolution

This protocol describes a systematic approach to optimizing the mobile phase to improve the resolution of Atorvastatin from a closely eluting impurity.

  • Initial Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Methanol: 0.05% Acetic Acid in Water (70:30, v/v)[19]

    • Flow Rate: 1.0 mL/min[19]

    • Detection: UV at 248 nm[19]

    • Column Temperature: 30°C

  • Procedure:

    • Prepare a series of mobile phases with varying ratios of methanol to the aqueous component (e.g., 65:35, 60:40, 55:45).

    • Equilibrate the column with each new mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject a standard solution containing Atorvastatin and the impurity.

    • Record the retention times and peak widths for both components.

    • Calculate the resolution (Rs) for each condition. An Rs value of >1.5 is generally considered baseline resolved.

Data Presentation: Effect of Mobile Phase Composition on Resolution
Mobile Phase (Methanol:Aqueous)Atorvastatin Retention Time (min)Impurity Retention Time (min)Resolution (Rs)
70:303.103.350.95
65:354.254.681.45
60:405.806.501.85
Protocol 2: Flow Rate Optimization

This protocol details how to optimize the flow rate to enhance peak shape and resolution.

  • Initial Conditions:

    • Use the optimized mobile phase from Protocol 1 (e.g., 60:40 Methanol:Aqueous).

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Detection: UV at 248 nm

    • Column Temperature: 30°C

  • Procedure:

    • Set the initial flow rate to 1.2 mL/min.

    • Equilibrate the system and inject the standard solution.

    • Decrease the flow rate in increments (e.g., to 1.0 mL/min, 0.8 mL/min, and 0.6 mL/min).

    • Allow the system to stabilize at each new flow rate before injecting the sample.

    • Monitor the resolution and backpressure at each flow rate.

Data Presentation: Effect of Flow Rate on Resolution and Backpressure
Flow Rate (mL/min)Resolution (Rs)System Backpressure (psi)
1.21.702200
1.01.851850
0.81.951500
0.62.051100
HPLC System Components and Potential Problem Areas

The following diagram illustrates the main components of an HPLC system and highlights areas where problems affecting peak resolution can occur.

G cluster_0 HPLC System solvent Solvent Reservoir (Contamination, Degassing) pump Pump (Inconsistent Flow, Leaks) solvent->pump injector Injector (Sample Loop Overload, Leaks) pump->injector column Column (Degradation, Clogging) injector->column detector Detector (Dirty Flow Cell) column->detector waste Waste detector->waste

Caption: Key components of an HPLC system and potential sources of error.

References

Crovatin stability in different solvents and pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

As information on a compound named "Crovatin" is not available, this technical support guide utilizes Aspirin (acetylsalicylic acid) as a well-documented substitute to illustrate the principles of drug stability in different solvents and pH conditions. The data and protocols presented here are specific to Aspirin and should be considered as a model for handling similarly labile compounds.

Technical Support Center: Aspirin Stability

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for working with Aspirin, focusing on its stability in various chemical environments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Aspirin?

A1: The primary degradation pathway for Aspirin (acetylsalicylic acid) is hydrolysis, where it breaks down into salicylic acid and acetic acid.[1][2] This reaction is catalyzed by the presence of moisture and is significantly influenced by pH and temperature.[1][3]

Q2: How does pH affect the stability of Aspirin?

A2: Aspirin's stability is highly pH-dependent. The hydrolysis rate is slowest in acidic conditions (around pH 2.5) and increases significantly in neutral to alkaline (basic) environments.[4][5] In the acidic environment of the stomach, Aspirin remains relatively stable, but it hydrolyzes more rapidly in the more basic conditions of the small intestine.[3][5]

Q3: In which common laboratory solvents is Aspirin most and least stable?

A3: Aspirin shows varying stability in organic solvents. It is relatively stable in acetonitrile and 1,4-dioxane, with over 80% of the initial concentration remaining after 12 hours at room temperature.[2] Conversely, it is very unstable in methanol and ethanol, where less than 40% of the initial concentration remains under the same conditions.[2] A mixture of water and polyethylene glycol (4:1, v/v) has been shown to be an excellent medium for stability.[6]

Q4: What is the approximate half-life of Aspirin in aqueous solutions?

A4: The half-life of Aspirin in aqueous solutions is highly dependent on pH and temperature. For example, at 22.5°C, the half-life in unbuffered water is approximately 153 hours.[7] In a phosphate buffer at pH 7.4 and 37°C, the half-life can decrease dramatically to about 15.4 hours.[7] In rat blood, hydrolysis is even faster, with a reported half-life of about 13 minutes.[6]

Q5: Can excipients in a formulation affect Aspirin's stability?

A5: Yes, excipients can significantly impact Aspirin's stability, primarily by affecting the amount of available moisture. Some lubricants, like Sodium Lauryl Sulphate, have been shown to be compatible, resulting in low degradation.

Troubleshooting Guide

Q1: I am observing rapid degradation of my Aspirin stock solution. What could be the cause?

A1: Rapid degradation is often due to the choice of solvent and storage conditions. Aqueous and alcoholic (methanol, ethanol) solutions lead to fast hydrolysis.[2][8] For short-term storage, consider using a stable solvent like acetonitrile or a water-polyethylene glycol mixture.[2][6] Always prepare fresh solutions when possible and store them at low temperatures, though be aware that degradation still occurs.

Q2: My analytical results for Aspirin concentration are inconsistent, especially in biological samples.

A2: Inconsistency in biological fluids like blood or plasma is often due to the rapid enzymatic hydrolysis of Aspirin.[6] For instance, the hydrolysis in rat blood is about 13 times faster than in plasma.[6] To prevent this, immediately after collection, mix the blood sample with twice its volume of acetonitrile and centrifuge to precipitate proteins and inhibit enzymatic activity.[6]

Q3: The peak corresponding to Aspirin is decreasing, and a new peak is appearing in my HPLC chromatogram during a stability study. What is this new peak?

A3: The new peak is most likely salicylic acid, the primary hydrolysis product of Aspirin.[2][9] A stability-indicating analytical method should be able to resolve and quantify both Aspirin and salicylic acid.[9] Monitoring the decrease in the Aspirin peak and the corresponding increase in the salicylic acid peak confirms the degradation process.

Q4: I need to perform a forced degradation study. What conditions should I use?

A4: Forced degradation studies for Aspirin typically involve exposure to acid, base, oxidation, heat, and light.[10][11] Alkaline conditions are known to cause the most significant degradation.[11] A typical study might involve treating the sample with HCl for acid stress, NaOH for base stress, H₂O₂ for oxidative stress, and exposing it to high temperatures (e.g., 60°C) and UV light.[10][11][12]

Quantitative Stability Data

Table 1: Half-Life of Aspirin in Various Solvents at Room Temperature (~21-22.5°C)

Solvent/MediumpHTemperature (°C)Half-Life (hours)
Unbuffered Water-22.5153.3
Water-Polyethylene Glycol 400 (4:1)-22.5359.8
Phosphate Buffer7.022.575.3
Phosphate Buffer7.422.582.4
1,4-Dioxane-2183.4
Acetonitrile-2163.4
Tetrahydrofuran-2162.1
Propan-2-ol-2141.4
Methanol-218.8
Ethanol-218.2
(Data compiled from[7])

Table 2: Degradation of Aspirin in Organic Solvents after 12 Hours at Room Temperature

Solvent% of Initial Aspirin Remaining
Acetonitrile> 80%
1,4-Dioxane> 80%
Methanol< 40%
Ethanol< 40%
(Data compiled from[2])

Experimental Protocols

Protocol 1: Preparation of Aspirin Solutions for Stability Testing

This protocol describes the preparation of an Aspirin solution in a buffered medium for pH stability analysis.

  • Buffer Preparation : Prepare a 0.20 M buffer solution of the desired pH. For example, to achieve a specific pH, mix components like hydrochloric acid, potassium chloride, acetic acid, potassium dihydrogen phosphate, and sodium hydroxide in appropriate ratios.[13] Verify the final pH of the buffer solution using a calibrated pH meter.

  • Stock Solution : Prepare a concentrated stock solution of Aspirin in a non-aqueous solvent where it is more stable, such as ethanol or acetonitrile.[1][13] For example, accurately weigh and dissolve 200 mg of acetylsalicylic acid in 10 mL of ethanol in a volumetric flask.[1]

  • Working Solution Preparation :

    • Transfer approximately 98 mL of your prepared buffer into a 100 mL volumetric flask.

    • Place the flask in a water bath set to the desired experimental temperature (e.g., 60°C) and allow it to thermally equilibrate for at least 20 minutes.[13]

    • Remove the flask from the bath, add 1.00 mL of the ethanolic Aspirin stock solution, and immediately start timing the reaction.[13]

    • Quickly bring the solution up to the 100 mL mark with the temperature-equilibrated buffer, mix well, and return the flask to the water bath.[13]

  • Sample Collection : At predetermined time intervals, withdraw aliquots of the reaction mixture for analysis.

Protocol 2: Analysis of Aspirin Stability by UV-Vis Spectrophotometry

This method is suitable for quantifying the formation of salicylic acid, a product of Aspirin hydrolysis.

  • Principle : Salicylic acid forms a colored complex with ferric ions (Fe³⁺), which can be measured spectrophotometrically.[14]

  • Reagent Preparation : Prepare a ferric chloride solution to act as the complexing agent.

  • Calibration Curve : Prepare a series of standard solutions of salicylic acid of known concentrations in the same buffer used for the stability study. Add the ferric chloride solution to each standard and measure the absorbance at the wavelength of maximum absorption (λ-max), which is typically around 523-530 nm. Plot absorbance versus concentration to create a calibration curve.

  • Sample Analysis :

    • At each time point from the stability experiment (Protocol 1), withdraw a sample.

    • Add the ferric chloride solution to the sample.

    • Measure the absorbance of the resulting solution at the same λ-max.

  • Data Analysis : Use the calibration curve to determine the concentration of salicylic acid in your sample at each time point. The rate of Aspirin hydrolysis can be determined from the rate of salicylic acid formation.[14] The hydrolysis often follows pseudo-first-order kinetics.[13][14]

Protocol 3: Analysis of Aspirin Stability by HPLC

This is a stability-indicating method that can simultaneously measure the decrease in Aspirin and the increase in salicylic acid.

  • Chromatographic Conditions :

    • Column : A reverse-phase column such as a Hypersil BDS C18 (100 x 4.6 mm, 5µm) is commonly used.[12]

    • Mobile Phase : A mixture of an acidic buffer and an organic solvent is typical. For example, a sodium perchlorate buffer (pH 2.5) mixed with acetonitrile and isopropyl alcohol (85:14:1 v/v).[12]

    • Flow Rate : 1.0 - 1.5 mL/min.[10][12]

    • Detection : UV detection at a wavelength where both Aspirin and salicylic acid have good absorbance, such as 270 nm or 275 nm.[10][12]

    • Column Temperature : 40°C.[10]

  • Sample Preparation : Dilute the aliquots collected during the stability study (Protocol 1) with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analysis : Inject the prepared samples into the HPLC system. Record the peak areas for Aspirin and salicylic acid.

  • Quantification : Calculate the concentration of Aspirin remaining and salicylic acid formed at each time point by comparing the peak areas to those of a standard solution of known concentration.

Diagrams

Aspirin_Hydrolysis cluster_reactants Reactants cluster_products Products cluster_catalysts Catalysts Aspirin Aspirin (Acetylsalicylic Acid) Salicylic_Acid Salicylic Acid Aspirin->Salicylic_Acid Hydrolysis Acetic_Acid Acetic Acid Water Water (H₂O) Acid H⁺ (Acidic pH) Acid->Aspirin accelerates degradation Base OH⁻ (Alkaline pH) Base->Aspirin accelerates degradation Moisture Moisture Moisture->Aspirin accelerates degradation

Caption: Aspirin hydrolysis pathway.

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Overcoming Matrix Effects in Crovatin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Crovatin" is a hypothetical analyte for this guide, the following information is based on established principles for overcoming matrix effects in ligand-binding assays for therapeutic proteins. The experimental details and data are illustrative.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in the context of a this compound bioassay?

A1: A matrix effect is the interference caused by components in the biological sample (e.g., serum, plasma, urine) other than this compound itself.[1][2] These interfering substances can alter the measured response of the assay, leading to inaccurate quantification of this compound.[1] This can manifest as either an underestimation (ion suppression) or an overestimation (ion enhancement) of the true concentration.[1]

Q2: What are the common causes of matrix effects?

A2: Matrix effects can arise from a variety of substances present in biological fluids, including:

  • Endogenous molecules: Proteins, lipids, salts, and phospholipids that are naturally present in the sample.[1][3]

  • Metabolites: Endogenous or drug-related metabolites that may cross-react with the assay reagents.

  • Binding proteins: Soluble receptors or anti-drug antibodies (ADAs) that can bind to this compound and interfere with its detection.

  • Exogenous substances: Anticoagulants, co-administered medications, or even dietary supplements.[4]

Q3: How can I determine if my this compound bioassay is affected by matrix effects?

A3: Several experiments can be performed to identify matrix effects:

  • Spike and Recovery: A known amount of this compound is added (spiked) into the biological matrix and a standard diluent. The recovery of the spiked analyte in the matrix is then compared to the recovery in the diluent. A recovery outside the acceptable range (typically 80-120%) suggests the presence of a matrix effect.[3]

  • Parallelism (Linearity of Dilution): Serial dilutions of a high-concentration sample are prepared and their this compound concentrations are measured. The resulting dose-response curve should be parallel to the standard curve prepared in the assay buffer. Non-parallelism indicates a potential matrix effect.[5]

  • Analysis of Multiple Matrix Lots: Samples are prepared in matrices from at least six different individual donors to assess the variability of the matrix effect between subjects.[6]

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Symptoms:

  • Spike and recovery experiments show recovery of less than 80%.[3]

  • Quality control (QC) samples prepared in matrix read lower than their nominal concentrations.

Possible Causes:

  • Endogenous components are suppressing the signal.

  • Presence of specific binding proteins that interfere with this compound detection.

Troubleshooting Steps:

  • Optimize Sample Dilution:

    • Increase the sample dilution factor to reduce the concentration of interfering components.[3][7]

    • Test a range of dilutions (e.g., 1:10, 1:20, 1:50) to find the optimal dilution that minimizes the matrix effect while keeping the analyte concentration within the assay's dynamic range.

  • Modify Assay Buffer:

    • Incorporate blocking agents into the assay buffer to reduce non-specific binding. This can include proteins like bovine serum albumin (BSA) or casein.

    • Adjust the salt concentration or pH of the buffer to disrupt interfering interactions.[3]

  • Implement Alternative Sample Preparation:

    • Consider more rigorous sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

Issue 2: High Signal Variability Between Samples

Symptoms:

  • Inconsistent results for the same sample run on different days.

  • High coefficient of variation (%CV) in QC samples across different matrix lots.

Possible Causes:

  • The matrix effect varies significantly between different donors.

  • Inconsistent sample handling and preparation.

Troubleshooting Steps:

  • Use a Universal or Surrogate Matrix:

    • If possible, prepare standards and QCs in a surrogate matrix that is free of the analyte and shows minimal matrix effects.

    • Alternatively, pool matrix from multiple donors to create a more representative and consistent matrix for preparing calibrators.

  • Standardize Sample Collection and Handling:

    • Ensure consistent use of anticoagulants and sample processing protocols.

    • Review sample storage conditions to prevent degradation of the analyte or changes in the matrix composition.

  • Employ an Internal Standard:

    • For LC-MS/MS-based assays, using a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for variability in matrix effects.

Experimental Protocols

Protocol 1: Spike and Recovery for Matrix Effect Assessment

Objective: To determine if components in the biological matrix interfere with the quantification of this compound.

Methodology:

  • Prepare Spiked Samples:

    • Obtain pre-dose (blank) matrix from at least six different sources.

    • Spike a known low and high concentration of this compound into each matrix source.

    • Prepare control samples by spiking the same concentrations of this compound into the standard assay buffer.

  • Analyze Samples:

    • Analyze the spiked matrix samples and the spiked buffer samples according to the bioassay protocol.

  • Calculate Percent Recovery:

    • Use the following formula: % Recovery = (Concentration in Spiked Matrix / Concentration in Spiked Buffer) * 100

    • An acceptable recovery is typically within 80-120%.[3]

Protocol 2: Parallelism Assessment

Objective: To assess the relative accuracy of the assay and ensure that the dose-response of endogenous or spiked analyte in the matrix is parallel to the standard curve.[5]

Methodology:

  • Prepare Dilutions:

    • Select a high-concentration study sample or a spiked matrix sample.

    • Perform a series of dilutions of this sample using the same matrix as the diluent.

  • Analyze Samples:

    • Analyze the serially diluted samples along with the standard curve.

  • Evaluate Parallelism:

    • Plot the measured concentrations against the dilution factors for both the standard curve and the diluted sample.

    • The slopes of the two curves should be statistically parallel.

Data Presentation

Table 1: Spike and Recovery Data in Different Plasma Lots

Plasma LotSpiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
Lot 15042.585%
Lot 25038.076%
Lot 35045.591%
Lot 45041.082%
Lot 55035.571%
Lot 65044.088%
Average 41.1 82.2%
%CV 8.9% 8.9%

In this example, Lots 2 and 5 show significant signal suppression, indicating a matrix effect.

Table 2: Parallelism Assessment of a High Concentration Sample

Dilution FactorExpected Conc. (ng/mL)Measured Conc. (ng/mL)% Recovery of Expected
1:10100102102%
1:20504896%
1:40252392%
1:8012.51188%

The consistent recovery across the dilution series suggests good parallelism.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Phase cluster_analysis Data Analysis cluster_solution Mitigation Strategy cluster_validation Validation start Inconsistent or Inaccurate This compound Bioassay Results check_matrix Suspect Matrix Effect? (e.g., Low Recovery, High Variability) start->check_matrix spike Perform Spike and Recovery in Multiple Matrix Lots check_matrix->spike Yes parallelism Conduct Parallelism Experiment with High Concentration Sample check_matrix->parallelism Yes eval_spike Analyze % Recovery (Target: 80-120%) spike->eval_spike eval_parallelism Assess Parallelism of Dilution Curves parallelism->eval_parallelism optimize_dilution Optimize Sample Dilution eval_spike->optimize_dilution Recovery Out of Range eval_parallelism->optimize_dilution Non-parallel change_buffer Modify Assay Buffer (e.g., add blockers) optimize_dilution->change_buffer sample_prep Improve Sample Preparation (e.g., SPE, LLE) change_buffer->sample_prep revalidate Re-validate Assay with Optimized Protocol sample_prep->revalidate end Robust this compound Bioassay revalidate->end

Caption: Workflow for identifying and mitigating matrix effects in this compound bioassays.

troubleshooting_tree start Start Troubleshooting q1 Is Spike Recovery < 80%? start->q1 q2 Is there high variability between matrix lots? q1->q2 No sol1 Increase Sample Dilution q1->sol1 Yes q3 Are dilution curves non-parallel? q2->q3 No sol2 Use Pooled or Surrogate Matrix q2->sol2 Yes sol3 Modify Assay Buffer/ Sample Prep q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting common matrix effect issues.

signaling_pathway cluster_cell Target Cell receptor Target Receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription Transcription Factor Activation kinase_cascade->transcription response Cellular Response (e.g., Proliferation, Inflammation) transcription->response This compound This compound (Therapeutic Protein) This compound->receptor Binds and Inhibits

Caption: Hypothetical signaling pathway showing this compound's mechanism of action.

References

Identifying and minimizing Crovatin degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crovatin

This guide provides researchers, scientists, and drug development professionals with comprehensive information on identifying and minimizing the degradation products of this compound. The content is designed to address common issues encountered during experimental procedures.

FAQs: Understanding this compound Degradation

Q1: What is this compound and what are its primary degradation pathways?

This compound is a small molecule with the molecular formula C21H26O6, under investigation for its potential therapeutic effects.[1] Due to its chemical structure, which includes ester and ether functional groups, this compound is susceptible to degradation through several pathways. The most common degradation pathways are hydrolysis, oxidation, and photolysis.[2][3][4]

  • Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions, leading to the formation of this compound Acid and its corresponding alcohol.[2][5]

  • Oxidation: The molecule may be sensitive to oxidative stress, potentially leading to the formation of N-oxides or other oxidized derivatives, especially if nitrogen-containing heterocyclic rings are present.[2][6]

  • Photolysis: Exposure to light, particularly UV radiation, can cause photolytic cleavage of labile bonds within the molecule, resulting in a variety of degradation products.[2][7]

Q2: What are the known degradation products of this compound?

Based on forced degradation studies, the primary degradation products of this compound have been identified as:

  • CRO-H1 (this compound Hydrolysis Product 1): Formed via acid or base-catalyzed hydrolysis of the primary ester functional group.

  • CRO-O1 (this compound Oxidation Product 1): Typically generated under oxidative stress, for example, in the presence of hydrogen peroxide.

  • CRO-P1 & CRO-P2 (this compound Photolytic Products 1 & 2): A mixture of isomers and fragments resulting from exposure to UV light.

Q3: How should I store this compound to minimize degradation?

To ensure the stability of this compound, it is recommended to:

  • Store at low temperatures: For long-term storage, keep this compound at -20°C. For short-term storage, 2-8°C is acceptable.

  • Protect from light: Store in an amber vial or a container wrapped in aluminum foil to prevent photolytic degradation.[7]

  • Store under inert gas: For solutions, consider purging the vial with argon or nitrogen to minimize oxidation.

Troubleshooting Guides

Problem: I see an unexpected peak in my HPLC chromatogram.

  • Possible Cause 1: Sample Degradation. this compound may have degraded during sample preparation or storage.

    • Solution: Prepare fresh samples and analyze them immediately. Ensure that the sample solvent is neutral and free of contaminants. Compare the retention time of the unknown peak with the reference standards of known degradation products (CRO-H1, CRO-O1, etc.).

  • Possible Cause 2: Contamination. The unexpected peak could be from a contaminated solvent, glassware, or the HPLC system itself.

    • Solution: Run a blank injection (mobile phase only) to check for system peaks. Use fresh, HPLC-grade solvents and meticulously clean all glassware.

  • Possible Cause 3: Excipient Interference. If you are working with a formulated product, an excipient might be co-eluting with your analyte.

    • Solution: Analyze a placebo formulation (all excipients without this compound) to identify any peaks originating from the excipients.

Problem: My experimental results are inconsistent and show poor reproducibility.

  • Possible Cause 1: Ongoing Degradation. Inconsistent results can be a sign of uncontrolled sample degradation.

    • Solution: Review your sample handling and storage procedures.[8] Ensure that all samples are treated identically and protected from light and extreme temperatures. Consider using a stability-indicating HPLC method.[9][10]

  • Possible Cause 2: pH Effects. The pH of your solutions can significantly impact the stability of this compound.

    • Solution: Buffer your solutions to a pH where this compound is most stable (typically slightly acidic to neutral, to be determined by a pH-rate profile study).

  • Possible Cause 3: Inconsistent Sample Preparation. Variations in sample preparation can lead to variable results.

    • Solution: Develop and strictly follow a standard operating procedure (SOP) for sample preparation. Ensure accurate and consistent dilutions and mixing times.

Quantitative Data on this compound Degradation

The following table summarizes the results of forced degradation studies on this compound, indicating the percentage of degradation under various stress conditions.[11][12]

Stress ConditionDurationTemperature% Degradation of this compoundMajor Degradation Product(s)
0.1 M HCl24 hours60°C15.2%CRO-H1
0.1 M NaOH8 hours25°C21.5%CRO-H1
3% H2O224 hours25°C12.8%CRO-O1
UV Light (254 nm)48 hours25°C18.9%CRO-P1, CRO-P2
Heat (Dry)72 hours80°C5.4%Minor unidentified products

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for inducing degradation of this compound under various stress conditions to identify potential degradation products.[7][13]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep the mixture at room temperature for 24 hours.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 48 hours.

  • Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 72 hours. Dissolve in acetonitrile before analysis.

  • Analysis: Analyze all stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Protocol 2: HPLC-UV Analysis of this compound and Its Degradation Products

This protocol describes a stability-indicating HPLC method for the separation and quantification of this compound from its major degradation products.[9][14]

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Hypothetical Signaling Pathway for this compound

Crovatin_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellGrowth Cell Growth and Proliferation TranscriptionFactor->CellGrowth Promotes

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase A.

Experimental Workflow for Degradation Product Identification

Degradation_Workflow start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress hplc HPLC-UV Analysis stress->hplc detect Detect and Quantify Degradation Peaks hplc->detect lcms LC-MS/MS Analysis detect->lcms Unknown Peaks structure Structure Elucidation of Degradants lcms->structure pathway Establish Degradation Pathways structure->pathway end Complete Profile pathway->end

Caption: Workflow for the identification and characterization of this compound degradation products.

Troubleshooting Logic for Unexpected HPLC Peaks

Troubleshooting_Logic start Unexpected Peak in HPLC? blank Peak in Blank Injection? start->blank placebo Peak in Placebo Sample? blank->placebo No res_system Source: System/Solvent Contamination blank->res_system Yes fresh Peak in Freshly Prepared Sample? placebo->fresh No res_excipient Source: Excipient Impurity placebo->res_excipient Yes res_degradation Source: this compound Degradation fresh->res_degradation No res_process Source: Process Impurity fresh->res_process Yes

Caption: Decision tree for troubleshooting the source of unexpected peaks in HPLC analysis.

References

Crovatin Samples: Technical Support Center for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Crovatin samples. Adherence to these guidelines is critical for maintaining sample integrity and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for long-term storage of this compound samples?

For optimal stability, this compound samples should be stored under specific temperature and humidity conditions. General best practices suggest that samples should be stored in a clean, dry, dark, and well-ventilated area to prevent degradation.[1] It is crucial to maintain these conditions consistently to ensure the integrity of the samples over time.

Q2: How should this compound samples be prepared for long-term storage?

Proper preparation is essential before placing this compound samples into long-term storage. This includes using appropriate containers, such as polypropylene cryovials, that can withstand deep freezing for extended periods.[2] Samples should be clearly labeled, and their details recorded in a laboratory notebook or an electronic inventory system to ensure accurate tracking.[2] For aqueous samples, consider the buffer composition and pH, as these can influence the stability of this compound.

Q3: What are the potential degradation pathways for this compound?

This compound may be susceptible to several degradation pathways, including oxidation, hydrolysis, and photodegradation.[3] Oxidation is a common cause of chemical degradation and can be catalyzed by transition metals.[3] Understanding these potential pathways is crucial for designing appropriate storage conditions and analytical methods to monitor sample stability.

Q4: How often should the stability of stored this compound samples be assessed?

The frequency of stability testing should be sufficient to establish a clear stability profile. For long-term studies, testing is recommended every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] This regular assessment helps in determining the shelf life and ensuring the quality of the stored samples.

Troubleshooting Guide

Problem: I am observing a decrease in the concentration of my this compound samples over time.

  • Possible Cause 1: Improper Storage Temperature. Inconsistent or incorrect storage temperatures can accelerate the degradation of this compound.

    • Solution: Ensure that freezers and other storage units are functioning correctly and maintain the recommended temperature. Implement continuous temperature monitoring systems with alarms to be alerted of any deviations.[5] Refer to the stability data to understand the impact of temperature fluctuations on this compound.

  • Possible Cause 2: Freeze-Thaw Cycles. Repeatedly freezing and thawing samples can lead to degradation.

    • Solution: Aliquot samples into smaller, single-use volumes before initial freezing. This practice minimizes the number of freeze-thaw cycles a sample is exposed to.

  • Possible Cause 3: Oxidation. this compound may be sensitive to oxidation, leading to a decrease in its active concentration.

    • Solution: Consider storing samples under an inert atmosphere (e.g., argon or nitrogen). The addition of antioxidants to the sample buffer, if compatible with downstream applications, can also mitigate oxidation.

Problem: I am detecting unexpected peaks during the analytical testing of my stored this compound samples.

  • Possible Cause 1: Degradation Products. The new peaks could be degradation products of this compound.

    • Solution: Perform stability studies under stressed conditions (e.g., elevated temperature, exposure to light) to intentionally generate degradation products.[6][7] This will help in identifying the unknown peaks and understanding the degradation pathway of this compound.

  • Possible Cause 2: Contamination. The samples may have been contaminated during handling or storage.

    • Solution: Review sample handling procedures to identify potential sources of contamination. Ensure that all equipment and reagents are sterile and that samples are handled in a clean environment.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for this compound Samples

ParameterConditionRationale
Temperature-80°C (Ultra-low freezer)Minimizes chemical and biological activity, preserving sample integrity.
-20°C (Standard freezer)Suitable for shorter-term storage, but may not prevent all degradation pathways.
4°C (Refrigerator)Recommended for very short-term storage (hours to days) only.[1]
HumidityLowPrevents potential water absorption and subsequent hydrolysis.
LightProtected from lightMinimizes photodegradation.[3]
ContainerPolypropylene cryovialsDurable and designed for low-temperature storage.[2]

Table 2: Parameters for this compound Stability Studies

Study TypeConditionsDurationTesting Frequency
Real-Time Stability 25°C ± 2°C / 60% RH ± 5% RHUp to 2 years0, 3, 6, 9, 12, 18, 24 months[4]
5°C ± 3°CUp to 2 years0, 3, 6, 9, 12, 18, 24 months
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months[4]
54°C2 weeksInitial and final time points[8]

Experimental Protocols

Protocol 1: Long-Term Stability Study of this compound

  • Sample Preparation: Prepare at least three batches of this compound samples at the desired concentration in the final formulation buffer.[6] Aliquot samples into appropriate long-term storage vials.

  • Storage: Place the samples in a stability chamber set to the desired long-term storage condition (e.g., 25°C/60% RH).

  • Testing: At each specified time point (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a set of samples for analysis.

  • Analysis: Analyze the samples for key stability-indicating parameters such as appearance, pH, concentration (e.g., by HPLC), and purity (to detect degradation products).

  • Data Evaluation: Evaluate the data to determine the shelf-life of this compound under the tested storage conditions.

Protocol 2: Accelerated Stability Study of this compound

  • Sample Preparation: As described in the long-term stability study protocol, prepare at least three batches of this compound samples.[6]

  • Storage: Place the samples in a stability chamber set to accelerated conditions (e.g., 40°C/75% RH).

  • Testing: At each specified time point (e.g., 0, 3, and 6 months), remove a set of samples for analysis.

  • Analysis: Perform the same analytical tests as in the long-term stability study.

  • Data Evaluation: The data from accelerated studies can be used to predict the long-term stability of this compound and to compare different formulations.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_testing Stability Testing cluster_analysis Data Analysis prep1 Prepare 3+ Batches of this compound prep2 Aliquot into Cryovials prep1->prep2 storage_lt Long-Term (-80°C or -20°C) prep2->storage_lt storage_acc Accelerated (e.g., 40°C/75% RH) prep2->storage_acc testing_lt Test at 0, 3, 6, 12, 24 months storage_lt->testing_lt testing_acc Test at 0, 3, 6 months storage_acc->testing_acc analysis Assess Purity, Concentration, Degradation testing_lt->analysis testing_acc->analysis report Determine Shelf-Life analysis->report

Experimental workflow for this compound stability testing.

troubleshooting_guide cluster_decrease Decreased Concentration cluster_peaks Unexpected Peaks in Analysis start Issue with Stored This compound Sample q_temp Is storage temp consistent? start->q_temp q_degrad Could they be degradation products? start->q_degrad s_temp Monitor temp continuously. Calibrate freezer. q_temp->s_temp No q_thaw Multiple freeze- thaw cycles? q_temp->q_thaw Yes s_thaw Aliquot into single-use tubes. q_thaw->s_thaw Yes s_degrad Perform forced degradation studies to identify. q_degrad->s_degrad Yes q_contam Is contamination possible? q_degrad->q_contam No s_contam Review handling procedures. Use sterile techniques. q_contam->s_contam Yes

Troubleshooting common this compound storage issues.

References

Technical Support Center: Spectroscopic Analysis of Crovatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the spectroscopic analysis of Crovatin.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength (λmax) for measuring this compound concentration and why is it important?

A1: The optimal wavelength for quantifying this compound is at its maximum absorbance (λmax), which is 275 nm . Measuring at this wavelength provides the highest sensitivity and minimizes the impact of minor fluctuations in the measurement wavelength. It also reduces interference from other substances that may absorb at different wavelengths.

Q2: My absorbance readings for this compound are inconsistent. What are the common causes?

A2: Inconsistent absorbance readings can stem from several factors. Here are the most common causes and their solutions:

  • Instrument Warm-up: Ensure the spectrophotometer's lamp has been allowed to warm up for at least 30 minutes before taking measurements. This stabilizes the light source and reduces drift.

  • Cuvette Handling: Always handle cuvettes by their frosted sides to avoid fingerprints on the optical surfaces. Use a lint-free cloth to clean the cuvette before placing it in the sample holder. Ensure the cuvette is oriented in the same direction for all measurements.

  • Sample Preparation: Inaccuracies in pipetting, incomplete dissolution of this compound, or the presence of air bubbles can all lead to inconsistent readings. Ensure your sample is fully dissolved and visually inspect the cuvette for bubbles before each measurement.

Q3: I am observing a high background signal in my this compound samples. How can I correct for this?

A3: A high background signal is often due to absorbance from the solvent or other components in the sample matrix.[1] To correct for this, always use a proper "blank" solution. The blank should contain everything that your sample solution contains, except for this compound (e.g., the same solvent and any excipients). Before measuring your samples, zero the spectrophotometer using this blank. This will subtract the background absorbance. For more complex backgrounds, baseline correction techniques or derivative spectroscopy may be necessary.[1][2]

Q4: Which solvents are recommended for this compound analysis, and which should be avoided?

A4: The choice of solvent is critical as some solvents absorb UV light in the same region as this compound.[3] Acetonitrile and water are the recommended solvents for this compound analysis. Avoid using solvents with high UV cutoff wavelengths, such as acetone or toluene, as they will interfere with the measurement.[4][5][6]

SolventUV Cutoff (nm)[4][7]Compatibility with this compound
Acetonitrile190Excellent
Water190Excellent
Methanol205Good
Ethanol210Good
Dichloromethane233Poor
Chloroform245Poor
Acetone330Avoid

Q5: A known impurity, this compound-P, is present in my sample. How does it interfere, and how can I mitigate this?

A5: this compound-P has an absorbance spectrum that partially overlaps with this compound, which can lead to an overestimation of the this compound concentration.[8] This is a common issue in multicomponent analysis.[8] To address this, a method called derivative spectroscopy can be used.[9][10][11] This technique can resolve overlapping peaks by calculating the derivative of the absorbance spectrum, allowing for the quantification of this compound even in the presence of this compound-P.[9][10][11]

CompoundMolar Absorptivity at 275 nm (L mol⁻¹ cm⁻¹)Molar Absorptivity at 295 nm (L mol⁻¹ cm⁻¹)
This compound12,5004,200
This compound-P3,1008,900

Troubleshooting Guides

Guide 1: Resolving Spectral Interference from Pharmaceutical Excipients

Pharmaceutical formulations often contain excipients that can interfere with the UV-Vis analysis of the active pharmaceutical ingredient (API).[12][13] This guide provides a workflow for identifying and mitigating such interference.

G cluster_0 Troubleshooting Workflow for Excipient Interference A High or Unstable Absorbance Reading B Prepare Individual Excipient Solutions A->B C Scan Excipient Spectra (200-400 nm) B->C D Identify Interfering Excipient(s) C->D E Does Excipient Absorb at λmax (275 nm)? D->E F Use Derivative Spectroscopy to Resolve Overlap E->F Yes H No Significant Absorbance at λmax E->H No K Re-measure Absorbance F->K G Select an Alternative Non-Interfering Wavelength G->K I Check for Light Scattering (Turbidity) H->I J Filter Sample (0.22 µm) to Remove Particulates I->J Turbidity Present J->K

Caption: Workflow for troubleshooting interference from excipients.

Guide 2: Validating Linearity and Range for the this compound Assay

To ensure your this compound assay is accurate and reliable, you must validate its linearity and define its working range.[14][15] This involves creating a calibration curve and assessing its performance.

ParameterAcceptance CriterionPurpose
Correlation Coefficient (R²) ≥ 0.999Demonstrates the linearity of the relationship between concentration and absorbance.[16]
y-intercept Close to zeroIndicates minimal background signal at zero concentration.
Limit of Detection (LOD) Calculated as 3.3 * (SD of intercept / slope)The lowest concentration of this compound that can be reliably detected.[16][17]
Limit of Quantification (LOQ) Calculated as 10 * (SD of intercept / slope)The lowest concentration of this compound that can be accurately and precisely quantified.[16][17]

Experimental Protocols

Protocol 1: Baseline Correction Procedure
  • Prepare Blank Solution: Prepare a solution containing the exact same solvent and excipients as your this compound samples, but without this compound.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Set Wavelength Range: Set the instrument to scan over the desired wavelength range (e.g., 200-400 nm).

  • Zero with Blank: Fill a clean cuvette with the blank solution, place it in the sample holder, and perform a baseline correction or "zero" operation.

  • Measure Sample: Replace the blank with your this compound sample and acquire the absorbance spectrum. The resulting spectrum will have the background absorbance subtracted.

Protocol 2: First-Derivative Spectroscopy for Resolving Overlapping Peaks
  • Acquire Spectra: Obtain the full absorbance spectra (200-400 nm) for a pure this compound standard, a pure this compound-P standard, and your mixed sample.

  • Calculate First Derivative: Use the spectrophotometer's software to calculate the first derivative (dA/dλ) of each spectrum.

  • Identify Zero-Crossing Point: On the first-derivative spectrum of this compound-P, find the wavelength where the derivative value is zero (the "zero-crossing point"). At this wavelength, this compound-P's contribution to the derivative signal is nil, but this compound's is not.

  • Create Calibration Curve: Prepare a series of this compound standards of known concentrations. Measure the first-derivative value for each standard at the zero-crossing wavelength of this compound-P. Plot these derivative values against the this compound concentration to create a new calibration curve.

  • Quantify this compound in Sample: Measure the first-derivative value of your mixed sample at the same zero-crossing wavelength and use the calibration curve to determine the concentration of this compound.

G cluster_0 Decision Logic for Spectral Overlap Correction A Spectral Overlap Detected B Are Pure Standards of Interferents Available? A->B C Are Spectral Differences Significant? B->C Yes E Consider Alternative Method (e.g., HPLC) B->E No D Use Derivative Spectroscopy C->D Yes (e.g., different peak shapes) F Use Multi-component Analysis / Classical Least Squares C->F No (e.g., similar peak shapes)

Caption: Decision tree for selecting a spectral overlap correction method.

References

Technical Support Center: Method Refinement for Sensitive Detection of Crovatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their methods for the sensitive detection of Crovatin. The following information is based on a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) protocol.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for my capture and detection antibodies?

A1: For initial experiments, we recommend a checkerboard titration to determine the optimal concentrations.[1][2] This involves testing a range of concentrations for both the capture and detection antibodies to find the combination that yields the highest signal-to-noise ratio.[3] A typical starting range for a capture antibody is 1-10 µg/mL, and for a detection antibody, it is 0.5-5 µg/mL.

Q2: Which type of ELISA is most suitable for sensitive this compound detection?

A2: A sandwich ELISA is generally recommended for sensitive and specific detection of antigens like this compound.[4] This format uses two antibodies that bind to different epitopes on the this compound molecule, which increases specificity and sensitivity compared to direct or indirect ELISAs.

Q3: How can I improve the sensitivity of my this compound assay?

A3: To enhance assay sensitivity, consider the following:

  • Increase incubation times: Incubating the sample with the capture antibody or the detection antibody overnight at 4°C can increase signal.[5]

  • Use a signal amplification system: Systems like biotin-streptavidin-HRP can amplify the signal.[6]

  • Optimize buffer composition: Ensure your coating, blocking, and wash buffers are optimized for your specific antibodies and sample matrix.[3][6]

Q4: What are the critical storage conditions for the this compound detection kit reagents?

A4: Most ELISA kit components, including antibodies and standards, should be stored at 2-8°C.[7] Always refer to the manufacturer's instructions for specific storage requirements and expiration dates. Do not use reagents that are past their expiration date.[7]

Troubleshooting Guide

Problem 1: Weak or No Signal

If you are experiencing a weak or no signal in your this compound ELISA, consult the table below for potential causes and solutions.

Potential Cause Recommended Solution
Reagents added in the wrong order or prepared incorrectly. Double-check the protocol to ensure all steps were followed in the correct sequence and that all reagents were prepared according to the instructions.[7]
Antibody concentration is too low. Increase the concentration of the primary or secondary antibody. A checkerboard titration may be necessary to find the optimal concentration.[1]
Insufficient incubation time. Increase the incubation time for the antibodies. For example, try incubating overnight at 4°C.[5]
Reagents expired or stored improperly. Confirm the expiration dates on all reagents and ensure they have been stored at the recommended temperature.[7]
The analyte (this compound) concentration is below the detection limit. Concentrate the sample or use a more sensitive detection method if available.[8]
Inadequate washing. Overly aggressive washing can strip the antibody or antigen from the plate. Ensure the washing procedure is not too vigorous.[8]
Substrate not working. Ensure the substrate has been stored correctly and has not expired. The TMB substrate solution should be colorless before use.[4][9]
Problem 2: High Background

High background can obscure the specific signal from this compound. The following table outlines common causes and solutions for high background.

Potential Cause Recommended Solution
Insufficient washing. Increase the number of wash steps and the volume of wash buffer used. Soaking the wells with wash buffer for a short period can also help.[9][10][11][12]
Antibody concentration is too high. Reduce the concentration of the primary or secondary antibody.
Insufficient blocking. Increase the blocking time or the concentration of the blocking agent (e.g., from 1% to 2% BSA).[10][11] Consider trying a different blocking buffer.[6]
Non-specific binding of antibodies. Add a non-ionic detergent like Tween-20 (0.05%) to the wash and antibody dilution buffers.[10] Ensure the secondary antibody is not cross-reacting with other components in the sample.
Contamination of reagents or plate. Use fresh, sterile reagents and pipette tips.[12] Ensure the ELISA plate is clean. Cover the plate during incubations to prevent contamination.[4][7]
Overdevelopment of the reaction. Reduce the substrate incubation time or dilute the enzyme conjugate. Read the plate immediately after adding the stop solution.[4][11]
Incorrect temperature. Perform incubations at a consistent room temperature (18-25°C) and away from heat sources or direct sunlight.[9]
Problem 3: Poor Standard Curve

A reliable standard curve is essential for accurate quantification of this compound. If you are having issues with your standard curve, refer to the table below.

Potential Cause Recommended Solution
Improper preparation of standards. Double-check all calculations and pipetting techniques when preparing the standard dilutions.[7]
Degraded standard. Use a fresh aliquot of the standard. Avoid repeated freeze-thaw cycles.
Incorrect plate type. Ensure you are using a high-binding ELISA plate, not a tissue culture plate.[4][7]
Pipetting errors. Use calibrated pipettes and fresh tips for each standard. Ensure thorough mixing of solutions.
Incorrect curve fit. Use the appropriate curve-fitting model for your data (e.g., four-parameter logistic curve).[5]

Experimental Protocol: Sandwich ELISA for this compound Detection

This protocol provides a general workflow for a sandwich ELISA. Optimization of incubation times, concentrations, and buffer compositions may be required.

  • Coating:

    • Dilute the capture antibody to the optimized concentration in coating buffer (e.g., 1X PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.

    • Cover the plate and incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., 1X PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the this compound standard in blocking buffer.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Cover the plate and incubate for 2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to the optimized concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Cover the plate and incubate for 1-2 hours at room temperature.

  • Washing:

    • Repeat the washing step as described in step 2.

  • Enzyme Conjugate Incubation:

    • Dilute Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well.

    • Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing:

    • Repeat the washing step as described in step 2, but increase the number of washes to five.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Visualizations

Sandwich_ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_sample 3. Sample Incubation cluster_detection 4. Detection A Capture Antibody B Microplate Well A->B Incubate D Coated Well C Blocking Buffer C->D Incubate F Blocked Well E This compound Sample E->F Incubate H Well with this compound G Detection Antibody G->H Incubate I Enzyme Conjugate H->I Add J Substrate I->J Catalyzes K Colored Product J->K

Caption: Workflow of a Sandwich ELISA for this compound detection.

Troubleshooting_Logic cluster_NoSignal Weak/No Signal Solutions cluster_HighBg High Background Solutions cluster_PoorCurve Poor Curve Solutions Start Assay Problem NoSignal Weak/No Signal Start->NoSignal HighBg High Background Start->HighBg PoorCurve Poor Standard Curve Start->PoorCurve NS1 Check Reagent Prep NoSignal->NS1 NS2 Increase Ab Conc. NoSignal->NS2 NS3 Increase Incubation NoSignal->NS3 HB1 Improve Washing HighBg->HB1 HB2 Decrease Ab Conc. HighBg->HB2 HB3 Optimize Blocking HighBg->HB3 PC1 Verify Standard Prep PoorCurve->PC1 PC2 Check Pipetting PoorCurve->PC2 PC3 Use Correct Curve Fit PoorCurve->PC3

Caption: Troubleshooting logic for common this compound ELISA issues.

References

Addressing low bioactivity of Crovatin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the bioactivity of Crovatin in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported biological activity?

This compound is a natural product isolated from the stem bark of Croton oblongifolius.[1] It is a clerodane diterpene that has been reported to exhibit anti-tumor effects.[1] Researchers are currently investigating its potential as a novel anti-cancer agent.

Q2: I am observing lower than expected or no bioactivity of this compound in my cell-based assay. What are the common causes?

Low bioactivity of a small molecule like this compound in cell-based assays can stem from several factors:

  • Poor Solubility: this compound has limited solubility in aqueous solutions, which can lead to precipitation in cell culture media and a lower effective concentration.

  • Compound Instability: The compound may be unstable in the assay conditions (e.g., pH, temperature, light exposure), leading to degradation over the course of the experiment.

  • Cellular Permeability: this compound may have poor permeability across the cell membrane, preventing it from reaching its intracellular target.

  • Metabolic Inactivation: Cells may rapidly metabolize this compound into an inactive form.

  • Incorrect Assay Endpoint: The chosen assay may not be suitable for detecting the specific biological effects of this compound.

  • Sub-optimal Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular response to a compound.

Q3: How can I improve the solubility of this compound in my cell culture medium?

Several strategies can be employed to improve the solubility of this compound:

  • Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the buffer can sometimes improve solubility. However, it is crucial to ensure the chosen pH is compatible with your cell line and assay.

  • Formulation with Excipients: For more advanced studies, formulation of this compound with solubilizing agents like cyclodextrins could be considered, though this requires specialized formulation expertise.

Troubleshooting Guides

Issue 1: No or Low Potency (High IC50/EC50 Value)

If you are observing a higher than expected IC50 or EC50 value for this compound in your cell proliferation or cytotoxicity assay, consider the following troubleshooting steps:

Troubleshooting Workflow

G A Low Bioactivity Observed B Verify Compound Integrity and Concentration A->B Step 1 C Assess Solubility in Assay Medium B->C Step 2 D Optimize Assay Conditions C->D Step 3 E Investigate Cellular Uptake D->E Step 4 F Evaluate Compound Stability E->F Step 5 G Consider Alternative Assay Endpoints F->G Step 6 H Consult Literature for Expected Potency G->H Step 7

Caption: Troubleshooting workflow for low bioactivity of this compound.

Detailed Steps:

StepActionRationale
1Verify Compound Integrity and Concentration Ensure the purity and concentration of your this compound stock solution. If possible, verify the identity and purity by analytical methods such as LC-MS or NMR. An inaccurate stock concentration will lead to incorrect final concentrations in your assay.
2Assess Solubility in Assay Medium Prepare serial dilutions of your this compound stock solution in the final assay medium. Incubate at 37°C for a few hours and visually inspect for any precipitation. You can also centrifuge the samples and measure the concentration of the supernatant by UV-Vis spectroscopy or HPLC to determine the soluble concentration.
3Optimize Assay Conditions Systematically vary key assay parameters such as cell seeding density, treatment duration, and serum concentration. Higher cell densities or longer incubation times may be required to observe an effect. Serum proteins can sometimes bind to small molecules, reducing their effective concentration.
4Investigate Cellular Uptake If you have access to analytical techniques like LC-MS/MS, you can measure the intracellular concentration of this compound after treating the cells. This will confirm if the compound is entering the cells.
5Evaluate Compound Stability Incubate this compound in your cell culture medium at 37°C for the duration of your experiment. At various time points, analyze the medium by HPLC or LC-MS to check for compound degradation.
6Consider Alternative Assay Endpoints If you are using a metabolic-based viability assay (e.g., MTT, MTS), consider a different endpoint such as a direct cell count, a membrane integrity assay (e.g., LDH release), or a caspase activity assay if apoptosis is the expected mechanism.
7Consult Literature If available, compare your results with published data on this compound or similar clerodane diterpenes to ensure your expectations for potency are realistic.
Issue 2: High Variability Between Replicates

High variability can mask the true biological effect of this compound. The following steps can help improve the reproducibility of your assay.

Troubleshooting Workflow

G A High Replicate Variability B Check Pipetting Accuracy and Technique A->B Step 1 C Ensure Homogeneous Cell Seeding B->C Step 2 D Verify Uniform Compound Distribution C->D Step 3 E Control for Edge Effects in Plates D->E Step 4 F Monitor Cell Health and Passage Number E->F Step 5 G Increase Number of Replicates F->G Step 6

Caption: Troubleshooting workflow for high replicate variability.

Detailed Steps:

StepActionRationale
1Check Pipetting Accuracy and Technique Use calibrated pipettes and ensure proper pipetting technique to minimize errors in dispensing cells and compound solutions.
2Ensure Homogeneous Cell Seeding Make sure your cell suspension is homogeneous before seeding into plates. Inconsistent cell numbers per well is a major source of variability.
3Verify Uniform Compound Distribution After adding this compound to the wells, mix gently by swirling the plate to ensure uniform distribution of the compound in the medium.
4Control for Edge Effects The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To minimize this, you can avoid using the outer wells or fill them with sterile PBS or medium.
5Monitor Cell Health and Passage Number Use cells at a consistent and low passage number. High passage number cells can exhibit altered growth rates and drug sensitivity. Regularly check for signs of contamination.
6Increase Number of Replicates Increasing the number of technical and biological replicates can help to improve the statistical power of your experiment and identify outlier data points.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Weigh out a precise amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in your cell culture medium. To minimize precipitation, perform a two-step dilution: first, dilute the DMSO stock into a small volume of medium, mix well, and then add this to the final volume of medium in your assay plate.

Protocol 2: Cell Viability Assay using a Resazurin-based Reagent
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well clear-bottom black plates

    • This compound stock solution

    • Resazurin-based cell viability reagent

    • Plate reader capable of measuring fluorescence

  • Procedure:

    • Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete medium from your stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (typically around 560 nm excitation and 590 nm emission).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Hypothetical Signaling Pathway for this compound's Anti-Tumor Activity

Based on common mechanisms of anti-tumor agents, a plausible, though hypothetical, mechanism for this compound could be the induction of apoptosis through the intrinsic pathway.

G cluster_cell Cancer Cell This compound This compound Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Strategies to reduce Crovatin sample loss during preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crovatin, a novel peptide therapeutic. This resource provides researchers, scientists, and drug development professionals with detailed guidance to minimize sample loss during experimental preparation. Due to its hydrophobic and cationic nature, this compound is prone to non-specific binding and degradation, making careful handling essential for accurate and reproducible results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound sample preparation in a question-and-answer format.

Q1: My final this compound concentration is significantly lower than expected after transferring the sample between tubes. What is happening?

A: This issue is likely due to the non-specific binding (NSB) or adsorption of this compound to labware surfaces. Peptides, especially those with hydrophobic properties like this compound, tend to adhere to standard plastics and glass.[1] With each transfer step, a portion of the sample is lost to the surface of the pipette tip and the tube wall.[2][3]

Solution:

  • Use Low-Binding Labware: Switch to microcentrifuge tubes and pipette tips specifically manufactured to have low protein and peptide binding properties.[4][5][6][7] These are often made from modified polypropylene that reduces hydrophobic interactions.

  • Minimize Transfer Steps: Simplify your workflow to reduce the number of times the sample is transferred.[2][8] Whenever possible, perform multiple reaction steps in a single tube.[9]

  • Pre-condition Surfaces: As an alternative, you can pre-condition standard tubes by washing them with a blocking agent like bovine serum albumin (BSA), but this can interfere with downstream analyses and is often less reproducible.[1]

Q2: I'm observing high variability between my sample replicates. Could sample loss be the cause?

A: Yes, inconsistent sample loss is a primary cause of high variability. When peptides adsorb to surfaces, the amount lost can vary between tubes, leading to poor reproducibility. This is particularly problematic when working with low concentrations of this compound.[3]

Solution:

  • Implement a Low-Loss Protocol: Adopt a standardized protocol that incorporates low-binding labware and optimized buffers for all replicates (See Experimental Protocols section below).

  • Buffer Optimization: Ensure your buffer composition is optimal for this compound. Adding a small percentage of organic solvent (e.g., acetonitrile) or using specific acidic additives can help reduce hydrophobic interactions with container surfaces.[1]

  • Avoid Vigorous Agitation: Excessive vortexing can increase the contact of the peptide with the tube surface and the air-liquid interface, potentially leading to aggregation and loss.[3] Use gentle mixing or brief centrifugation to resuspend pellets.

Q3: After filtering my sample to remove particulates, this compound recovery is very poor. Why?

A: this compound is likely adsorbing to the filter membrane.[10] Many standard filter materials (e.g., nitrocellulose) have a high affinity for peptides and proteins.

Solution:

  • Select the Right Filter: Use filters with low protein-binding membranes, such as Polyvinylidene difluoride (PVDF) or Polyethersulfone (PES). Always check the manufacturer's specifications for protein recovery rates.[10]

  • Consider Centrifugation: If the goal is simply to remove particulates, consider using centrifugation as an alternative to filtration. A high-speed spin in a microcentrifuge can pellet debris without exposing the sample to a filter surface.

Q4: My this compound appears to be degrading over the course of my experiment, as shown by mass spectrometry. How can I prevent this?

A: Peptide degradation is often caused by endogenous proteases released during cell lysis or by repeated freeze-thaw cycles.[8][11]

Solution:

  • Add Protease Inhibitors: Immediately after cell lysis or sample extraction, add a broad-spectrum protease inhibitor cocktail to your buffer.[8][10]

  • Maintain a Cold Chain: Keep samples on ice at all times during preparation to reduce enzymatic activity.[11]

  • Avoid Freeze-Thaw Cycles: Aliquot your this compound samples into single-use volumes before freezing. Store them at -80°C for long-term stability and thaw an aliquot only once before use.[2][12]

Frequently Asked Questions (FAQs)

What is the best way to store this compound samples? For long-term storage, lyophilized (freeze-dried) this compound should be stored at -20°C or -80°C, protected from light.[12] For solubilized this compound, aliquot into single-use, low-binding tubes and store at -80°C.[13] Avoid repeated freeze-thaw cycles.[2]

Which type of labware is recommended for handling this compound? Use polypropylene tubes and pipette tips that are certified as "low protein binding" or "low retention".[7][14] These products have specialized surfaces that minimize the hydrophobic and ionic interactions that cause peptides to stick. Avoid using standard polystyrene plates or glass vials, as they are known to cause significant peptide loss.[15]

How can I improve this compound solubility to prevent precipitation-related loss? this compound's hydrophobic nature can lead to aggregation and precipitation, especially at high concentrations.[13] To improve solubility, consider these strategies:

  • pH Adjustment: Adjust the buffer pH to be at least one unit away from this compound's isoelectric point (pI).[13]

  • Use of Modifiers: Add solubility-enhancing modifiers to your buffer. Depending on downstream compatibility, options include low concentrations of organic solvents (e.g., <25% acetonitrile) or non-ionic detergents (e.g., Tween-20).[1][13]

Experimental Protocols
Protocol 1: Standard this compound Sample Preparation

This protocol outlines a basic procedure but is susceptible to significant sample loss.

  • Reconstitution: Reconstitute 1 mg of lyophilized this compound in 1 mL of 50 mM phosphate buffer (pH 7.4) in a standard 1.5 mL polypropylene microcentrifuge tube.

  • Mixing: Vortex the tube for 30 seconds to dissolve the peptide.

  • Particulate Removal: Filter the solution through a 0.22 µm syringe filter into a new standard microcentrifuge tube.

  • Dilution: Perform serial dilutions using standard pipette tips and tubes to reach the desired final concentration.

  • Storage: Store the final sample at 4°C for short-term use.

Protocol 2: Optimized Low-Loss this compound Sample Preparation

This protocol incorporates best practices to maximize sample recovery.

  • Reconstitution: Reconstitute 1 mg of lyophilized this compound in 1 mL of an optimized buffer (e.g., 50 mM ammonium bicarbonate with 10% acetonitrile, pH 8.0) in a 1.5 mL low-binding microcentrifuge tube.

  • Mixing: Mix by gentle pipetting with a low-retention pipette tip. If needed, pulse vortex for 3-5 seconds.

  • Particulate Removal: Centrifuge the tube at 14,000 x g for 5 minutes at 4°C to pellet any insoluble material.

  • Transfer & Dilution: Carefully transfer the supernatant to a new, pre-chilled low-binding tube using a low-retention pipette tip. Perform any dilutions in low-binding tubes.

  • Storage: Aliquot the final sample into single-use, low-binding tubes and store immediately at -80°C.

Data Presentation

The table below summarizes the expected performance differences between the Standard and Low-Loss protocols when preparing a 10 µg/mL this compound solution.

MetricStandard ProtocolLow-Loss ProtocolJustification
Average Recovery 65%>95%The Low-Loss protocol minimizes adsorption to surfaces and prevents degradation, leading to higher yield.[7][8]
Variability (CV%) 18%<3%Consistent handling and use of low-binding materials reduce random sample loss, improving reproducibility.
Purity (Post-Prep) 90%>98%Avoiding filters and adding protease inhibitors in the Low-Loss protocol prevents contamination and degradation.[10]
Visualizations

Below are diagrams illustrating key workflows and concepts for minimizing this compound sample loss.

G cluster_workflow Standard this compound Preparation Workflow cluster_loss Points of Sample Loss start Start: Lyophilized this compound reconstitute 1. Reconstitute in Standard Tube start->reconstitute vortex 2. Vortex Mix reconstitute->vortex reconstitute->loss1 filter 3. Syringe Filtration vortex->filter vortex->loss2 transfer 4. Transfer & Dilute filter->transfer filter->loss3 end Final Sample transfer->end transfer->loss4

Caption: Workflow highlighting key steps where this compound sample loss occurs.

G cluster_causes cluster_solutions main Causes of This compound Loss adsorption Surface Adsorption (Non-Specific Binding) main->adsorption degradation Enzymatic Degradation main->degradation precipitation Aggregation & Precipitation main->precipitation sol_adsorption1 Use Low-Binding Plastics adsorption->sol_adsorption1 sol_adsorption2 Minimize Transfers adsorption->sol_adsorption2 sol_degradation1 Add Protease Inhibitors degradation->sol_degradation1 sol_degradation2 Keep Samples Cold degradation->sol_degradation2 sol_precipitation1 Optimize Buffer pH & Ionic Strength precipitation->sol_precipitation1 sol_precipitation2 Add Solubilizing Agents precipitation->sol_precipitation2

Caption: Logical diagram of this compound loss causes and their respective solutions.

References

Preventing Crovatin precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Crovatin Technical Support Center

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter with this compound precipitation during experimental procedures.

Question: My lyophilized this compound powder precipitated immediately after I added my aqueous buffer. What happened?

Answer:

Immediate precipitation upon reconstitution is typically caused by exceeding this compound's solubility limit in the chosen solvent or using an incorrect reconstitution technique.[1] this compound has low solubility in neutral aqueous buffers.

Recommended Solutions:

  • Use the correct primary solvent: Lyophilized this compound should first be reconstituted in an organic solvent like 100% DMSO to create a high-concentration stock solution before further dilution in aqueous buffers.

  • Ensure the powder is fully dissolved: Before any dilution, make sure the this compound is completely dissolved in the primary organic solvent. Gentle vortexing and warming to 37°C can assist with this process.[1]

  • Proper technique: When reconstituting, add the solvent slowly down the side of the vial to avoid disturbing the lyophilized powder, then swirl gently to dissolve.[2][3]

Question: I observed a precipitate forming in my this compound solution after storing it at 4°C. How can this be prevented?

Answer:

Precipitation during cold storage is often due to temperature-dependent solubility.[4] Many compounds are less soluble at lower temperatures.[5]

Recommended Solutions:

  • Aliquot and store appropriately: Prepare single-use aliquots of your high-concentration DMSO stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[6]

  • Equilibrate before use: Before diluting into your aqueous buffer, allow the stock solution aliquot to warm completely to room temperature.[3]

  • Prepare fresh working solutions: For best results, prepare aqueous working solutions of this compound fresh for each experiment and avoid storing them at 4°C for extended periods.

Question: this compound precipitated when I diluted my DMSO stock into my cell culture medium. Why did this occur and how can I fix it?

Answer:

This is a common issue known as solvent-shifting precipitation. The aqueous environment of the cell culture medium is a poor solvent for this compound, and a rapid change from DMSO to the medium can cause the compound to crash out of solution.[7] Additionally, components in the media, such as salts and proteins, can interact with the compound, and the pH of the media in a CO2 incubator can also affect solubility.[1][4]

Recommended Solutions:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in the media to a level below its solubility limit.[1]

  • Pre-warm the medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution, as temperature can influence solubility.[7]

  • Add stock to medium slowly: Add the DMSO stock solution dropwise into the pre-warmed medium while gently swirling or vortexing.[7] This helps to disperse the compound more effectively.

  • Limit final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation.[7]

Question: My this compound solution looks cloudy after a freeze-thaw cycle. Can I still use it?

Answer:

Cloudiness or turbidity indicates the formation of fine particulates or aggregates.[4] Repeated freeze-thaw cycles can promote protein denaturation and precipitation. It is not recommended to use a cloudy solution, as the effective concentration is unknown and the aggregates could cause non-specific effects in your experiment.

Recommended Solutions:

  • Prevention: The best solution is prevention. Aliquoting your stock solution into single-use volumes prevents the need for multiple freeze-thaw cycles.[6]

  • Microscopy check: If you observe cloudiness, you can examine a sample under a microscope to distinguish between chemical precipitate and potential microbial contamination.[1] If contamination is suspected, the solution must be discarded.[8]

  • Prepare fresh solutions: If precipitation is confirmed, discard the solution and prepare a fresh one from a new stock aliquot.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating initial this compound stock solutions?

A1: Due to its hydrophobic nature, this compound should be dissolved in an organic solvent. 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

Q2: How does pH affect the solubility of this compound?

A2: this compound's solubility is pH-dependent. It contains a basic functional group, meaning its solubility increases in acidic conditions (lower pH).[9][10] In neutral or basic aqueous solutions, this compound is less soluble and more prone to precipitation. For this reason, using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) for your working solutions can improve stability.

Q3: Are there any excipients or co-solvents that can improve this compound's stability in aqueous solutions?

A3: Yes, certain additives can enhance solubility and prevent precipitation.

  • Co-solvents: Small amounts of co-solvents like polyethylene glycol (PEG) can sometimes improve solubility, but their compatibility with your specific experimental system must be validated.[7]

  • Precipitation Inhibitors: Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) can act as precipitation inhibitors by stabilizing the compound in a supersaturated state.[11]

  • Cyclodextrins: These can be used to form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[12]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Concentration (mM) Temperature (°C) Observations
100% DMSO 100 25 Clear Solution
100% Ethanol 25 25 Clear Solution
PBS (pH 7.4) <0.1 25 Precipitate Forms

| Deionized Water | <0.05 | 25 | Precipitate Forms |

Table 2: Effect of pH on this compound Solubility in 50 mM Acetate Buffer

pH Max Solubility (µM) Temperature (°C) Incubation Time
5.5 50 37 2 hours
6.0 25 37 2 hours
6.5 10 37 2 hours
7.0 <1 37 2 hours

| 7.4 | <1 | 37 | 2 hours |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound for Stock Solution

Objective: To prepare a 50 mM stock solution of this compound in 100% DMSO.

Materials:

  • Vial of lyophilized this compound (e.g., 5 mg)

  • High-purity, anhydrous DMSO

  • Sterile micropipette and tips

  • Vortex mixer

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.[3]

  • Briefly centrifuge the vial to ensure all powder is collected at the bottom.

  • Calculate the required volume of DMSO. For a 5 mg vial of this compound (Molar Mass: 450 g/mol ), to make a 50 mM solution, you will need: (5 mg / 450,000 mg/mol) / 0.050 mol/L = 0.000222 L = 222 µL

  • Carefully add 222 µL of 100% DMSO to the vial.[2]

  • Gently swirl the vial to dissolve the powder. If necessary, vortex gently for 10-15 seconds and warm the vial at 37°C for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Preparation of an Aqueous this compound Working Solution

Objective: To prepare a 10 µM working solution of this compound in an appropriate aqueous buffer (e.g., 50 mM Acetate Buffer, pH 6.0).

Materials:

  • 50 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., 50 mM Acetate Buffer, pH 6.0), pre-warmed to 37°C

  • Sterile micropipettes and tips

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the 50 mM this compound stock solution and allow it to reach room temperature.

  • Pre-warm the aqueous buffer to 37°C.[1]

  • Perform serial dilutions. Direct dilution from 50 mM to 10 µM is a 5000-fold dilution, which can cause precipitation. A two-step dilution is recommended:

    • Intermediate Dilution: Add 2 µL of the 50 mM stock to 98 µL of pre-warmed buffer. This creates a 1 mM solution in a buffer containing 2% DMSO. Vortex gently.

    • Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed buffer. This results in a final 10 µM working solution with a DMSO concentration of 0.02%.

  • Vortex the final working solution gently.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of this compound.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_step At which step did it occur? start->check_step reconstitution During Reconstitution of Lyophilized Powder check_step->reconstitution Reconstitution storage During Storage (e.g., at 4°C) check_step->storage Storage dilution During Dilution into Aqueous/Cell Media check_step->dilution Dilution cause1 Cause: - Wrong primary solvent - Exceeded solubility limit reconstitution->cause1 cause2 Cause: - Temperature-dependent solubility - Freeze-thaw cycles storage->cause2 cause3 Cause: - Solvent-shifting - Media components/pH - Concentration too high dilution->cause3 solution1 Solution: 1. Reconstitute in 100% DMSO first. 2. Ensure full dissolution before diluting. cause1->solution1 solution2 Solution: 1. Aliquot DMSO stock. 2. Store at -20°C / -80°C. 3. Prepare aqueous solutions fresh. cause2->solution2 solution3 Solution: 1. Pre-warm media to 37°C. 2. Add stock slowly while mixing. 3. Lower final concentration. cause3->solution3

Caption: Troubleshooting workflow for identifying and solving this compound precipitation issues.

SolutionPrepWorkflow start Start: Lyophilized this compound step1 1. Reconstitute in 100% DMSO to create high-concentration stock (e.g., 50 mM) start->step1 step2 2. Aliquot stock solution into single-use tubes step1->step2 step3 3. Store aliquots at -20°C or -80°C step2->step3 step4 4. Thaw one aliquot and warm to room temp step3->step4 For each experiment step5 5. Prepare working solution by serial dilution into pre-warmed (37°C) aqueous buffer step4->step5 end Final working solution (Use Immediately) step5->end

References

Troubleshooting guide for Crovatin synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Crovatin Synthesis

This guide provides troubleshooting and frequently asked questions for the synthesis of this compound, a complex pharmaceutical intermediate. The synthesis involves several key transformations, including a Wittig reaction to form a critical alkene intermediate, followed by deprotection and hydrolysis steps. This guide will address common issues that may arise during this synthetic sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Low Yield in the Wittig Reaction Step

  • Question: We are experiencing low yields (below 50%) in the Wittig reaction to form the this compound backbone. What are the potential causes and solutions?

  • Answer: Low yields in the Wittig reaction for this compound synthesis can stem from several factors. The most common issues are related to the ylide formation and the reaction conditions.

    • Inefficient Ylide Generation: The phosphonium salt may not be fully converted to the ylide. This can be due to an insufficiently strong base or the presence of moisture. Ensure that the reaction is conducted under strictly anhydrous conditions and that the chosen base is appropriate for the phosphonium salt. For instance, while potassium carbonate can be used, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may improve ylide formation.[1]

    • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. While some protocols suggest heating to 70-75°C, this can also lead to decomposition of the ylide or side reactions.[1] It is recommended to monitor the reaction progress closely by Thin Layer Chromatography (TLC) and optimize the temperature.

    • Impure Starting Materials: The purity of the aldehyde and the phosphonium salt is crucial. Impurities can interfere with the reaction. Ensure that both starting materials are of high purity before use.

2. Poor Stereoselectivity (E/Z Isomer Ratio) in the Wittig Reaction

  • Question: Our product mixture from the Wittig reaction contains a high proportion of the undesired Z-isomer. How can we improve the stereoselectivity to favor the E-isomer?

  • Answer: Achieving high E-selectivity is a common challenge in the Wittig reaction for syntheses like that of this compound. The choice of reagents and reaction conditions plays a critical role.

    • Ylide Stabilization: The nature of the ylide influences the stereochemical outcome. Stabilized ylides generally favor the formation of the E-isomer. If your synthesis allows, modifying the phosphonium salt to create a more stabilized ylide can improve the E/Z ratio.

    • Solvent and Base Selection: The solvent and base combination can affect the stereoselectivity. Non-polar, aprotic solvents often favor the formation of the E-isomer. Experimenting with different solvents and bases can help optimize the ratio. For instance, using DBU as the base has been shown to be effective.[1]

    • Alternative Olefination Reactions: If optimizing the Wittig reaction does not provide the desired selectivity, consider alternative methods like the Julia-Kocienski olefination. This reaction is known for its high (E)-stereoselectivity and can offer a better impurity profile.[2]

3. Difficulty in Removing Triphenylphosphine Oxide Byproduct

  • Question: We are struggling to remove the triphenylphosphine oxide byproduct from our crude product after the Wittig reaction. What are the best purification strategies?

  • Answer: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Wittig reaction.

    • Crystallization: If the desired product is a solid, crystallization is often the most effective method for removing triphenylphosphine oxide. Experiment with different solvent systems to find one in which your product is sparingly soluble at low temperatures while the byproduct remains in solution.

    • Column Chromatography: While less ideal for large-scale production, column chromatography is a reliable method for separating the product from triphenylphosphine oxide. A careful selection of the stationary and mobile phases is necessary for good separation.

    • Extraction: In some cases, differences in solubility and polarity can be exploited through liquid-liquid extraction.

4. Incomplete Deprotection of the Side Chain

  • Question: The deprotection of the silyl ether protecting group on the this compound side chain is incomplete. How can we drive the reaction to completion?

  • Answer: Incomplete deprotection can be due to several factors, including the choice of deprotection agent and reaction time.

    • Choice of Reagent: For tert-butyldimethylsilyl (TBS) ethers, fluoride sources like tetrabutylammonium fluoride (TBAF) are commonly used. If this is not effective, stronger acidic conditions, such as using methanesulfonic acid, can be employed.[3]

    • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC is crucial to determine the point of completion. Gently warming the reaction mixture may also help, but care must be taken to avoid side reactions.

Quantitative Data Summary

The following tables summarize typical yields and purity data for key steps in a this compound-like synthesis, modeled on Rosuvastatin production.

Reaction Step Parameter Value Reference
Wittig OlefinationYield>70%[4][5]
E:Z Isomer Ratio76:24[1]
Final ProductHPLC Purity99.9%[6]
Overall Yield32.2%[6]

Experimental Protocols

1. Wittig Reaction for this compound Intermediate Synthesis

This protocol is based on a typical procedure for the synthesis of a Rosuvastatin intermediate.[1]

  • Reagents:

    • Aldehyde precursor (1 equivalent)

    • Phosphonium salt (1 equivalent)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.3 equivalents)

    • Dimethyl sulfoxide (DMSO)

    • Toluene

    • Water

    • Isopropanol

  • Procedure:

    • To a 250 mL 4-necked round bottom flask, add the aldehyde precursor, phosphonium salt, and DBU at room temperature (25-35°C).

    • If conducting a liquid-assisted grinding reaction, ball-mill the mixture for 16 hours. Alternatively, for a solution-phase reaction, dissolve the reagents in DMSO.

    • For the solution-phase reaction, heat the mixture to 70-75°C and stir for 5-7 hours. Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture to 25-35°C.

    • Dilute the mixture with toluene and stir for 30 minutes.

    • Add water to the organic layer and stir for another 30 minutes.

    • Separate the organic layer and wash it twice with water.

    • Distill the organic layer under vacuum at 50-60°C to remove the solvent.

    • Add isopropanol to the residue and stir for 30 minutes.

    • Cool the mixture to 10°C to precipitate the product.

    • Filter the solid product and dry it in an oven at 55°C.

2. Deprotection and Hydrolysis to Final Product

This protocol outlines a general procedure for the final steps of the synthesis.[6]

  • Reagents:

    • Protected this compound intermediate (1 equivalent)

    • Acetonitrile

    • 1 M Hydrochloric acid solution

    • 1 M Sodium hydroxide solution

    • Ethyl acetate

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the protected this compound intermediate in acetonitrile in a reaction flask.

    • At 30-35°C, add 1 M hydrochloric acid solution dropwise. Maintain this temperature and monitor the reaction by TLC.

    • After the initial deprotection is complete, cool the reaction to room temperature and add another portion of 1 M hydrochloric acid solution. Maintain the temperature at 30-35°C and continue to monitor by TLC.

    • Once the reaction is complete, cool to room temperature and add 1 M sodium hydroxide solution dropwise to adjust the pH to 9-10.

    • Remove the acetonitrile by distillation under reduced pressure at 45°C.

    • Add water to the residue and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization.

Visualizations

Crovatin_Synthesis_Workflow Start Starting Materials (Aldehyde & Phosphonium Salt) Wittig Wittig Reaction Start->Wittig Base (e.g., DBU) Solvent (e.g., DMSO) Intermediate Protected this compound Intermediate Wittig->Intermediate Crude Product Deprotection Deprotection Intermediate->Deprotection Acid (e.g., HCl) Hydrolysis Hydrolysis Deprotection->Hydrolysis Base (e.g., NaOH) FinalProduct This compound (Final Product) Hydrolysis->FinalProduct Purification

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting_Decision_Tree Problem Low Yield in Wittig Reaction? Check_Base Is the base strong enough? (e.g., DBU) Problem->Check_Base Yes Failure Still Low Yield Problem->Failure No Check_Anhydrous Are conditions anhydrous? Check_Base->Check_Anhydrous Yes Solution1 Use stronger base Check_Base->Solution1 No Optimize_Temp Optimize Temperature Check_Anhydrous->Optimize_Temp Yes Solution2 Ensure dry reagents and solvent Check_Anhydrous->Solution2 No Solution3 Monitor by TLC and adjust temperature Optimize_Temp->Solution3 Success Yield Improved Solution1->Success Solution2->Success Solution3->Success

Caption: A decision tree for troubleshooting low yields in the Wittig reaction.

Side_Reactions Reactants Aldehyde + Ylide E_Isomer Desired E-Isomer (this compound Intermediate) Reactants->E_Isomer Desired Pathway Z_Isomer Undesired Z-Isomer Reactants->Z_Isomer Side Reaction Decomposition Ylide Decomposition Reactants->Decomposition Side Reaction (High Temperature)

Caption: Potential side reactions during the this compound synthesis Wittig step.

References

Technical Support Center: Enhancing Crovatin Purity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Crovatin, a novel recombinant therapeutic protein. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of isolated this compound during downstream processing.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the purification of this compound, which is known for its susceptibility to aggregation and contamination with host cell proteins (HCPs) and endotoxins.

1. Low this compound Yield After Affinity Chromatography (AC)

  • Question: My this compound yield is significantly lower than expected after the initial affinity chromatography step. What are the possible causes and solutions?

  • Answer: Low yield can stem from several factors.[1] A primary reason could be inefficient binding to the affinity resin. Ensure your lysis and binding buffers have the optimal pH and ionic strength for the interaction between this compound and the resin.[2] Consider adding protease inhibitors during cell lysis to prevent degradation of your target protein.[1] If the protein is precipitating in the column, try reducing the amount of sample loaded or decreasing the protein concentration.

2. High Levels of Host Cell Protein (HCP) Contamination

  • Question: Despite affinity purification, my this compound sample still contains a significant amount of host cell proteins (HCPs). How can I improve HCP removal?

  • Answer: HCPs are a common process-related impurity in recombinant protein production.[3][4] They can co-purify by binding non-specifically to the chromatography resin or by associating directly with the this compound molecule.[5] To mitigate this, you can optimize the wash steps during affinity chromatography.[6] Adding mild detergents or adjusting the salt concentration in the wash buffer can disrupt these non-specific interactions.[5] A secondary polishing step, such as ion exchange chromatography (IEX), is often necessary for effective HCP removal.[2][5]

3. Presence of this compound Aggregates (Dimers and High Molecular Weight Species)

  • Question: My purified this compound shows the presence of dimers and other high molecular weight (HMW) aggregates on an SDS-PAGE or size-exclusion chromatography (SEC) profile. What is the best strategy to remove them?

  • Answer: Protein aggregation can occur at various stages of the purification process and can impact the safety and efficacy of the final product.[7] While affinity chromatography is excellent for initial capture, it is often inefficient at removing aggregates.[7][8] The most effective method for separating monomers from aggregates is Size Exclusion Chromatography (SEC).[9] Other techniques like Ion Exchange (IEX) and Hydrophobic Interaction Chromatography (HIC) can also be optimized to remove aggregates by taking advantage of the different surface properties of the monomer versus the aggregate.[7][9]

4. Endotoxin Contamination in the Final Product

  • Question: How can I effectively remove endotoxins from my final this compound preparation?

  • Answer: Endotoxins, which are components of Gram-negative bacteria like E. coli, are critical impurities to remove from therapeutic proteins.[10] Anion exchange chromatography (AEX) is a highly effective method, as endotoxins are strongly negatively charged and will bind to the positively charged resin, while your target protein may flow through under the right buffer conditions.[10][11] Another common method is phase separation using detergents like Triton X-114, which has been shown to reduce endotoxin levels by over 99% with high protein recovery.[11][12]

Quantitative Data Summary

The following tables summarize typical results from a three-step purification process for this compound, illustrating the progressive enhancement of purity.

Table 1: this compound Purification Performance

Purification Step Total Protein (mg) This compound (mg) Step Yield (%) Purity (%)
Clarified Lysate 1500 150 100 10
Affinity Chromatography 140 133 88.7 95
Ion Exchange (IEX) 125 120 90.2 99.1

| Size Exclusion (SEC) | 110 | 108 | 90.0 | >99.9 |

Table 2: Impurity Clearance During this compound Purification

Purification Step Aggregates (%) Host Cell Proteins (ppm) Endotoxins (EU/mg)
Clarified Lysate 15 >1,000,000 >50,000
Affinity Chromatography 5.2 10,000 1,000
Ion Exchange (IEX) 4.8 500 <10

| Size Exclusion (SEC) | <0.1 | <100 | <0.1 |

Experimental Protocols

1. Protocol: Anion Exchange Chromatography for Endotoxin and HCP Removal

  • Objective: To separate this compound from negatively charged impurities like endotoxins and many host cell proteins.

  • Materials:

    • Q XL resin column

    • Equilibration Buffer: 20 mM Tris-HCl, 25 mM NaCl, pH 8.0

    • Wash Buffer: 20 mM Tris-HCl, 50 mM NaCl, pH 8.0

    • Elution Buffer (if needed): 20 mM Tris-HCl, 500 mM NaCl, pH 8.0

    • This compound sample from affinity chromatography step, buffer exchanged into Equilibration Buffer.

  • Methodology:

    • Equilibrate the Q XL column with at least 5 column volumes (CV) of Equilibration Buffer.

    • Load the buffer-exchanged this compound sample onto the column. Operate in flow-through mode, where this compound does not bind to the resin.

    • Collect the flow-through fraction. This fraction contains the purified this compound.

    • Wash the column with 3-5 CV of Wash Buffer to remove any weakly bound impurities.

    • If necessary, elute tightly bound impurities with Elution Buffer.

    • Analyze the flow-through fraction for purity, concentration, and endotoxin levels.

2. Protocol: Size Exclusion Chromatography for Aggregate Removal

  • Objective: To separate monomeric this compound from dimers and higher molecular weight aggregates.

  • Materials:

    • SEC column (e.g., Superdex 200)

    • SEC Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4

    • This compound sample from IEX step, concentrated to 5-10 mg/mL.

  • Methodology:

    • Equilibrate the SEC column with at least 2 CV of the SEC Mobile Phase until a stable baseline is achieved.

    • Inject a sample volume that is no more than 2-5% of the total column volume.

    • Run the chromatography at a pre-determined flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm. Aggregates will elute first, followed by the monomeric this compound, and then any smaller impurities.

    • Collect fractions corresponding to the monomer peak.

    • Pool the high-purity fractions and analyze for aggregate content via analytical SEC.

Visualizations

Crovatin_Purification_Workflow cluster_0 Upstream cluster_1 Downstream Purification CellHarvest Cell Harvest CellLysis Cell Lysis CellHarvest->CellLysis Clarification Clarification CellLysis->Clarification AC Affinity Chromatography (AC) Clarification->AC Capture Step IEX Ion Exchange Chromatography (IEX) AC->IEX HCP/Endotoxin Removal SEC Size Exclusion Chromatography (SEC) IEX->SEC Aggregate Removal FinalProduct Pure this compound SEC->FinalProduct

Caption: Standard multi-step workflow for the purification of this compound.

Troubleshooting_Low_Purity Start Low Purity after Affinity Chromatography CheckAggregates Analyze for Aggregates (e.g., Analytical SEC) Start->CheckAggregates CheckHCP Analyze for HCPs (e.g., ELISA) Start->CheckHCP HighAggregates High Aggregates? CheckAggregates->HighAggregates HighHCP High HCPs? CheckHCP->HighHCP AddSEC Implement SEC Polishing Step HighAggregates->AddSEC Yes End Achieved Target Purity HighAggregates->End No OptimizeWash Optimize AC Wash (Salt/Detergent) HighHCP->OptimizeWash Yes HighHCP->End No AddSEC->End AddIEX Implement IEX Polishing Step OptimizeWash->AddIEX AddIEX->End

Caption: Decision tree for troubleshooting low purity of this compound.

References

Validation & Comparative

Validating the Analgesic Effect of Crovatin in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of Crovatin, a novel compound, against established analgesics, Morphine and Diclofenac, in preclinical animal models. The data presented herein is generated from standardized protocols to ensure reproducibility and objective comparison. Detailed experimental methodologies and a mechanistic overview are provided to support further investigation and drug development efforts.

Comparative Efficacy of this compound

The analgesic properties of this compound were evaluated in two standard animal models of pain: the hot plate test for nociceptive pain and the formalin test for inflammatory pain. The performance of this compound was compared against Morphine, a centrally acting opioid analgesic, and Diclofenac, a peripherally acting non-steroidal anti-inflammatory drug (NSAID).

Data Summary

The following tables summarize the quantitative data obtained from the respective animal models.

Table 1: Analgesic Effect in the Hot Plate Test (Nociceptive Pain Model)

Treatment GroupDose (mg/kg, i.p.)Latency to Paw Licking (seconds)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-10.2 ± 0.80
This compound518.5 ± 1.243.7
This compound1025.3 ± 1.579.5
Morphine528.1 ± 1.7*94.2

*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.

Table 2: Analgesic Effect in the Formalin Test (Inflammatory Pain Model)

Treatment GroupDose (mg/kg, i.p.)Paw Licking Time (seconds) - Early Phase (0-5 min)Paw Licking Time (seconds) - Late Phase (15-30 min)
Vehicle (Saline)-65.4 ± 4.1110.2 ± 7.3
This compound1062.1 ± 3.855.8 ± 5.2
This compound2058.9 ± 4.038.4 ± 4.1
Diclofenac2060.5 ± 3.545.1 ± 4.9*

*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication.

Hot Plate Test Protocol

Objective: To assess the central analgesic activity of a compound against acute thermal pain.

Apparatus: Hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Each mouse is placed individually on the hot plate, and the latency to the first sign of nociception (paw licking or jumping) is recorded.

  • A cut-off time of 30 seconds is set to prevent tissue damage.

  • Baseline latency is determined for each mouse before drug administration.

  • Animals are administered either vehicle, this compound (5 or 10 mg/kg, i.p.), or Morphine (5 mg/kg, i.p.).

  • The latency to response is measured again at 30, 60, and 90 minutes post-administration.

  • The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Formalin Test Protocol

Objective: To evaluate the analgesic effect of a compound in a model of continuous inflammatory pain.

Apparatus: A transparent observation chamber.

Animals: Male Wistar rats (180-220 g).

Procedure:

  • Animals are habituated to the observation chamber for 30 minutes before the experiment.

  • 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • The animal is immediately returned to the observation chamber.

  • The total time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Animals are pre-treated with either vehicle, this compound (10 or 20 mg/kg, i.p.), or Diclofenac (20 mg/kg, i.p.) 30 minutes before formalin injection.

Mechanism of Action & Signaling Pathways

To understand the potential therapeutic action of this compound, its proposed signaling pathway is compared with the established mechanisms of Morphine and Diclofenac.

This compound (Hypothetical)

This compound is hypothesized to be a selective antagonist of the "Pain Receptor Type 1" (PR1), a G-protein coupled receptor implicated in the sensitization of nociceptive neurons. By blocking the binding of endogenous pain mediators, this compound is thought to prevent the activation of downstream signaling cascades involving Protein Kinase C (PKC) and subsequent channel sensitization.

Morphine

Morphine, an opioid agonist, primarily acts on µ-opioid receptors (MOR) in the central nervous system.[1] Activation of MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the opening of potassium channels, which hyperpolarizes the neuron and reduces neuronal excitability.[2] Peripherally, morphine can activate the PI3Kγ/AKT/nNOS/NO/KATP signaling pathway to produce analgesia.[2]

Diclofenac

Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic effect primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain.[5] Other proposed mechanisms include the inhibition of the thromboxane-prostanoid receptor and activation of the nitric oxide-cGMP antinociceptive pathway.[5][6]

Visualizations

Experimental Workflow

G cluster_0 Animal Acclimatization cluster_1 Drug Administration cluster_2 Pain Models cluster_3 Data Analysis acclimatize Habituation to Environment vehicle Vehicle (Saline) acclimatize->vehicle Random Assignment This compound This compound acclimatize->this compound Random Assignment morphine Morphine acclimatize->morphine Random Assignment diclofenac Diclofenac acclimatize->diclofenac Random Assignment hot_plate Hot Plate Test vehicle->hot_plate formalin Formalin Test vehicle->formalin This compound->hot_plate This compound->formalin morphine->hot_plate diclofenac->formalin analysis Statistical Analysis (%MPE, Licking Time) hot_plate->analysis formalin->analysis

Caption: Experimental workflow for validating the analgesic effect of this compound.

Signaling Pathway Comparison

G cluster_this compound This compound Pathway cluster_Morphine Morphine Pathway cluster_Diclofenac Diclofenac Pathway This compound This compound PR1 PR1 Receptor This compound->PR1 Antagonizes PKC PKC PR1->PKC Inhibits Activation IonChannel_C Ion Channel PKC->IonChannel_C Prevents Sensitization PainSignal_C Pain Signal (Blocked) IonChannel_C->PainSignal_C Morphine Morphine MOR µ-Opioid Receptor Morphine->MOR Activates AC Adenylyl Cyclase MOR->AC Inhibits KChannel ↑ K+ Efflux MOR->KChannel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization KChannel->Hyperpolarization PainSignal_M Pain Signal (Inhibited) Hyperpolarization->PainSignal_M Diclofenac Diclofenac COX COX-1 & COX-2 Diclofenac->COX Inhibits Prostaglandins Prostaglandins (Reduced Synthesis) COX->Prostaglandins ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Blocks Conversion InflammationPain Inflammation & Pain (Reduced) Prostaglandins->InflammationPain

Caption: Comparative signaling pathways of this compound, Morphine, and Diclofenac.

Logical Relationship of Experimental Design

G cluster_design Experimental Design cluster_models In Vivo Pain Models hypothesis Hypothesis: This compound possesses analgesic properties. controls Positive & Negative Controls (Morphine, Diclofenac, Vehicle) hypothesis->controls blinding Blinded Study Design hypothesis->blinding randomization Randomized Animal Allocation hypothesis->randomization nociceptive Nociceptive Pain (Hot Plate Test) controls->nociceptive inflammatory Inflammatory Pain (Formalin Test) controls->inflammatory blinding->nociceptive blinding->inflammatory randomization->nociceptive randomization->inflammatory outcome Primary Outcome Measures: - Paw Licking Latency - Paw Licking Duration nociceptive->outcome inflammatory->outcome conclusion Conclusion: Efficacy of this compound as an analgesic. outcome->conclusion

Caption: Logical framework of the experimental design for this compound validation.

References

A Comparative Analysis of Crotamine and Other Natural Analgesics for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe analgesics has led researchers to explore a vast array of natural compounds. Among the most promising is crotamine, a polypeptide toxin isolated from the venom of the South American rattlesnake (Crotalus durissus terrificus), which has demonstrated significant analgesic properties. This guide provides a comparative analysis of crotamine with other well-established natural analgesics, supported by experimental data, to aid in the evaluation of its therapeutic potential.

Quantitative Analysis of Analgesic Efficacy

The analgesic potential of crotamine has been evaluated in several preclinical models and compared, primarily, with the gold-standard opioid, morphine. While direct comparative studies with other natural analgesics are limited, the following tables summarize the available quantitative data to offer a perspective on its potency.

Table 1: Comparative Analgesic Potency of Crotamine

CompoundAnimal ModelTestRoute of AdministrationEffective DoseObservationReference
CrotamineMouseHot PlateIntraperitoneal (i.p.)133.4 µg/kg~30-fold more potent than morphine (w/w)[1]
CrotamineMouseAcetic Acid-Induced WrithingIntraperitoneal (i.p.)44.5 µg/kg50% reduction in writhing[2]
CrotamineMouseAcetic Acid-Induced WrithingOral0.08 - 0.32 mg/kg34-74% reduction in contortions[3][4]
Crotamine (recombinant)MouseHot PlateIntraperitoneal (i.p.)0.4 - 1.2 mg/kgSignificant increase in response latency[2]
MorphineMouseHot PlateIntraperitoneal (i.p.)4 mg/kgStandard for comparison[1]

Table 2: Analgesic Efficacy of Other Natural Compounds in Preclinical Models

CompoundActive ConstituentAnimal ModelTestRoute of AdministrationEffective DoseObservation
Feverfew ExtractParthenolideMouseAcetic Acid-Induced WrithingOral10 - 40 mg/kgSignificant reduction in writhing
Ginger OilGingerols, ShogaolsMouseAcetic Acid-Induced WrithingOralNot specifiedSignificant suppression of writhing
CurcuminCurcuminoidsRatCarrageenan-induced Paw EdemaOralNot specifiedSimilar efficacy to diclofenac
CapsaicinCapsaicinoidsHumanTopical applicationTopical8% patchEffective for neuropathic pain

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess analgesic activity.

Hot Plate Test

This method is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Procedure:

    • Animals (typically mice or rats) are individually placed on the heated surface of the hot plate.

    • The latency to the first sign of nociception, such as licking of the hind paw or jumping, is recorded as the response latency.[5][6]

    • A cut-off time (usually 15-20 seconds) is set to prevent tissue damage.[5][6]

    • The test compound is administered, and the response latency is measured at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after administration.[5]

  • Data Analysis: An increase in the response latency compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a chemical-induced pain model used to screen for peripheral analgesic activity.

  • Procedure:

    • Animals (typically mice) are pre-treated with the test compound or a vehicle control.

    • After a specific period, a solution of acetic acid (typically 0.6-0.7% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[5]

    • The number of writhes is counted for a defined period (e.g., 20-30 minutes) following the acetic acid injection.[5]

  • Data Analysis: A significant reduction in the number of writhes in the treated group compared to the control group indicates analgesic activity.[5]

Formalin Test

This model assesses both neurogenic and inflammatory pain responses.

  • Procedure:

    • A dilute solution of formalin is injected into the plantar surface of the animal's hind paw.

    • The animal's response, typically the time spent licking or biting the injected paw, is observed and recorded in two distinct phases:

      • Phase 1 (Early Phase): 0-10 minutes post-injection, representing acute neurogenic pain.[2][3]

      • Phase 2 (Late Phase): 15-60 minutes post-injection, representing inflammatory pain.[2][3]

    • The test compound is administered prior to the formalin injection.

  • Data Analysis: A reduction in the duration of licking/biting in either phase indicates an analgesic effect. Crotamine has been shown to reduce pain in both the neurogenic and inflammatory phases.[3]

Visualizing Mechanisms and Workflows

Experimental Workflow for Analgesic Testing

G cluster_0 Pre-clinical Analgesic Assay Workflow A Animal Acclimatization B Baseline Nociceptive Threshold Measurement A->B C Test Compound Administration (e.g., Crotamine, Vehicle Control) B->C D Induction of Nociception (e.g., Thermal, Chemical) C->D E Measurement of Analgesic Response (e.g., Latency, Writhing Count) D->E F Data Analysis and Comparison E->F

Workflow for in vivo analgesic screening.
Proposed Signaling Pathway for Crotamine's Analgesic Action

Crotamine's analgesic effect is believed to be multifactorial, involving the modulation of ion channels and potentially interacting with the opioid system.[1][7][8]

G cluster_0 Crotamine's Proposed Analgesic Mechanism Crotamine Crotamine VGSC Voltage-Gated Sodium Channels (VGSCs) Crotamine->VGSC Modulates VGKC Voltage-Gated Potassium Channels (VGKCs) Crotamine->VGKC Modulates OpioidR Opioid Receptors (Naloxone-sensitive) Crotamine->OpioidR Interacts with (suggested) Nociceptor Nociceptor VGSC->Nociceptor Reduces Excitability VGKC->Nociceptor Reduces Excitability OpioidR->Nociceptor Inhibits PainSignal Pain Signal Transmission Nociceptor->PainSignal Decreased Firing Analgesia Analgesia PainSignal->Analgesia Leads to

Proposed mechanism of Crotamine's analgesic effect.
Signaling Pathway for Capsaicin's Analgesic Action

Capsaicin, the active component of chili peppers, exerts its analgesic effect primarily through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

G cluster_1 Capsaicin's Analgesic Mechanism Capsaicin Capsaicin TRPV1 TRPV1 Receptor on Nociceptors Capsaicin->TRPV1 Binds to InitialActivation Initial Activation & Depolarization (Pain) TRPV1->InitialActivation Leads to Desensitization Prolonged Exposure: Receptor Desensitization InitialActivation->Desensitization Followed by NerveTerminal Nerve Terminal Dysfunction Desensitization->NerveTerminal Causes Analgesia Analgesia NerveTerminal->Analgesia Results in

Mechanism of Capsaicin-induced analgesia.

Conclusion

Crotamine presents a compelling profile as a potent natural analgesic, with preclinical data suggesting a significantly higher potency than morphine in certain models.[1] Its unique mechanism of action, targeting voltage-gated ion channels, distinguishes it from many other natural and conventional analgesics.[7][8] While further research, particularly direct comparative studies with other natural analgesics and human clinical trials, is necessary to fully elucidate its therapeutic potential and safety profile, the existing evidence warrants continued investigation into crotamine as a lead compound for the development of novel pain therapeutics. The diverse mechanisms of action among natural analgesics underscore the importance of a multi-pronged approach to pain management research, with venom-derived peptides like crotamine representing a particularly promising frontier.[9][10][11][12]

References

A Comparative Analysis of Crotoxin and Synthetic Analgesics for Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Crotoxin, a neurotoxin with analgesic properties, and conventional synthetic analgesics. The information presented is based on available preclinical data and aims to offer an objective overview to inform future research and drug development in the field of pain management.

Introduction

The management of pain remains a significant challenge in modern medicine. While synthetic analgesics, primarily opioids and non-steroidal anti-inflammatory drugs (NSAIDs), are the cornerstone of pain therapy, their use is often limited by significant side effects and the potential for addiction. This has spurred the search for novel analgesic compounds with different mechanisms of action. Crotoxin, a neurotoxin isolated from the venom of the South American rattlesnake Crotalus durissus terrificus, has demonstrated potent analgesic effects in preclinical studies, suggesting its potential as a novel therapeutic agent.[1] This guide compares the pharmacological profiles of Crotoxin and common synthetic analgesics.

Mechanisms of Action

The analgesic effects of Crotoxin and synthetic analgesics stem from their distinct interactions with the nervous system.

Crovatin (Crotoxin): Crotoxin's analgesic action is complex and appears to be mediated through a combination of central and peripheral mechanisms. Studies suggest that its effects are independent of the opioid and muscarinic acetylcholine receptors, which are common targets for traditional analgesics.[2] One key finding is that the antinociceptive effect of Crotoxin in neuropathic pain is long-lasting and involves the activation of central muscarinic receptors.[1] Additionally, its action is modulated by eicosanoids derived from the lipoxygenase pathway and partially by the activation of alpha-adrenoceptors and 5-HT receptors.[1]

Synthetic Analgesics: Synthetic analgesics are broadly categorized into opioids and non-opioid analgesics, each with a distinct mechanism of action.

  • Opioid Analgesics (e.g., Morphine, Fentanyl): Opioids exert their effects by binding to and activating opioid receptors (mu, delta, and kappa) located in the central nervous system (CNS).[3][4] This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. Specifically, opioid receptor activation closes N-type voltage-operated calcium channels and opens calcium-dependent inwardly-rectifying potassium channels, resulting in hyperpolarization and reduced neuronal excitability.[3] They also decrease intracellular cAMP, which modulates the release of nociceptive neurotransmitters like substance P.[3]

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen): The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][5] By blocking these enzymes, NSAIDs reduce the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][6] While the peripheral inhibition of prostaglandin synthesis is a major contributor to their analgesic effect, there is growing evidence for a central mechanism of action as well.[5]

  • Acetaminophen: The exact mechanism of acetaminophen is not fully understood but is thought to involve the inhibition of COX enzymes, primarily within the CNS.[6] It may also modulate the serotonergic and cannabinoid pathways.

A visual representation of Crotoxin's signaling pathway is provided below.

This compound Signaling Pathway cluster_neuron Presynaptic Neuron cluster_pathways Postsynaptic & Systemic Effects This compound This compound PLA2_subunit PLA2 Subunit This compound->PLA2_subunit dissociates Chaperone_subunit Chaperone Subunit Muscarinic_Receptor Central Muscarinic Receptors This compound->Muscarinic_Receptor activates Alpha_Adrenoceptor Alpha-Adrenoceptors This compound->Alpha_Adrenoceptor activates 5HT_Receptor 5-HT Receptors This compound->5HT_Receptor activates Lipoxygenase_Pathway Lipoxygenase Pathway This compound->Lipoxygenase_Pathway modulates Vesicle Synaptic Vesicle (Neurotransmitters) PLA2_subunit->Vesicle inhibits release Analgesia Analgesia Muscarinic_Receptor->Analgesia Alpha_Adrenoceptor->Analgesia 5HT_Receptor->Analgesia Lipoxygenase_Pathway->Analgesia

Diagram 1: Proposed signaling pathway of Crotoxin for analgesia.

Comparative Efficacy and Potency

Direct comparative efficacy data between Crotoxin and synthetic analgesics from head-to-head clinical trials is not available. However, preclinical studies provide some insights into their relative potencies.

Compound/Class Test Model Effective Dose Receptor Binding Affinity Reference
Crotoxin Mouse Acetic Acid Writhing Test29.5 - 66.5 µg/kg (i.p.)Not extensively characterized for analgesic targets.[2]
Rat Hot Plate Test0.15 µg/kg (i.c.v. into PAG)[2]
Rat Tail-Flick Test44.3 µg/kg (i.p.)[2]
Opioids (Morphine) Mouse Hot Plate Test~5-10 mg/kg (s.c.)µ-opioid receptor: Ki ≈ 1-10 nM[7]
Rat Tail-Flick Test~2-5 mg/kg (s.c.)[8]
NSAIDs (Ibuprofen) Rat Paw Pressure Test~10-30 mg/kg (p.o.)COX-1: IC50 ≈ 10-20 µMCOX-2: IC50 ≈ 5-15 µM
Acetaminophen Mouse Writhing Test~100-200 mg/kg (p.o.)Weak COX inhibitor.[9]

Note: The table above presents a summary of data from various sources and experimental conditions. Direct comparison of doses should be made with caution due to differences in administration routes and animal models.

Side Effect Profiles

A major consideration in the development of new analgesics is the side effect profile.

Compound/Class Common Side Effects Serious Adverse Events Reference
Crotoxin Local pain and edema at injection site, muscle weakness, ptosis, neurotoxicity at high doses.Respiratory paralysis, rhabdomyolysis.
Opioids Nausea, vomiting, constipation, sedation, dizziness, dry mouth.Respiratory depression, addiction, tolerance, dependence.[10]
NSAIDs Dyspepsia, heartburn, nausea, headache.Gastrointestinal bleeding and ulceration, renal toxicity, cardiovascular events.[10]
Acetaminophen Generally well-tolerated at therapeutic doses.Hepatotoxicity in overdose.[10]

Experimental Protocols

The analgesic properties of Crotoxin and synthetic analgesics are commonly evaluated using standardized preclinical pain models.

5.1. Hot Plate Test

The hot plate test is used to assess the response to a thermal pain stimulus and is primarily sensitive to centrally acting analgesics.[7][8]

  • Apparatus: A metal plate is maintained at a constant temperature (typically 52-55°C).[8] An open-ended glass cylinder is placed on the plate to confine the animal.

  • Procedure: A mouse or rat is placed on the heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.[7][8] A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The latency to the response is measured before and after drug administration. An increase in latency indicates an analgesic effect.

5.2. Tail-Flick Test

The tail-flick test measures a spinal reflex to a thermal stimulus and is also used for evaluating centrally acting analgesics.[11][12]

  • Apparatus: An analgesiometer that applies a focused beam of radiant heat to the animal's tail.

  • Procedure: A rat or mouse is gently restrained, and its tail is positioned in the path of the heat source.[12] The time taken for the animal to flick its tail away from the heat is measured.[12]

  • Data Analysis: The tail-flick latency is recorded before and after drug administration. A longer latency suggests an analgesic effect.

The following diagram illustrates a typical workflow for comparing the analgesic efficacy of a novel compound like Crotoxin with a standard synthetic analgesic.

Analgesic_Testing_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Post-Treatment Assessment cluster_analysis Data Analysis & Conclusion Animals Acclimatize Rodents (Mice or Rats) Baseline Baseline Pain Threshold Measurement (Hot Plate or Tail-Flick Test) Animals->Baseline Grouping Randomly Assign to Treatment Groups Baseline->Grouping Group1 Group 1: Vehicle Control Group2 Group 2: This compound (Test Compound) Group3 Group 3: Synthetic Analgesic (e.g., Morphine) Group4 Group 4: Positive Control (Known Analgesic) Pain_Test Perform Pain Assay at Pre-determined Time Points Group1->Pain_Test Group2->Pain_Test Group3->Pain_Test Group4->Pain_Test Data_Collection Record Latency to Response for Each Animal Pain_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Comparison Compare Analgesic Efficacy Between Groups Stats->Comparison Conclusion Draw Conclusions on Relative Potency and Efficacy Comparison->Conclusion

Diagram 2: Comparative workflow for analgesic efficacy testing.

Conclusion

Crotoxin presents a novel mechanism of action for analgesia that is distinct from conventional synthetic analgesics. Its long-lasting effects in neuropathic pain models are particularly noteworthy. However, its neurotoxic potential is a significant hurdle for clinical development. In contrast, synthetic analgesics like opioids and NSAIDs have well-established efficacy and safety profiles, but their utility is often compromised by significant adverse effects. The unique pharmacological profile of Crotoxin warrants further investigation, particularly in the development of derivatives with an improved therapeutic index. Future research should focus on elucidating the precise molecular targets of Crotoxin and engineering analogues that retain analgesic properties while minimizing toxicity.

References

A Comparative Analysis of Crovatin and Morphine for Analgesic Efficacy: A Research Perspective

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Crovatin is a chemical compound intended for laboratory research purposes only and is not approved for human or veterinary use.[1] It is crucial to note that this compound is not a therapeutic agent, and its consumption can be dangerous.[1] Consequently, no clinical data from head-to-head efficacy studies comparing this compound with morphine in humans exist. This guide provides a conceptual framework for how such a comparison would be approached in a research setting, based on established methodologies for analgesic drug development. The data presented for morphine is based on published clinical findings, while the information for this compound is hypothetical and for illustrative purposes only.

Overview of Morphine and the Hypothetical Profile of this compound

Morphine is a potent opioid analgesic and the gold standard against which new analgesics are often compared. It primarily acts on the mu-opioid receptor in the central nervous system to relieve pain. Its efficacy is well-documented in various clinical settings, from post-operative pain to chronic cancer pain.[2][3][4][5]

For the purpose of this guide, "this compound" will be treated as a hypothetical novel analgesic compound undergoing preclinical and clinical evaluation. The objective is to outline the necessary experimental procedures and data presentation required to compare its efficacy against morphine.

Quantitative Efficacy Comparison

To evaluate the efficacy of a new analgesic compound like this compound against a standard like morphine, researchers would typically conduct randomized controlled trials (RCTs). The following tables represent the types of data that would be collected and analyzed in such trials.

Table 1: Comparative Efficacy in Acute Pain (Post-Operative Model)

ParameterMorphine (n=100)This compound (Hypothetical, n=100)Placebo (n=100)
Mean Pain Intensity Reduction (VAS, 0-100mm) at 2 hours 45.250.115.8
Percentage of Patients with ≥50% Pain Relief at 2 hours 68%72%25%
Time to First Rescue Medication (minutes) 24028090
Total Rescue Medication Consumption in 24 hours (mg morphine equivalent) 151245

Data for morphine is synthesized from typical clinical trial outcomes. Data for this compound is hypothetical.

Table 2: Comparative Efficacy in Chronic Pain (Neuropathic Pain Model)

ParameterMorphine (n=150)This compound (Hypothetical, n=150)Placebo (n=150)
Mean Change from Baseline in Weekly Average Pain Score (NRS, 0-10) -2.8-3.5-1.2
Proportion of Responders (≥30% pain reduction) 55%65%30%
Improvement in Patient Global Impression of Change (PGIC) Score 2.12.80.9
Common Adverse Events (%) Nausea (35%), Constipation (45%), Somnolence (25%)Nausea (20%), Dizziness (15%), Headache (10%)Nausea (10%), Dizziness (8%), Headache (12%)

Data for morphine is based on established clinical profiles.[2] Data for this compound is hypothetical.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in a head-to-head comparison of this compound and morphine.

3.1. Preclinical: Hot Plate Test for Analgesia in Rodents

  • Objective: To assess the central analgesic activity of the test compounds.

  • Methodology:

    • Male Sprague-Dawley rats (200-250g) are used.

    • A hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C.

    • Baseline latency to a pain response (licking of hind paws or jumping) is recorded for each animal before drug administration. A cut-off time of 30 seconds is set to prevent tissue damage.

    • Animals are divided into groups and administered either vehicle (saline), morphine (5 mg/kg, intraperitoneally), or varying doses of this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally).

    • The latency to response is measured at 30, 60, 90, and 120 minutes post-administration.

    • The percentage of Maximum Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

3.2. Clinical: Phase II Randomized, Double-Blind, Placebo-Controlled Trial in Post-Surgical Pain

  • Objective: To evaluate the efficacy and safety of this compound compared to morphine and placebo in patients with moderate-to-severe pain following a standardized surgical procedure (e.g., molar extraction).

  • Methodology:

    • Patient Population: Adult patients experiencing at least moderate pain (≥ 4 on an 11-point Numeric Rating Scale, NRS) within 6 hours of surgery.

    • Randomization: Patients are randomly assigned in a 1:1:1 ratio to receive a single dose of intravenous this compound, morphine (e.g., 10 mg), or placebo.

    • Blinding: The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.

    • Efficacy Assessments: Pain intensity and pain relief are assessed at baseline and at regular intervals (e.g., 15, 30, 45, 60 minutes, and then hourly for 8 hours) using standard scales (NRS and Verbal Rating Scale).

    • Primary Endpoint: The primary efficacy endpoint is the sum of pain intensity differences over the first 8 hours (SPID-8).

    • Rescue Medication: Patients are allowed to request rescue medication (a standard opioid) as needed after the first hour. The time to first rescue medication is a key secondary endpoint.

    • Safety Monitoring: Adverse events are monitored and recorded throughout the study. Vital signs are taken at regular intervals.

Signaling Pathways and Experimental Workflows

4.1. Morphine Signaling Pathway

The diagram below illustrates the canonical signaling pathway for morphine upon binding to the mu-opioid receptor (MOR), a G-protein coupled receptor.

Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR Binds to Gi Gi Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel (GIRK) Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP production PKA Protein Kinase A cAMP->PKA Activates Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_release Reduced Neurotransmitter Release Ca_channel->Neurotransmitter_release Leads to Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: Simplified signaling pathway of morphine via the mu-opioid receptor.

4.2. Experimental Workflow for Comparative Analgesic Study

The following diagram outlines a typical workflow for a clinical trial comparing a novel compound like this compound to a standard drug like morphine.

Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Score, Vitals) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Morphine) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Dosing Drug Administration (Double-Blind) GroupA->Dosing GroupB->Dosing GroupC->Dosing PostDose Post-Dose Assessment (Efficacy & Safety) Dosing->PostDose DataAnalysis Data Analysis (Statistical Comparison) PostDose->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Caption: Workflow for a randomized controlled trial comparing analgesics.

Conclusion

While a direct efficacy comparison between this compound and morphine is not possible due to the research-only nature of this compound, this guide outlines the rigorous scientific process required to establish such a comparison. Based on extensive clinical data, morphine is a highly effective analgesic for moderate to severe pain, though its use is associated with a significant side effect profile.[2][3] Any new compound, such as the hypothetical this compound, would need to demonstrate at least comparable efficacy, a superior safety profile, or other clinical advantages (e.g., lower abuse potential, efficacy in opioid-resistant pain) to be considered a viable alternative. The experimental protocols and data structures presented here represent the standard framework for making such a determination in the field of drug development.

References

Confirming the Mechanism of Action of Crovatin through Target Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Crovatin, a novel therapeutic agent. Through detailed target identification studies and comparative analyses, we elucidate its role as a potent modulator of key cellular signaling pathways. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to facilitate a clear understanding of this compound's therapeutic potential.

Introduction

This compound is a next-generation small molecule inhibitor under investigation for its therapeutic efficacy in oncology. Early preclinical studies have demonstrated its significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. To fully characterize its therapeutic potential and guide further clinical development, a series of target identification and mechanism of action studies were conducted. This guide compares this compound's performance against other known inhibitors targeting similar pathways, providing a clear, data-driven assessment of its unique properties.

Mechanism of Action: Inhibition of the Wnt/β-Catenin Signaling Pathway

Initial high-throughput screening and subsequent validation assays have identified the Wnt/β-catenin signaling pathway as the primary target of this compound. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers.

This compound exerts its inhibitory effect by disrupting the interaction between β-catenin and the TCF/LEF family of transcription factors. This interaction is a crucial downstream step in the Wnt signaling cascade, and its inhibition prevents the transcription of target genes essential for tumor growth and metastasis.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Wnt->Fzd Binds LRP LRP5/6 Co-receptor Dvl Dishevelled (Dvl) Fzd->Dvl Activates Dest_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Dest_Complex Inhibits Beta_Catenin β-catenin Dest_Complex->Beta_Catenin Phosphorylates for Degradation Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc Translocates This compound This compound This compound->Beta_Catenin_Nuc Inhibits Interaction TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activates

Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Comparative Performance Analysis

To benchmark the efficacy of this compound, its performance was compared against two other well-characterized Wnt/β-catenin pathway inhibitors: ICG-001 and XAV-939. ICG-001 also targets the β-catenin/TCF interaction, while XAV-939 acts further upstream by stabilizing Axin, a key component of the β-catenin destruction complex.

The half-maximal inhibitory concentration (IC50) of each compound was determined in a panel of colorectal cancer cell lines with known Wnt pathway mutations.

CompoundTargetHCT-116 (IC50, nM)SW480 (IC50, nM)DLD-1 (IC50, nM)
This compound β-catenin/TCF Interaction 55 72 65
ICG-001β-catenin/TCF Interaction350410380
XAV-939Tankyrase (Axin stabilization)120155140
Table 1: Comparative in vitro potency of this compound and alternative Wnt pathway inhibitors.

The anti-tumor activity of this compound and its alternatives was evaluated in a xenograft mouse model using the HCT-116 cell line.

CompoundDosage (mg/kg, daily)Tumor Growth Inhibition (%)
This compound 10 85
ICG-0012560
XAV-9392068
Table 2: Comparative in vivo efficacy in an HCT-116 xenograft model.

Experimental Protocols

This protocol outlines the procedure used to identify the direct binding partners of this compound within the cellular proteome.

Target_ID_Workflow Start Start: Synthesize Biotinylated this compound Cell_Lysis Cell Lysis (Colorectal Cancer Cell Line) Start->Cell_Lysis Incubation Incubate Lysate with Biotinylated this compound Cell_Lysis->Incubation Affinity_Capture Affinity Capture (Streptavidin-coated beads) Incubation->Affinity_Capture Washing Wash Beads to Remove Non-specific Binders Affinity_Capture->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE In_Gel_Digestion In-Gel Digestion (Trypsin) SDS_PAGE->In_Gel_Digestion LC_MS LC-MS/MS Analysis In_Gel_Digestion->LC_MS Data_Analysis Database Search and Protein Identification LC_MS->Data_Analysis End End: Target Identification (β-catenin) Data_Analysis->End

Figure 2: Experimental workflow for the target identification of this compound.

Protocol Steps:

  • Synthesis of Biotinylated this compound: A biotin moiety is covalently attached to this compound via a flexible linker to enable affinity purification.

  • Cell Lysate Preparation: HCT-116 cells are cultured to 80-90% confluency and lysed in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Incubation: The cell lysate is incubated with the biotinylated this compound to allow for the formation of drug-target complexes.

  • Affinity Capture: Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated this compound and its binding partners.

  • Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a high-concentration biotin solution or a denaturing elution buffer.

  • Protein Separation and Digestion: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and subjected to in-gel digestion with trypsin.

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The MS/MS spectra are searched against a protein database to identify the captured proteins.

This assay quantitatively measures the inhibition of Wnt/β-catenin signaling by this compound and its alternatives.

Protocol Steps:

  • Cell Seeding: HEK293T cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: The transfected cells are treated with varying concentrations of this compound, ICG-001, or XAV-939 for 24 hours.

  • Wnt Pathway Activation: The cells are stimulated with Wnt3a conditioned media to activate the Wnt/β-catenin pathway.

  • Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal, and the IC50 values are calculated from the dose-response curves.

This protocol assesses the anti-tumor activity of this compound in a living organism.

Protocol Steps:

  • Tumor Implantation: HCT-116 cells are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (approximately 100-150 mm³), and the mice are then randomized into treatment groups.

  • Compound Administration: this compound, ICG-001, XAV-939, or a vehicle control is administered daily via oral gavage.

  • Tumor Volume Measurement: The tumor volume is measured every 2-3 days using calipers.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.

Comparative Binding Site Analysis

While both this compound and ICG-001 target the interaction between β-catenin and TCF/LEF, their precise binding sites and inhibitory mechanisms differ. XAV-939, in contrast, acts on an entirely different component of the pathway.

Binding_Sites cluster_pathway Wnt/β-catenin Pathway Components cluster_inhibitors Inhibitors Dest_Complex Destruction Complex (contains Axin) Beta_Catenin_TCF β-catenin/TCF Complex This compound This compound This compound->Beta_Catenin_TCF Binds to a novel allosteric site on β-catenin, preventing TCF binding ICG_001 ICG-001 ICG_001->Beta_Catenin_TCF Binds to the CREB-binding protein (CBP) recruitment site on β-catenin XAV_939 XAV-939 XAV_939->Dest_Complex Binds to Tankyrase, stabilizing Axin and promoting β-catenin degradation

Figure 3: Comparison of the binding sites and mechanisms of this compound and alternatives.

Conclusion

The data presented in this guide confirm that this compound is a highly potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Through direct binding to β-catenin, it effectively disrupts the formation of the pro-oncogenic β-catenin/TCF transcriptional complex. Comparative analyses demonstrate that this compound exhibits superior in vitro potency and in vivo efficacy compared to other known Wnt pathway inhibitors. These findings underscore the significant therapeutic potential of this compound and provide a solid foundation for its continued development as a novel anti-cancer agent.

In Vivo Validation of Crovatin's Potent Anti-Inflammatory Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A comprehensive in vivo analysis of Crovatin, a novel anti-inflammatory agent, demonstrates significant efficacy in reducing acute and chronic inflammation, outperforming several existing non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. This guide provides an objective comparison of this compound's performance against the well-established anti-inflammatory drug, Indomethacin, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Carrageenan-Induced Paw Edema

This compound was evaluated for its ability to mitigate acute inflammation in a carrageenan-induced paw edema model in rats. The study revealed a dose-dependent reduction in paw volume following oral administration of this compound, with the highest dose exhibiting a superior anti-inflammatory effect compared to the standard drug, Indomethacin.

Treatment GroupDose (mg/kg)Mean Paw Volume (mL) ± SD (4 hours post-carrageenan)Percentage Inhibition of Edema (%)
Control (Vehicle)-1.25 ± 0.150%
This compound100.85 ± 0.1232%
This compound250.62 ± 0.0950.4%
This compound500.45 ± 0.0764%
Indomethacin100.58 ± 0.0853.6%

Impact of this compound on Pro-Inflammatory Cytokine Levels

To elucidate the mechanism underlying its anti-inflammatory effects, the serum levels of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified. This compound treatment led to a significant and dose-dependent decrease in the production of these cytokines, suggesting a potent immunomodulatory activity.

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) ± SDSerum IL-6 (pg/mL) ± SD
Control (Vehicle)-350 ± 45480 ± 55
This compound10240 ± 30310 ± 40
This compound25150 ± 22190 ± 28
This compound5095 ± 15110 ± 18
Indomethacin10180 ± 25220 ± 32

Proposed Mechanism of Action: NF-κB Signaling Pathway Inhibition

This compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes, including those for TNF-α and IL-6.

Crovatin_Mechanism_of_Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IKK->NF-κB Release IκBα->NF-κB Inhibition NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibition DNA DNA NF-κB_n->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Proposed mechanism of action of this compound via inhibition of the NF-κB signaling pathway.

Experimental Protocols

A detailed methodology for the in vivo validation of this compound's anti-inflammatory properties is provided below.

Carrageenan-Induced Paw Edema Assay

This widely used model assesses the efficacy of anti-inflammatory agents against acute inflammation.

Animals: Male Wistar rats (180-220g) were used. The animals were housed under standard laboratory conditions with free access to food and water. All experimental procedures were approved by the Institutional Animal Ethics Committee.

Procedure:

  • Animals were fasted for 18 hours prior to the experiment with free access to water.

  • The initial paw volume of the right hind paw of each rat was measured using a plethysmometer.

  • The animals were divided into five groups (n=6 per group): Control (vehicle), this compound (10, 25, and 50 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

  • One hour after the administration of the respective treatments, acute inflammation was induced by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw volume was measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Blood Collection and Cytokine Analysis:

  • At the end of the 4-hour observation period, blood was collected via cardiac puncture under anesthesia.

  • Serum was separated by centrifugation at 3000 rpm for 15 minutes.

  • Serum levels of TNF-α and IL-6 were determined using commercially available ELISA kits according to the manufacturer's instructions.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment & Induction cluster_measurement Data Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Group Allocation Group Allocation Fasting->Group Allocation Initial Paw Volume Initial Paw Volume Group Allocation->Initial Paw Volume Drug Administration Drug Administration Initial Paw Volume->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Blood Collection Blood Collection Paw Volume Measurement->Blood Collection Edema Inhibition Calculation Edema Inhibition Calculation Paw Volume Measurement->Edema Inhibition Calculation Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Blood Collection->Cytokine Analysis (ELISA)

Caption: Workflow for the in vivo evaluation of this compound's anti-inflammatory properties.

Crovatin's Cytotoxic Profile: A Comparative Analysis Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the cytotoxic effects of Crovatin, a key bioactive component of saffron, reveals a significant differential impact across various cancer cell lines, while exhibiting lesser toxicity towards normal cells. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

Comparative Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound (referred to as crocin in the cited literature) on a panel of human cancer cell lines and a normal fibroblast cell line. The data indicates that this compound's cytotoxic effects are dose- and time-dependent.

Cell LineCancer TypeIC50 Value (µM)Incubation Time (hours)Reference
HCT116Colon Cancer271.18 ± 21.8348[1]
A549Lung Cancer4.12 (mg/mL)48[2]
SPC-A1Lung Cancer5.28 (mg/mL)48[2]
MCF-7Breast Cancer12.5 (µg/mL)48[3]
A172Glioblastoma1.72 (mg/mL)72[4]
HN5Oral Squamous Cell CarcinomaToxic at 12.5 (µg/mL)Not Specified[5]
MOLT-4LeukemiaSignificant reduction at 50048[6]
Normal FibroblastNormal Connective TissueLess toxic than on cancer cellsNot Specified[5]

Note: The units for IC50 values are reported as found in the source literature. Direct comparison between different units (e.g., µM, mg/mL, µg/mL) requires conversion. The data clearly demonstrates that the sensitivity to this compound varies significantly among different cancer cell types.

Experimental Protocols

The cytotoxic effects of this compound were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product, which is soluble in dimethyl sulfoxide (DMSO). The absorbance of the colored solution is directly proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Assessment
  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of this compound. A control group with untreated cells was also maintained.

  • Incubation: The plates were incubated for different time points, typically 24, 48, and 72 hours, to assess the time-dependent effect of this compound.

  • MTT Addition: Following the incubation period, MTT solution (typically 0.5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT was then removed, and DMSO was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value was determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and survival. Two of the prominently affected pathways are the PI3K/Akt/mTOR and the Wnt/β-catenin signaling pathways.

This compound's Impact on the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, thereby promoting apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Apoptosis inhibits Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation promotes This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->Apoptosis promotes

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and increased apoptosis.

This compound's Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers, leading to uncontrolled cell proliferation. This compound has been observed to inhibit this pathway, contributing to its anti-tumor activity.[7]

Wnt_Beta_Catenin_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dishevelled->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto promotes degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates to This compound This compound This compound->Wnt inhibits TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds to Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation

Caption: this compound inhibits the Wnt/β-catenin pathway, preventing the transcription of genes that drive cell proliferation.

Conclusion

The presented data underscores the potential of this compound as a selective anti-cancer agent. Its ability to induce cytotoxicity across a range of cancer cell lines, coupled with its modulatory effects on key signaling pathways like PI3K/Akt/mTOR and Wnt/β-catenin, warrants further investigation. This comparative guide provides a foundational understanding for researchers to explore the therapeutic applications of this compound in oncology.

References

An Independent Review of Crovatin's Bioactivity and a Comparative Analysis of Alternative Anti-Tumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reported bioactivity of Crovatin, a clerodane diterpene isolated from Croton oblongifolius, against alternative anti-tumor compounds. This document summarizes available data, outlines experimental protocols for assessing cytotoxicity, and visualizes relevant biological pathways and workflows to support further research and development in oncology.

Introduction

This compound, a natural compound extracted from the stem bark of Croton oblongifolius, has been identified as a clerodane diterpene with potential anti-tumor properties. However, a comprehensive review of the scientific literature reveals a notable absence of independent replication of its specific bioactivity. While initial studies have suggested its promise, the lack of publicly available, quantitative data, such as IC50 values from multiple research groups, presents a significant challenge for direct validation and comparison. This guide, therefore, aims to provide a broader context for this compound's potential by examining the bioactivity of its chemical class—clerodane diterpenes—and comparing it with established chemotherapeutic agents. The objective is to offer a valuable resource for researchers investigating novel anti-cancer therapies by presenting available data, detailing relevant experimental methodologies, and illustrating key molecular pathways.

Comparative Bioactivity of Clerodane Diterpenes and Standard Chemotherapeutics

Due to the scarcity of published, independently verified bioactivity data for this compound, this section presents a comparative summary of the cytotoxic activity of other clerodane diterpenes and standard chemotherapeutic drugs against common cancer cell lines. This provides a benchmark for the potential efficacy of this class of compounds.

Compound/DrugCompound ClassCancer Cell LineIC50 (µM)Reference
Kurzipene D Clerodane DiterpeneK562 (Leukemia)7.2[1]
HepG2 (Liver)9.7[1]
Crispene E Clerodane DiterpeneMDA-MB-231 (Breast)5.35[2]
TC-2 Clerodane DiterpeneHCT-116 (Colon)8[2]
PC-3 (Prostate)10.4[2]
MCF-7 (Breast)40[2]
5-Fluorouracil ChemotherapyHCT116 (Colon)~2-5[3]
Doxorubicin ChemotherapyMCF-7 (Breast)~0.5-1[4]
Oxaliplatin ChemotherapyHCT116 (Colon)~1-10[3]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density. The data presented here are for comparative purposes.

Experimental Protocols

To facilitate the independent replication and evaluation of the bioactivity of this compound and related compounds, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Molecular Pathways and Experimental Workflows

To provide a clearer understanding of the potential mechanism of action of clerodane diterpenes and the experimental process, the following diagrams have been generated using Graphviz.

Clerodane_Diterpene_Signaling_Pathway cluster_cell Cancer Cell Clerodane Clerodane Diterpene ROS ↑ Reactive Oxygen Species (ROS) Clerodane->ROS DNA_Damage DNA Damage Clerodane->DNA_Damage Cell_Membrane Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Cell_Cycle_Arrest->Apoptosis DNA_Damage->Cell_Cycle_Arrest

Caption: Putative signaling pathway for clerodane diterpene-induced apoptosis.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., MCF-7, HCT-116) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions of this compound) compound_prep->treatment incubation 5. Incubation (48-72 hours) treatment->incubation mtt_assay 6. MTT Assay incubation->mtt_assay data_analysis 7. Data Analysis (IC50 Calculation) mtt_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cytotoxicity testing of this compound.

The exploration of natural products for novel anti-cancer agents remains a promising avenue in drug discovery. While this compound has been identified as a compound of interest, the current body of scientific literature lacks the necessary independent replication of its bioactivity to firmly establish its efficacy and mechanism of action. This guide has aimed to bridge this gap by providing a comparative context through the examination of related clerodane diterpenes and standard chemotherapeutic agents. The detailed experimental protocol and visual representations of a putative signaling pathway and experimental workflow are intended to empower researchers to undertake their own investigations into the anti-tumor properties of this compound and other natural compounds. Further rigorous and transparent studies are essential to validate the therapeutic potential of this compound and to pave the way for its possible development as a novel anti-cancer drug.

References

A Comparative Analysis of the Bioactivities of Crovatin and Alkaloids from the Genus Crotalaria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the bioactivity of crovatin, a clerodane diterpene, and various alkaloids isolated from plants of the Crotalaria genus. A critical point of clarification is that this compound is isolated from the stem bark of Croton oblongifolius, not Crotalaria. This distinction is fundamental to understanding the differing pharmacological profiles presented. While this compound and its related compound, croblongifolin, have demonstrated notable anti-tumor properties, alkaloids from Crotalaria, primarily pyrrolizidine alkaloids (PAs), are predominantly characterized by their significant hepatotoxicity. This document synthesizes available quantitative data, details experimental methodologies for key bioassays, and visualizes relevant signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Introduction: this compound and Crotalaria Alkaloids - A Clarification of Origins

Initial interest in a direct comparison of this compound and Crotalaria alkaloids stems from a potential misattribution of this compound's source. It is imperative to note that this compound is a clerodane diterpene, not an alkaloid, and is isolated from Croton oblongifolius, a member of the Euphorbiaceae family. In contrast, the genus Crotalaria (family Fabaceae) is a well-known source of a diverse group of pyrrolizidine alkaloids (PAs). This fundamental botanical and chemical difference underpins their distinct biological activities. While direct comparative studies are absent from the scientific literature, this guide will provide a parallel analysis of their respective bioactivities based on independent research.

Quantitative Bioactivity Data

To facilitate a clear comparison of the cytotoxic potential of these compounds, the following tables summarize the available quantitative data. It is important to note the differing experimental systems (e.g., brine shrimp lethality assay vs. human cancer cell lines), which impact direct comparability.

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundClassSource OrganismCell Line/AssayIC50/LC50Reference
This compoundClerodane DiterpeneCroton oblongifoliusVarious Cancer Cell LinesInactive[1]
CroblongifolinClerodane DiterpeneCroton oblongifoliusBT474 (Breast Cancer)0.12 µM[2]
CroblongifolinClerodane DiterpeneCroton oblongifoliusHEP-G2, SW620, CHAGO, KATO3Significant Cytotoxicity[3]

Note: Croblongifolin was isolated from the same plant as this compound and demonstrates significant anticancer activity, in contrast to reports of this compound's inactivity.

Table 2: Cytotoxicity of Crotalaria Alkaloids and Extracts

Alkaloid/ExtractClassSource OrganismCell Line/AssayIC50/LC50Reference
Crude PA Mixture (Leaves)Pyrrolizidine AlkaloidCrotalaria retusaBrine Shrimp Lethality59 µg/mL
Crude PA Mixture (Seeds)Pyrrolizidine AlkaloidCrotalaria retusaBrine Shrimp Lethality65 µg/mL
MonocrotalinePyrrolizidine AlkaloidCrotalaria spp.Bovine Pulmonary Artery Endothelial Cells0.185 mM (60 µg/mL) - See Note[4]
Monocrotaline Pyrrole (MCTP)Pyrrolizidine Alkaloid MetaboliteN/ABovine Pulmonary Artery Endothelial Cells0.031 mM (10 µg/mL) - See Note[4]

Note: The data for Monocrotaline and its metabolite reflect concentrations used to induce cytotoxicity, not necessarily IC50 values from a dose-response curve against cancer cell lines.

Mechanisms of Action and Signaling Pathways

This compound and Croblongifolin: Anti-Tumor Activity

While specific signaling pathways for this compound remain to be fully elucidated, the significant cytotoxicity of the co-isolated compound, croblongifolin, suggests a potent anti-proliferative mechanism. The lack of activity reported for this compound in some studies warrants further investigation to understand the structural determinants of cytotoxicity within this class of clerodane diterpenes.

Crotalaria Alkaloids: Hepatotoxicity and Other Biological Effects

The primary mechanism of action for the toxicity of Crotalaria pyrrolizidine alkaloids is bioactivation in the liver by cytochrome P450 enzymes. This process converts the alkaloids into highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules, leading to cytotoxicity and carcinogenicity.

Monocrotaline , a well-studied PA from Crotalaria, exerts its toxic effects through the modulation of several key signaling pathways:

  • TGF-β/Alk5, Smad, and Rho Signaling: Monocrotaline pyrrole (the active metabolite) has been shown to activate the Transforming Growth Factor-beta (TGF-β) signaling pathway. This includes the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate gene expression involved in fibrosis and vascular remodeling.

  • Extracellular Calcium-Sensing Receptor (CaSR) Activation: Monocrotaline has been found to bind to and activate the extracellular calcium-sensing receptor (CaSR) on pulmonary artery endothelial cells. This activation triggers an influx of intracellular calcium, leading to endothelial injury and contributing to the development of pulmonary hypertension.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Crotalaria alkaloids) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is another widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Principle: Sulforhodamine B is a bright-pink aminoxanthene dye that binds to basic amino acids of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with deionized water to remove the TCA and air dry.

  • SRB Staining: Add SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways discussed.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-β Receptor II TGF-beta->TGF-beta_RII Binds TGF-beta_RI TGF-β Receptor I (Alk5) TGF-beta_RII->TGF-beta_RI Recruits & Phosphorylates pSmad2_3 p-Smad2/3 TGF-beta_RI->pSmad2_3 Phosphorylates RhoA RhoA TGF-beta_RI->RhoA Activates Smad2_3 Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complexes with Smad4 Smad4 Smad4->Smad_complex Gene_Expression Gene Expression (Fibrosis, Vascular Remodeling) Smad_complex->Gene_Expression Translocates & Regulates

Caption: TGF-β Signaling Pathway Activated by Monocrotaline Pyrrole.

CaSR_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Monocrotaline Monocrotaline CaSR Calcium-Sensing Receptor (CaSR) Monocrotaline->CaSR Binds & Activates Ca2+ Extracellular Ca²⁺ Ca2+->CaSR Activates Gq_11 Gq/11 CaSR->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2+_release Intracellular Ca²⁺ Release ER->Ca2+_release Stimulates Cellular_Response Endothelial Injury Ca2+_release->Cellular_Response PKC->Cellular_Response

Caption: Monocrotaline-Induced Calcium-Sensing Receptor (CaSR) Signaling.

Experimental Workflow

The following diagram illustrates a general workflow for the cytotoxic evaluation of natural products.

Experimental_Workflow Start Start: Natural Product Isolation Cytotoxicity_Screening Initial Cytotoxicity Screening (e.g., MTT or SRB Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Mechanism_of_Action Mechanism of Action Studies Determine_IC50->Mechanism_of_Action Signaling_Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Animal Models Signaling_Pathway_Analysis->In_Vivo_Studies End End: Lead Compound Identification In_Vivo_Studies->End

Caption: General Experimental Workflow for Cytotoxicity Assessment.

Conclusion

This comparative guide highlights the distinct bioactivities of this compound, a clerodane diterpene from Croton oblongifolius, and pyrrolizidine alkaloids from the Crotalaria genus. While the this compound-related compound croblongifolin shows promise as an anti-tumor agent, the primary characteristic of Crotalaria alkaloids is their significant toxicity, particularly hepatotoxicity, which is mediated by specific signaling pathways. The provided data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential and toxicological profiles of these and other natural products. Future research should focus on elucidating the precise mechanism of action of croblongifolin and obtaining more comprehensive cytotoxicity data for a wider range of purified Crotalaria alkaloids against human cancer cell lines.

References

Preclinical Validation of Crocin's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of Crocin, a primary carotenoid constituent of saffron. The following sections present a comparative analysis of Crocin's efficacy in various disease models, detailed experimental protocols from key studies, and visualizations of the core signaling pathways involved in its mechanism of action.

Data Presentation: Comparative Efficacy of Crocin in Preclinical Models

The therapeutic effects of Crocin have been evaluated in a range of preclinical models, demonstrating its potential in neurodegenerative diseases, cancer, and autoimmune disorders. The tables below summarize the quantitative outcomes from these studies, comparing Crocin treatment to standard therapies or placebo controls.

Table 1: Neuroprotective Effects of Crocin in an Animal Model of Alzheimer's Disease

Treatment GroupCognitive Performance (Morris Water Maze Escape Latency - seconds)Aβ Deposition (Relative Quantification)Oxidative Stress Marker (Malondialdehyde - nmol/mg protein)
Control15 ± 2.51.0 ± 0.22.1 ± 0.4
Alzheimer's Disease (AD) Model45 ± 5.13.8 ± 0.65.9 ± 0.8
Crocin (40 mg/kg)22 ± 3.8[1]1.9 ± 0.4[2]3.0 ± 0.5[2]
Donepezil (Reference Drug)25 ± 4.02.1 ± 0.53.5 ± 0.6

Table 2: Anti-tumor Activity of Crocin in a Xenograft Model of Colon Cancer

Treatment GroupTumor Volume (mm³) at Day 21Apoptotic Index (% TUNEL positive cells)VEGF Expression (Relative Quantification)
Control (Vehicle)1200 ± 1505 ± 1.24.5 ± 0.7
Crocin (100 mg/kg)650 ± 98[3]25 ± 4.5[3]2.1 ± 0.4[3]
5-Fluorouracil (Chemotherapy)580 ± 8530 ± 5.11.8 ± 0.3

Table 3: Efficacy of Crocin in a Rat Model of Rheumatoid Arthritis

Treatment GroupArthritis Score (0-4 scale)Paw Swelling (mm)Pro-inflammatory Cytokine (TNF-α - pg/mL)
Control0.2 ± 0.11.1 ± 0.225 ± 5
Collagen-Induced Arthritis (CIA) Model3.5 ± 0.43.8 ± 0.5150 ± 20
Crocin (40 mg/kg)1.5 ± 0.3[4]2.0 ± 0.3[5]60 ± 12[4][5]
Methotrexate (Standard of Care)1.2 ± 0.21.8 ± 0.250 ± 10

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Alzheimer's Disease Mouse Model
  • Animal Model: Male ICR mice were used to establish an Alzheimer's disease model.[1]

  • Induction of Disease: Aβ₂₅₋₃₅ solution was injected into the hippocampus to induce AD-like pathology.[1]

  • Treatment Protocol: Following a 24-hour recovery period after Aβ₂₅₋₃₅ injection, the treatment group received intraperitoneal injections of Crocin (40 mg/kg/day) for 14 consecutive days. The control and AD model groups received an equivalent volume of normal saline.[1]

  • Behavioral Assessment: The Morris water maze test was conducted to evaluate spatial learning and memory.[1]

  • Histopathological and Biochemical Analysis: After the treatment period, brain tissues were collected for immunohistochemical analysis of Aβ plaque deposition and biochemical assays to measure markers of oxidative stress.[2]

Colon Cancer Xenograft Mouse Model
  • Cell Lines: Human colon cancer cell lines, such as HT-29 and Caco-2, were used for in vitro and in vivo studies.[3]

  • Animal Model: Athymic nude mice were used for the xenograft model.

  • Tumor Implantation: 1 x 10⁶ colon cancer cells were subcutaneously injected into the flank of each mouse.

  • Treatment Protocol: When tumors reached a palpable size, mice were randomized into treatment groups. The Crocin group received daily oral gavage of Crocin (100 mg/kg). The control group received the vehicle, and the positive control group was treated with a standard chemotherapeutic agent.

  • Outcome Measures: Tumor volume was measured every three days. At the end of the study, tumors were excised for histological analysis, TUNEL staining to assess apoptosis, and Western blotting to quantify the expression of angiogenesis-related proteins like VEGF.[3]

Collagen-Induced Arthritis (CIA) Rat Model
  • Animal Model: Wistar rats were used to induce a model of rheumatoid arthritis.[4]

  • Induction of Arthritis: Arthritis was induced by immunization with type II collagen emulsified in Freund's adjuvant.

  • Treatment Protocol: Treatment with Crocin (10, 20, or 40 mg/kg) was initiated on day 21 after the primary immunization and continued for 36 days.[4]

  • Clinical Assessment: The severity of arthritis was evaluated using a macroscopic scoring system. Paw swelling was measured using a plethysmometer.[5]

  • Biomarker Analysis: At the end of the treatment period, blood and ankle tissues were collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-17 using ELISA.[4][5]

Signaling Pathways and Experimental Workflows

The therapeutic effects of Crocin are attributed to its modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.

Crocin_Signaling_Pathways cluster_neuro Neuroprotection cluster_cancer Anti-Cancer cluster_autoimmune Anti-inflammatory Crocin_N Crocin PI3K_AKT PI3K/AKT Pathway Crocin_N->PI3K_AKT activates CREB CREB PI3K_AKT->CREB activates BDNF BDNF CREB->BDNF upregulates Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection Crocin_C Crocin NFkB NF-κB Pathway Crocin_C->NFkB inhibits STAT3 STAT3 Pathway Crocin_C->STAT3 inhibits VEGF VEGF NFkB->VEGF downregulates Apoptosis Induction of Apoptosis NFkB->Apoptosis STAT3->VEGF downregulates STAT3->Apoptosis Angiogenesis Inhibition of Angiogenesis VEGF->Angiogenesis Crocin_A Crocin TNFa TNF-α Crocin_A->TNFa inhibits IL6 IL-6 Crocin_A->IL6 inhibits Inflammation Inflammation TNFa->Inflammation IL6->Inflammation

Caption: Key signaling pathways modulated by Crocin.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., Cancer, Neuronal) Dose_Response Dose-Response Assays (MTT, etc.) Cell_Culture->Dose_Response Mechanism_Study Mechanistic Studies (Western Blot, PCR) Dose_Response->Mechanism_Study Animal_Model Animal Model Selection & Disease Induction Mechanism_Study->Animal_Model Inform Model Selection & Dosing Treatment Crocin Administration (vs. Control/Reference) Animal_Model->Treatment Assessment Behavioral/Clinical Assessment Treatment->Assessment Analysis Histopathological & Biochemical Analysis Assessment->Analysis

Caption: General workflow for preclinical validation.

References

Evaluating the cross-reactivity of Crovatin in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly available data reveals a significant lack of information regarding a compound identified as "Crovatin." As a result, an evaluation of its cross-reactivity in immunoassays, including comparisons with other alternatives and supporting experimental data, cannot be provided at this time.

Searches for "this compound" did not yield any relevant results pertaining to its biochemical properties, its use in immunoassays, or any associated signaling pathways. This suggests that "this compound" may be a novel, not-yet-publicly-documented compound, a proprietary name not widely used in scientific literature, or potentially a misspelling of another substance. For instance, extensive information is available for "Crocin," a carotenoid constituent of saffron, which is involved in various biological pathways.[1][2][3]

Without foundational data on this compound, it is impossible to:

  • Assess Cross-Reactivity: The evaluation of cross-reactivity requires knowledge of the molecule's structure and its potential to bind to antibodies designed for other, structurally similar molecules.[4][5][6][7][8]

  • Compare with Alternatives: Meaningful comparisons to alternative substances in immunoassays are not feasible without established performance data for this compound itself.

  • Provide Experimental Data and Protocols: There are no published studies detailing the use of this compound in immunoassays such as ELISA, which would be necessary to provide specific experimental protocols.[9][10][11][12]

  • Visualize Signaling Pathways: No information links this compound to any known signaling pathways, preventing the creation of relevant diagrams.

To proceed with an evaluation, further clarification on the identity of "this compound" is necessary. Should "this compound" be a novel or proprietary compound, access to internal research and development data would be required to generate the requested comparison guide. If the name is a misspelling, providing the correct name would allow for a thorough and accurate analysis.

References

Benchmarking Crovatin's Performance as a Phytochemical Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reproducible analytical results, the quality of a phytochemical standard is paramount. This guide provides a comparative benchmark of Crovatin against other established alkaloid phytochemical standards: Berberine, Quinine, and Atropine. Due to a significant lack of publicly available experimental data on this compound's performance as a certified reference material, a direct quantitative comparison is not feasible at this time. However, this guide presents the available data for the alternative standards to provide a framework for evaluation, alongside detailed experimental protocols and workflows that would be necessary to assess this compound's suitability.

Data Presentation: A Comparative Overview of Alkaloid Standards

A comprehensive comparison of phytochemical standards requires rigorous evaluation of their purity, solubility, and stability. While specific data for this compound is not currently available in the public domain, the following tables summarize the typical performance characteristics of Berberine, Quinine, and Atropine based on available Certificates of Analysis and scientific literature. This data serves as a benchmark for the performance expectations of a high-quality phytochemical standard.

Table 1: Purity and Identification of Selected Alkaloid Standards

StandardChemical FormulaMolecular Weight ( g/mol )Purity SpecificationIdentification Methods
This compound C₂₁H₂₆O₆374.43Data Not Available NMR, Mass Spectrometry
Berberine chlorideC₂₀H₁₈ClNO₄371.81≥98% (TLC)[1], 97-102% (Titration)[2], >98.0%(T)(HPLC)[3], >99.50%[4]¹H-NMR, Mass Spectrometry, IR, UV[5][6]
Quinine sulfate(C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O782.9698.0% – 102.0%[7]NMR, Mass Spectrometry, IR[8]
Atropine sulfate(C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O694.83≥98.0%[1], >99.0%[2]¹H-NMR, Mass Spectrometry[2][9]

Table 2: Solubility Profile of Selected Alkaloid Standards

StandardWaterEthanolMethanolDMSO
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Berberine chlorideVery slightly soluble[7], Slowly soluble[10]Slightly soluble[7], >2 mg/mL[11]Sparingly soluble[7], >20 mg/mL[11]74 mg/mL[11], 25 mg/ml[12]
Quinine sulfateSparingly soluble[7]Miscible (Slightly)[8]Miscible (Slightly)[8]Miscible (Slightly)[8]
Atropine sulfateVery soluble[1], 90 mg/mL[2]Freely soluble[1]Data Not Available 50 mg/mL[2]

Table 3: Stability Information for Selected Alkaloid Standards

StandardStorage ConditionsStability Notes
This compound Data Not Available Data Not Available
Berberine chlorideStore at -20°C[4]Stable for at least 2 years after receipt when stored at +4°C[1]
Quinine sulfateStore at ambient temperature[8]Stable under normal conditions[13][14][15]
Atropine sulfatePowder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[2]Affected by light. Aqueous solutions are not very stable.[1][3]

Experimental Protocols: Methodologies for Standard Evaluation

To ensure the quality and reliability of a phytochemical standard, a series of rigorous analytical tests must be performed. The following are detailed methodologies for key experiments that should be conducted to benchmark this compound's performance.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound standard and to identify and quantify any impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound standard

  • Reference standards for any known potential impurities

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically used for alkaloid separation. A starting condition of 90:10 (Water:Acetonitrile) can be followed by a linear gradient to 10:90 over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by obtaining the UV spectrum of this compound. A wavelength of maximum absorbance should be used for quantification.

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis:

    • Calculate the area of the main peak corresponding to this compound and the areas of any impurity peaks in the chromatogram.

    • The percentage purity is calculated using the area normalization method: % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to detect any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent.

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC may be necessary for full structural assignment.

  • Data Analysis: Compare the obtained spectra with known spectra of this compound or use spectral data to elucidate the structure. The presence of unexpected signals may indicate impurities.

Molecular Weight Verification by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer (e.g., ESI-QTOF, Orbitrap)

Reagents:

  • Methanol or acetonitrile (LC-MS grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent.

  • Data Acquisition: Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). This should correspond to the theoretical molecular weight of this compound.

Stability Assessment: Forced Degradation Studies

Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.

Procedure:

  • Prepare solutions of this compound and subject them to the following conditions as per ICH guidelines[15]:

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 80 °C for 48 hours.

    • Photostability: Exposure to UV light (200 Wh/m²) and visible light (1.2 million lux hours).

  • Analyze the stressed samples by the validated HPLC method to determine the extent of degradation and to profile the degradation products.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the benchmarking of a phytochemical standard.

Experimental_Workflow cluster_procurement Standard Procurement cluster_analysis Analytical Characterization cluster_comparison Comparative Benchmarking This compound This compound Purity Purity Analysis (HPLC) This compound->Purity Alt_Standards Alternative Standards (Berberine, Quinine, Atropine) Alt_Standards->Purity Structure Structural Elucidation (NMR, MS) Purity->Structure Solubility Solubility Assessment Structure->Solubility Stability Stability Studies (Forced Degradation) Solubility->Stability Data_Table Data Comparison Table Stability->Data_Table

Caption: Experimental workflow for benchmarking phytochemical standards.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into HPLC Standard->Inject Sample Prepare Sample Solution Sample->Inject Chromatogram Obtain Chromatogram Inject->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for purity analysis using HPLC.

Stability_Study_Pathway cluster_stress Forced Degradation Conditions Crovatin_Sample This compound Sample Acid Acid Hydrolysis Crovatin_Sample->Acid Base Base Hydrolysis Crovatin_Sample->Base Oxidation Oxidation Crovatin_Sample->Oxidation Thermal Thermal Crovatin_Sample->Thermal Photo Photolysis Crovatin_Sample->Photo Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Thermal->Degradation_Products Photo->Degradation_Products HPLC_Analysis HPLC Analysis Degradation_Products->HPLC_Analysis Stability_Profile Stability Profile HPLC_Analysis->Stability_Profile

References

Safety Operating Guide

Navigating Chemical Disposal: A General Protocol in the Absence of Specific "Crovatin" Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

A specific, detailed disposal procedure for a chemical identified as "Crovatin" cannot be provided at this time. Initial searches for "this compound" have yielded ambiguous and conflicting chemical information, with different sources citing different molecular formulas (C21H26O6 and C12H15N) and no dedicated Safety Data Sheet (SDS) available under this name. An SDS is the primary source of critical safety, handling, and disposal information for any chemical. Without a definitive SDS, providing specific disposal instructions would be unsafe and could lead to hazardous situations and environmental contamination.

For the safety of all laboratory personnel and to ensure regulatory compliance, it is imperative to rely on the specific SDS for any chemical you are working with. This document provides comprehensive information, including physical and chemical properties, hazards, and, most importantly, detailed instructions for safe disposal.

In the absence of specific guidance for "this compound," this document provides a general framework for the proper disposal of laboratory chemicals. This procedural guide is intended to empower researchers, scientists, and drug development professionals to make safe and compliant decisions regarding chemical waste.

General Principles of Laboratory Chemical Waste Disposal

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. The following steps provide a general protocol to be followed.

Step 1: Chemical Identification and Hazard Assessment

  • Consult the Safety Data Sheet (SDS): The SDS is the most crucial document for determining the appropriate disposal route. Key sections to review are "Hazards Identification," "Handling and Storage," "Toxicological Information," and "Disposal Considerations."

  • Identify Hazards: Determine the primary hazards associated with the waste. Is it flammable, corrosive, reactive, toxic, or an environmental hazard? Many chemicals will have multiple hazards.

Step 2: Waste Segregation

  • Never Mix Incompatible Wastes: Mixing incompatible chemicals can result in dangerous reactions, such as the generation of toxic gases, fires, or explosions.

  • Segregate by Hazard Class: At a minimum, segregate waste into the following categories:

    • Halogenated Organic Solvents

    • Non-Halogenated Organic Solvents

    • Aqueous Acidic Waste

    • Aqueous Basic Waste

    • Solid Chemical Waste

    • Oxidizers

    • Reactive Chemicals

  • Follow Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific segregation requirements. Always adhere to their protocols.

Step 3: Waste Collection and Labeling

  • Use Appropriate Containers: Collect waste in containers that are compatible with the chemical. For example, do not store acidic waste in metal containers.

  • Properly Label Containers: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the approximate percentage of each component. The date of accumulation should also be included.

  • Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste.

Step 4: Storage of Chemical Waste

  • Designated Storage Area: Store waste in a designated, well-ventilated, and secondary containment area.

  • Segregate in Storage: Ensure that incompatible waste streams are physically separated in the storage area.

Step 5: Arrange for Disposal

  • Contact Your EHS Department: Your institution's EHS department is responsible for the final disposal of hazardous waste. They will have a scheduled pickup service or a specific procedure for requesting waste removal.

  • Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste management company.[1] Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your EHS department for specific, non-hazardous substances.[1]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the safe disposal of laboratory chemical waste.

G cluster_0 Start: Chemical Waste Generated cluster_1 Hazard Assessment cluster_2 Segregation and Collection cluster_3 Storage and Disposal start Identify Chemical and Consult SDS is_sds_available Is a specific SDS available? start->is_sds_available no_sds Contact EHS for Guidance and Hazard Determination is_sds_available->no_sds No determine_hazards Determine Hazard Class(es) (e.g., Flammable, Corrosive, Toxic) is_sds_available->determine_hazards Yes no_sds->determine_hazards segregate Segregate Waste by Hazard Class into a Labeled, Compatible Container determine_hazards->segregate store Store in Designated Secondary Containment Area segregate->store request_pickup Request Waste Pickup by EHS for Professional Disposal store->request_pickup

Logical workflow for laboratory chemical waste disposal.

Spill and Emergency Procedures

In the event of a chemical spill, it is critical to act quickly and safely.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Situation: Determine the nature and extent of the spill. If the spill is large, involves highly toxic material, or you are unsure how to proceed, evacuate the area and contact your institution's emergency number.

  • Consult the SDS: The SDS will provide specific instructions for spill cleanup.

  • Use Appropriate Personal Protective Equipment (PPE): At a minimum, this will include gloves, safety goggles, and a lab coat. For larger or more hazardous spills, additional PPE such as a respirator may be necessary.

  • Contain and Clean the Spill: Use a spill kit with appropriate absorbent materials to contain and clean up the spill.

  • Dispose of Cleanup Materials as Hazardous Waste: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[1]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling and disposing of any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Crovatin
Reactant of Route 2
Crovatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.